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  • Product: 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
  • CAS: 1342492-13-0

Core Science & Biosynthesis

Foundational

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde Introduction: The Imperative for Unambiguous Characterization In the landscape of modern drug discovery and dev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and development, pyrazole derivatives represent a "privileged structure" class, forming the core of numerous pharmacologically active agents.[1][2][3][4] Their synthetic accessibility and diverse biological activities make them cornerstones of medicinal chemistry programs. The molecule 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ) is a prime example of a versatile building block.[5] It combines the aromatic, electron-deficient pyrazole ring with a flexible, saturated oxane (tetrahydropyran) moiety, offering multiple points for further chemical modification.

The aldehyde functional group, in particular, serves as a crucial chemical handle for constructing more complex molecules through reactions like reductive amination, Wittig reactions, or condensations.[6][7][8] Given its role as a key intermediate, the absolute and unambiguous confirmation of its structure is not merely an academic exercise; it is a critical quality control checkpoint that underpins the integrity of all subsequent research and development.

This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will proceed with a logical workflow, beginning with foundational mass and functional group analysis and culminating in a detailed, multi-dimensional NMR investigation to assemble the molecular puzzle. The causality behind each experimental choice is explained, reflecting field-proven strategies for ensuring data integrity and trustworthiness.

Mol 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde C₁₀H₁₄N₂O₂ MW: 194.11

Caption: Target Molecule and Key Properties.

Part 1: Foundational Analysis - Mass and Vibrational Spectroscopy

The initial phase of any structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present. This is most efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the gold standard for determining the elemental composition of an unknown compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident assignment of a unique molecular formula. For a molecule like ours, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and favors the generation of the protonated molecular ion [M+H]⁺, simplifying spectral interpretation.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to analysis to ensure mass accuracy.

  • Analysis: Introduce the sample into the ESI source via direct infusion at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).

  • Data Processing: Determine the exact mass of the most intense peak in the molecular ion cluster and use the instrument's software to calculate the elemental composition that best fits the measured mass.

Data Presentation: HRMS Results

ParameterExpected ValueObserved Value (Hypothetical)
Molecular FormulaC₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂
Exact Mass [M]194.1055-
Ion Species[M+H]⁺[M+H]⁺
Calculated m/z for [M+H]⁺195.1133195.1131
Mass Error-< 5 ppm

Trustworthiness & Fragmentation Analysis: The fragmentation pattern provides corroborating structural evidence. Pyrazole rings are known to fragment through characteristic pathways, including the loss of N₂ or HCN.[9] The tetrahydropyran ring can cleave to lose the entire substituent or undergo ring-opening.[9] The major expected fragments for 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde are illustrated below.

parent [M+H]⁺ m/z = 195.11 frag1 [M - CHO]⁺ m/z = 166.11 parent->frag1 - CHO frag2 [C₅H₉O]⁺ m/z = 85.06 (Oxane fragment) parent->frag2 Cleavage frag3 [C₅H₅N₂CHO]⁺ m/z = 109.04 (Pyrazole fragment) parent->frag3 Cleavage

Caption: Predicted ESI-MS Fragmentation Pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this specific target, we are looking for definitive evidence of the aldehyde C=O and C-H bonds, C-H bonds of the saturated oxane ring, and vibrations associated with the pyrazole ring and the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: With a clean ATR crystal (e.g., diamond), perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

  • Data Processing: Perform a baseline correction and label the significant peaks.

Data Presentation: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Reference
~2950-2850StrongAliphatic C-H Stretch (Oxane & Linker)Characteristic stretching vibrations for sp³ hybridized C-H bonds.[11]
~2820, ~2720MediumAldehyde C-H Stretch (Fermi Doublet)These two distinct peaks are a hallmark signature for an aldehyde C-H bond, providing strong evidence that distinguishes it from a ketone.[12][13]
~1690StrongC=O Stretch (Conjugated Aldehyde)The carbonyl stretch is observed at a lower frequency than a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the electron system of the pyrazole ring, which weakens the C=O double bond.[12][13]
~1550MediumC=N, C=C Stretch (Pyrazole Ring)Aromatic and heteroaromatic ring systems exhibit characteristic skeletal vibrations in this region.[14]
~1100StrongC-O-C Stretch (Oxane Ether)The strong absorbance in this region is characteristic of the asymmetric stretching vibration of the ether linkage within the tetrahydropyran ring.[15]

Part 2: Definitive Structure Assembly - NMR Spectroscopy

While MS and FTIR confirm the "what" (formula and functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" (the precise connectivity and spatial arrangement of atoms). A full suite of 1D and 2D NMR experiments is required for an irrefutable structural assignment.

Experimental Protocol: General NMR

  • Sample Preparation: Accurately weigh (~5-10 mg) the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving protons that exchange, though none are expected here. Filter the solution through a glass wool plug into a clean, dry NMR tube.

  • Instrument Setup: The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion. The instrument must be properly shimmed to ensure high resolution.

  • Data Acquisition: Acquire a standard ¹H spectrum, a proton-decoupled ¹³C spectrum, and a series of 2D spectra (COSY, HSQC, HMBC).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to residual solvent signals or internal TMS).[16]

¹H NMR Spectroscopy: Proton Environment Mapping

Expertise & Rationale: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Data Presentation: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Label (See Structure)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
H-a9.9 - 10.1s (singlet)1HAldehyde Proton: Highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.[17][18]
H-b, H-c8.0 - 8.2s (singlet)2H totalPyrazole Protons (H-3/H-5): These protons are on an electron-deficient aromatic ring, hence their downfield shift. They appear as sharp singlets as they have no adjacent proton neighbors.[19][20]
H-d~4.1d (doublet)2HLinker Methylene (-CH₂-): These protons are attached to a carbon adjacent to the pyrazole nitrogen, which is deshielding. They are split into a doublet by the single methine proton (H-e) on the oxane ring.
H-f~3.9m (multiplet)2HOxane Axial Protons (H-2/6ax): The axial protons on the carbons adjacent to the ring oxygen are typically more shielded than their equatorial counterparts. They are part of a complex multiplet due to coupling with H-e and the geminal H-g.
H-g~3.4m (multiplet)2HOxane Equatorial Protons (H-2/6eq): The equatorial protons are deshielded by the oxygen and show complex splitting.
H-e~2.0m (multiplet)1HOxane Methine (H-4): This proton is the central point of the oxane spin system and will appear as a complex multiplet due to coupling with the linker (H-d) and the four adjacent oxane methylene protons (H-f, H-h).
H-h~1.8m (multiplet)2HOxane Axial Protons (H-3/5ax): These axial methylene protons are relatively shielded.
H-i~1.6m (multiplet)2HOxane Equatorial Protons (H-3/5eq): These equatorial methylene protons are the most shielded in the oxane ring.

(Note: The exact chemical shifts and multiplicities for the oxane ring protons (H-e through H-i) are complex due to the conformational rigidity of the chair form and second-order coupling effects. They are presented here as estimated ranges.)

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Rationale: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shift of each carbon is highly indicative of its functional group and electronic environment.

Data Presentation: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment & Rationale
~185Aldehyde Carbonyl (C=O): Carbonyl carbons are among the most deshielded signals in a ¹³C NMR spectrum.
~145, ~135Pyrazole C-3/C-5: The two CH carbons of the pyrazole ring appear in the aromatic region.[21]
~120Pyrazole C-4: The quaternary carbon of the pyrazole ring, attached to the aldehyde group. Its chemical shift is influenced by the substituent.
~68Oxane C-2/C-6: These methylene carbons are adjacent to the electron-withdrawing ring oxygen, causing a significant downfield shift compared to a standard alkane.
~55Linker Methylene (-CH₂-): This carbon is attached to the pyrazole nitrogen, which shifts it downfield.
~35Oxane C-4: The methine carbon attached to the linker group.
~32Oxane C-3/C-5: The methylene carbons beta to the ring oxygen are more shielded than C-2/6.
2D NMR: Connecting the Pieces

Expertise & Rationale: 2D NMR experiments are indispensable for assembling the fragments identified by 1D NMR into a complete, unambiguous structure.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to trace the proton connectivity within the oxane ring and to confirm the coupling between the linker CH₂ and the oxane CH.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These "long-range" correlations are the key to connecting the distinct spin systems of the pyrazole ring, the linker, and the oxane ring.[22]

Caption: Workflow for NMR-based Structure Elucidation.

Key HMBC Correlations for Final Structure Proof:

  • Pyrazole to Linker: A strong correlation from the linker CH₂ protons (H-d) to the pyrazole carbons (C-3/C-5) definitively proves the attachment of the (oxan-4-yl)methyl group to the pyrazole nitrogen.

  • Aldehyde to Pyrazole: A clear correlation from the aldehyde proton (H-a) to the pyrazole C-4 confirms the position of the carbaldehyde group on the ring.

  • Linker to Oxane: A correlation from the linker CH₂ protons (H-d) to the oxane methine carbon (C-4) connects the two main fragments of the molecule.

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating data from multiple, orthogonal analytical techniques, we have constructed a self-validating case for the structure of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.

  • HRMS established the correct elemental composition.

  • FTIR confirmed the presence of the key aldehyde, pyrazole, and oxane functional groups.

  • ¹H and ¹³C NMR provided a detailed map of the proton and carbon environments.

  • 2D NMR (COSY, HSQC, and especially HMBC) served as the definitive proof, unambiguously connecting the individual structural fragments into the final, correct architecture.

This rigorous, multi-faceted approach ensures the highest level of confidence in the identity and purity of this key synthetic intermediate, providing a solid and trustworthy foundation for its application in research and drug development.

References

  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
  • Tudorie, M., et al. (2013). The structural determination and skeletal ring modes of tetrahydropyran. Physical Chemistry Chemical Physics.
  • ChemScene. (n.d.). 1-[(oxan-4-yl)methyl]-1h-pyrazole-4-carbaldehyde.
  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry.
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • University of Calgary. (n.d.). Chemical Shifts. Chemistry LibreTexts.
  • Various Authors. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Wei, L., et al. (2007). Structure Elucidation of a Pyrazolo[15][23]pyran Derivative by NMR Spectroscopy. Molecules.

Sources

Exploratory

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde chemical properties

An In-depth Technical Guide to 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde Abstract This technical guide provides a comprehensive analysis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (CAS No. 1342492-13-0),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (CAS No. 1342492-13-0), a heterocyclic building block of significant interest in modern medicinal chemistry. The document delineates its core chemical and physical properties, explores established synthetic pathways with mechanistic insights, and details its reactivity, focusing on the strategic utility of its pyrazole and carbaldehyde functionalities. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes available data with field-proven insights to facilitate its application as a versatile intermediate in the synthesis of complex, biologically active molecules.

Introduction: A Privileged Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are foundational to pharmaceutical chemistry, with the pyrazole nucleus standing out as a "privileged scaffold" due to its metabolic stability and versatile biological activity.[1][2] Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating therapeutic efficacy across oncology, inflammation, and infectious diseases.[1][3] The subject of this guide, 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, is a strategically designed synthetic intermediate that combines this valuable pyrazole core with two key modulating groups: a reactive carbaldehyde and a saturated oxane (tetrahydropyran) ring.

The aldehyde group at the 4-position serves as a versatile synthetic handle for a wide array of chemical transformations, including oxidation, reduction, and crucial carbon-carbon bond-forming reactions.[4][5] This allows for the facile introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies.[1] The N1-substituted (oxan-4-yl)methyl group influences the molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for optimizing pharmacokinetic profiles in drug candidates.[6] This guide offers a detailed exploration of this compound's properties and synthetic potential.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and computational properties is essential for its effective use in synthesis and process development. The key properties of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 1342492-13-0[7]
Molecular Formula C₁₀H₁₄N₂O₂[7]
Molecular Weight 194.23 g/mol [7]
Appearance Solid (form may vary)[8]
Purity ≥98% (typical commercial grade)[7]
Storage Sealed in dry, 2-8°C[7]
Topological Polar Surface Area (TPSA) 44.12 Ų[7]
LogP (calculated) 1.1222[7]
Hydrogen Bond Acceptors 4[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 3[7]
SMILES O=CC1=CN(CC2CCOCC2)N=C1[7]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction .[5][9][10] This electrophilic substitution reaction is a robust and widely adopted method for formylating electron-rich heterocyclic systems.

General Synthetic Workflow

The synthesis of the title compound logically proceeds in two primary stages:

  • N-Alkylation of Pyrazole: The pyrazole nitrogen is first alkylated using a suitable (oxan-4-yl)methyl halide or tosylate.

  • Formylation: The resulting N-substituted pyrazole is then formylated at the C4 position using the Vilsmeier-Haack reagent.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 1H-Pyrazole C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) A->C B 4-(Halomethyl)oxane (e.g., Bromide or Chloride) B->C D 1-[(oxan-4-yl)methyl]-1H-pyrazole C->D Alkylation E Vilsmeier Reagent (POCl3 / DMF) D->E Intermediate F 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (Target Compound) E->F Formylation G Aqueous Workup F->G

Caption: General two-step synthesis of the title compound.

Detailed Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the in-situ formation of a chloroiminium ion (the Vilsmeier reagent) from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃).[11][12] This electrophile then attacks the electron-rich pyrazole ring.

Step-by-Step Methodology:

  • Reagent Preparation: In a flask maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0-5°C), slowly add phosphoryl chloride (POCl₃, ~1.1-1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF), which serves as both reactant and solvent. Stir for 15-30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the precursor, 1-[(oxan-4-yl)methyl]-1H-pyrazole, in a minimal amount of anhydrous DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the cool temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-90°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice. Neutralize the acidic solution with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is neutral or slightly basic.[11]

  • Isolation: The product often precipitates upon neutralization. The solid is collected by filtration, washed with cold water, and dried. If the product is not a solid, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality: The choice of the Vilsmeier-Haack reaction is dictated by its high efficiency and regioselectivity for formylating the C4 position of the N1-substituted pyrazole ring, which is electronically activated for electrophilic attack.[13]

Reactivity and Synthetic Utility

The synthetic value of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde lies in the versatile reactivity of its aldehyde functional group.[4] This group serves as a gateway for constructing a diverse array of more complex molecular architectures.

G cluster_reactions Key Transformations center 1-[(oxan-4-yl)methyl]- 1H-pyrazole-4-carbaldehyde oxidation Carboxylic Acid Derivative center->oxidation Oxidation (e.g., KMnO4, PCC) reduction Primary Alcohol Derivative center->reduction Reduction (e.g., NaBH4, LiAlH4) reductive_amination Amine Derivative center->reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) wittig Alkene Derivative center->wittig Wittig Reaction (Ph3P=CHR) condensation Heterocycle Synthesis (e.g., Pyrazolo[3,4-b]pyridines) center->condensation Condensation (Active Methylene Compounds)

Caption: Reactivity map of the title compound.

Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid. This transformation provides an entry point for amide couplings, esterifications, and other acid-related chemistry.

  • Typical Reagents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like pyridinium chlorochromate (PCC) under specific conditions.[4]

Reduction

Reduction of the aldehyde yields the primary alcohol, {1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol. This alcohol can be further functionalized, for example, by conversion to a leaving group for nucleophilic substitution.

  • Typical Reagents: Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and effective choice. Lithium aluminum hydride (LiAlH₄) can also be used but is less chemoselective.[4]

Carbon-Carbon Bond Formation

The aldehyde is an excellent electrophile for forming new C-C bonds, which is fundamental to building molecular complexity.

  • Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) converts the aldehyde to an alkene.[4]

  • Condensation Reactions: The aldehyde can condense with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base. These reactions are powerful tools for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.[14][15]

Reductive Amination

Reaction with a primary or secondary amine in the presence of a reducing agent forms a new C-N bond, yielding a substituted amine.

  • Typical Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for its mildness and effectiveness in one-pot procedures.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not publicly detailed, its structure allows for a reliable prediction of its key spectroscopic features.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically around δ 9.8-10.1 ppm.[16]

    • Pyrazole Protons: Two singlets or narrow doublets corresponding to the protons at the C3 and C5 positions of the pyrazole ring, expected in the aromatic region (δ 7.5-8.5 ppm).

    • Oxane Methylene Protons (-CH₂-O-): Multiplets in the range of δ 3.3-4.0 ppm.

    • N-Methylene Protons (-N-CH₂-): A doublet coupled to the adjacent methine, likely around δ 4.0-4.2 ppm.

    • Oxane CH and CH₂ Protons: Complex multiplets in the aliphatic region (δ 1.5-2.5 ppm).

  • ¹³C NMR:

    • Aldehyde Carbonyl: A signal in the highly deshielded region of δ 185-195 ppm.[16]

    • Pyrazole Carbons: Signals in the aromatic region (δ 110-150 ppm).

    • Oxane Carbons: Signals in the aliphatic region, with the carbons adjacent to the oxygen appearing more downfield (δ 65-75 ppm).

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C-H Stretch (Aldehyde): Two weak bands are often visible around 2720 and 2820 cm⁻¹.

    • C-O-C Stretch (Oxane): A strong band typically in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The Electrospray Ionization (ESI) mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 195.11.

Applications in Research and Development

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is not an end-product but a valuable intermediate for the synthesis of higher-value compounds, particularly in the pharmaceutical and agrochemical sectors.[17][18]

  • Scaffold for Drug Discovery: The pyrazole core is a proven pharmacophore.[2][19][20] This building block allows for the exploration of novel chemical space by attaching various functional groups to the aldehyde position, leading to the development of new kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][19]

  • Intermediate for Agrochemicals: Pyrazole derivatives are also used in the development of modern herbicides and fungicides.[6][17]

  • Material Science: The compound's reactive nature makes it a candidate for incorporation into polymers or functional materials where the pyrazole moiety can impart specific properties like thermal stability or conductivity.[17][19]

Handling, Storage, and Safety

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, ideally under an inert atmosphere (e.g., nitrogen). Recommended storage temperature is 2-8°C.[7][21]

  • Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a fume hood. The compound is classified as a potential irritant.[8] Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a highly functionalized and versatile building block for chemical synthesis. Its strategic combination of a privileged pyrazole scaffold and a reactive aldehyde handle makes it an important intermediate for creating diverse libraries of compounds for drug discovery and materials science. The synthetic and reaction protocols detailed in this guide provide a solid foundation for its effective utilization in research and development settings.

References

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  • 1-Methyl-1H-pyrazole-4-carbaldehyde PubChem Entry . PubChem. [Link]

  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • 1H-pyrazole-4-carbaldehyde PubChem Entry . PubChem. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety . Moksha Publishing House. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ARKIVOC. [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase . J-Stage. [Link]

  • ¹H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives . ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives . Journal of Advanced Scientific Research. [Link]

  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole . Semantic Scholar. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone . National Institutes of Health (NIH). [Link]

  • Pyrazole-4-carbaldehyde derivatives . ResearchGate. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Foundational

Application Scientist Whitepaper: 1-[(Oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of robust, heterobifunctional building blocks is paramount for constructing complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of robust, heterobifunctional building blocks is paramount for constructing complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and epigenetic modulators. 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (CAS: 1342492-13-0) has emerged as a privileged scaffold in this domain. Featuring an electrophilic aldehyde handle for downstream functionalization and an oxan (tetrahydropyran) moiety for physicochemical optimization, this compound serves as a critical intermediate in the synthesis of Cereblon (CRBN) binders and histone demethylase inhibitors.

This technical guide provides an in-depth analysis of its structural rationale, self-validating synthetic protocols, and integration into targeted protein degradation (TPD) workflows.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is highly deliberate. The pyrazole core provides a rigid, aromatic system capable of π

π stacking and hydrogen bonding within target protein pockets. Appending the oxan-4-ylmethyl group at the N1 position serves a specific causal purpose: the oxygen atom in the tetrahydropyran ring acts as a hydrogen bond acceptor, significantly lowering the overall lipophilicity (XLogP3 0.2) compared to a purely aliphatic cyclohexyl analog. This modification enhances aqueous solubility and metabolic stability against CYP450-mediated oxidation—critical parameters when designing high-molecular-weight PROTACs[1].
Quantitative Physicochemical Data
PropertyValue
Chemical Name 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
Synonyms 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carbaldehyde
CAS Number 1342492-13-0
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
InChIKey ALZXDFDORZDDCM-UHFFFAOYSA-N
XLogP3 0.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, O)

Synthetic Methodology: N-Alkylation Dynamics

The synthesis of this building block relies on the regioselective N-alkylation of 1H-pyrazole-4-carbaldehyde. To ensure a self-validating and high-yielding system, the protocol utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF)[2].

Causality of Reagent Selection: NaH is deployed as a strong, non-nucleophilic base to irreversibly deprotonate the pyrazole N-H (pKa 14.5), forming a highly nucleophilic pyrazolide anion. DMF, a polar aprotic solvent, is chosen because it effectively solvates the Na+ cation, leaving the pyrazolide anion "naked" and highly reactive. The primary iodide of 4-(iodomethyl)tetrahydropyran ensures an efficient SN​2 displacement, overcoming the mild steric bulk of the adjacent oxan ring.

Step-by-Step Alkylation Protocol
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1H-pyrazole-4-carbaldehyde (1.0 eq, 21 mmol) and anhydrous DMF (10 mL/g of substrate)[3].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Note: The ice bath prevents thermal degradation of the DMF and controls the exothermic evolution of hydrogen gas.

  • Activation: Stir the mixture at room temperature for 30 to 60 minutes until gas evolution ceases, ensuring complete formation of the pyrazolide anion.

  • Electrophile Addition: Add 4-(iodomethyl)tetrahydropyran (1.1 eq) dropwise to the reaction mixture.

  • Thermal Displacement: Heat the reaction to 80 °C and stir for 16 hours. Thermal energy is required to drive the SN​2 reaction to completion due to the neopentyl-like steric environment of the electrophile[2].

  • Workup: Cool to room temperature, quench carefully with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Petroleum Ether / Ethyl Acetate = 1:1) to afford the product as a yellow solid/gum (Yield: ~48-50%)[4].

Synthesis SM1 1H-pyrazole-4-carbaldehyde Base NaH / DMF (Deprotonation) SM1->Base SM2 4-(Iodomethyl)oxan Product 1-[(oxan-4-yl)methyl]-1H- pyrazole-4-carbaldehyde SM2->Product Electrophile Intermediate Pyrazolide Anion Base->Intermediate Intermediate->Product SN2 Alkylation

Fig 1: SN2 alkylation workflow for synthesizing 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.

Applications in Targeted Protein Degradation (TPD)

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde has been extensively validated in the development of epigenetic modulators and PROTACs. Specifically, it is utilized to synthesize 2[2] and4[4]. IKZF2 is a critical regulator of regulatory T cell (Treg) activity; degrading it enhances anti-tumor immune responses. Furthermore, the scaffold is a core component in 3[3].

PROTAC Target IKZF2 (Helios) Target Protein Ternary Ternary Complex Formation Target->Ternary Warhead Binding PROTAC Oxan-Pyrazole PROTAC (Bifunctional Degrader) PROTAC->Ternary Scaffold Bridging E3 CRBN E3 Ubiquitin Ligase E3->Ternary Ligand Binding Ub Polyubiquitination Cascade Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Target Degradation Ub->Proteasome Proteolytic Cleavage

Fig 2: Mechanism of action for oxan-pyrazole derived PROTACs targeting IKZF2 degradation.

Downstream Functionalization: Reductive Amination Protocol

To integrate this building block into a PROTAC, the aldehyde group is typically coupled to an amine-bearing linker (e.g., a PEG-linked lenalidomide derivative) via reductive amination.

Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is selected over Sodium Borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde starting material into a dead-end alcohol byproduct. Glacial acetic acid is used as a catalyst to protonate the intermediate carbinolamine, accelerating dehydration to the iminium ion.

Step-by-Step Reductive Amination Protocol
  • Imine Formation: Dissolve 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (0.1 to 1.0 eq) to the mixture. Stir at room temperature for 2 hours to allow complete formation of the iminium intermediate.

  • Selective Reduction: Add STAB (1.5 to 2.0 eq) portion-wise to the reaction mixture.

  • Completion: Stir the reaction at room temperature for 12–16 hours under an inert atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reducing agent. Extract with Dichloromethane (DCM), dry over Na2​SO4​ , and purify via reverse-phase HPLC to isolate the functionalized PROTAC intermediate.

Sources

Exploratory

An In-depth Technical Guide on the Molecular Weight of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular weight of the heterocyclic compound 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the heterocyclic compound 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde. Beyond a simple statement of its molar mass, this document details the theoretical basis for its calculation, outlines a robust experimental protocol for its verification using mass spectrometry, and discusses the critical importance of this parameter in the context of chemical synthesis and drug development. This guide is intended to serve as a practical resource, blending foundational chemical principles with field-proven methodologies to ensure accuracy and reproducibility in a laboratory setting.

Introduction to 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a bifunctional organic molecule of increasing interest in medicinal chemistry and organic synthesis. Its structure is characterized by three key moieties:

  • A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutical agents due to its ability to participate in hydrogen bonding and other molecular interactions.

  • An Oxane Ring: A saturated six-membered heterocycle containing an oxygen atom (also known as a tetrahydropyran ring). This group often improves the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

  • An Aldehyde Group: A reactive functional group (-CHO) that serves as a versatile chemical handle for the synthesis of more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations.

The convergence of these features makes this compound a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization. An accurate and verified molecular weight is the most fundamental characteristic of this, or any, molecule, serving as the cornerstone for its identification, quantification, and quality control.

Physicochemical Properties and Molecular Identity

The unambiguous identification of a chemical compound begins with its molecular formula and is confirmed by its molecular weight. These parameters are essential for stoichiometric calculations, solution preparation, and regulatory documentation.

Molecular Structure and Identifiers

The structural representation and key identifiers for 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde are presented below.

Chemical Structure:

  • IUPAC Name: 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

  • CAS Number: 1342492-13-0

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for the compound, providing both calculated and computationally derived properties.

ParameterValueSource
Molecular Formula C₁₀H₁₄N₂O₂ChemScene
Average Molecular Weight 194.23 g/mol ChemScene
Monoisotopic Mass 194.1055 DaCalculated
CAS Registry Number 1342492-13-0ChemScene
Topological Polar Surface Area (TPSA) 44.12 ŲChemScene
LogP (calculated) 1.1222ChemScene

Insight from the Field: It is critical to distinguish between average molecular weight and monoisotopic mass. The average molecular weight (194.23 g/mol ) is calculated using the weighted average of the natural abundances of all isotopes for each element. This value is used for macroscopic calculations, such as preparing solutions. In contrast, high-resolution mass spectrometry measures the monoisotopic mass (194.1055 Da), which is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This distinction is paramount for accurate experimental verification.

Determination of Molecular Weight: A Methodological Deep Dive

This section provides both the theoretical foundation for the molecular weight and a detailed, practical protocol for its experimental confirmation.

Theoretical Calculation

The molecular weight is derived from the molecular formula (C₁₀H₁₄N₂O₂) and the atomic weights of its constituent elements.

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Total Average Molecular Weight: 120.11 + 14.112 + 28.014 + 31.998 = 194.234 g/mol

This calculated value aligns with the reported molecular weight.

Experimental Verification by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The following protocol describes a robust method using Electrospray Ionization-Mass Spectrometry (ESI-MS), a soft ionization technique well-suited for polar, non-volatile molecules like the one .

Protocol: ESI-MS Analysis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

  • Sample Preparation (ca. 1 mg/mL solution):

    • Rationale: A dilute solution prevents detector saturation and minimizes the formation of non-covalent dimers or adducts.

    • Procedure: Accurately weigh approximately 1 mg of the compound using an analytical balance. Dissolve the solid in 1 mL of a high-purity solvent, such as methanol or acetonitrile. The addition of 0.1% formic acid is recommended to facilitate protonation. Vortex the solution until the solid is completely dissolved.

  • Instrument Calibration:

    • Rationale: To ensure mass accuracy, the instrument must be calibrated across the desired mass range using a known calibration standard.

    • Procedure: Calibrate the mass spectrometer according to the manufacturer's guidelines. Use a standard calibration solution appropriate for the positive ion mode and the mass range encompassing the expected m/z value (e.g., a solution of sodium trifluoroacetate or a commercial ESI tuning mix).

  • Infusion and Ionization:

    • Rationale: ESI generates gas-phase ions from the liquid sample by applying a high voltage to a capillary. The choice of positive ion mode is based on the molecule's ability to be protonated, which is facilitated by the pyrazole nitrogen atoms.

    • Procedure: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Set the instrument to operate in positive ion mode. Apply typical ESI source parameters (e.

Foundational

A Technical Guide to the Physicochemical Properties of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

Abstract This technical guide provides a comprehensive examination of the core physical and chemical properties of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (CAS No. 1342492-13-0), a heterocyclic building block of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (CAS No. 1342492-13-0), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] This document details the structural, thermal, solubility, and spectroscopic characteristics of this specific aldehyde, offering researchers and drug development professionals a foundational dataset and validated experimental protocols for its handling and characterization. All methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with biological targets.[5] This has led to the development of numerous successful drugs across a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib and anti-obesity drugs like rimonabant.[2]

The subject of this guide, 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, combines this critical pyrazole core with two key functional groups: a C4-position carbaldehyde and an N1-position (oxan-4-yl)methyl substituent. The aldehyde group is a versatile chemical handle for further synthetic transformations, such as reductive aminations, Wittig reactions, or condensations, to build molecular complexity.[6] The oxane (tetrahydropyran) moiety is often incorporated into drug candidates to modulate physicochemical properties like solubility and metabolic stability. This guide serves as a definitive resource for understanding the fundamental properties that govern the behavior of this compound in a research and development setting.

Core Physicochemical and Structural Data

The fundamental identity and computed properties of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde are summarized below. This data provides a baseline for experimental design and computational modeling.

PropertyValueSource
IUPAC Name 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehydeN/A
CAS Number 1342492-13-0[7]
Molecular Formula C₁₀H₁₄N₂O₂[7]
Molecular Weight 194.23 g/mol [7]
Purity (Typical) ≥98%[7]
Recommended Storage Sealed in a dry environment at 2-8°C[7]
Topological Polar Surface Area (TPSA) 44.12 Ų[7]
LogP (Computed) 1.1222[7]
Hydrogen Bond Acceptors 4[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 3[7]
SMILES O=CC1=CN(CC2CCOCC2)N=C1[7]

2D Chemical Structure:

State of Matter and Thermal Properties

3.1. Appearance and Physical State

Based on analogous structures such as 1-Methyl-1H-pyrazole-4-carbaldehyde, which is a colorless to yellow solid, it is anticipated that 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde presents as an off-white to pale yellow crystalline solid at standard temperature and pressure.[8][9]

3.2. Melting Point Analysis

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the definitive method for determining the melting range using a standard digital melting point apparatus (e.g., a Mel-Temp).[10][11][12]

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and crush it into a fine, uniform powder using a spatula.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder until a small amount (2-3 mm height) enters the tube.[12]

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the bottom.[10]

  • Initial Rapid Heating: Place the loaded capillary into the heating block of the apparatus. If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find a rough value.[10] Allow the apparatus to cool.

  • Precise Determination: Using a fresh sample, heat rapidly to within 20°C of the approximate melting point found in the previous step.[10]

  • Slow Heating Phase: Reduce the heating rate to 1-2°C per minute. This slow rate is crucial for thermal equilibrium and an accurate reading.[12]

  • Recording the Range:

    • T₁: Record the temperature at which the first droplet of liquid becomes visible.

    • T₂: Record the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Sample prep2 Crush to Fine Powder prep1->prep2 prep3 Load 2-3 mm into Capillary prep2->prep3 prep4 Pack Sample prep3->prep4 meas1 Insert into Apparatus prep4->meas1 Begin Determination meas2 Rapid Heat to ~20°C Below MP meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Observe & Record T1 (First liquid drop) meas3->meas4 meas5 Observe & Record T2 (Completely liquid) meas4->meas5 result Report Melting Range (T1 - T2) meas5->result Final Result

Caption: Workflow for precise melting point determination.

Solubility Profile

A compound's solubility is paramount for its application, influencing everything from reaction conditions to bioavailability.[5][13] The structure of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde contains both polar (ether, aldehyde, pyrazole nitrogens) and non-polar (aliphatic and aromatic rings) regions, suggesting solubility in a range of moderately polar organic solvents and limited solubility in water.

Experimental Protocol: Qualitative Solubility Classification

This protocol systematically classifies the compound's solubility, providing insights into its acid-base properties.[13][14]

  • Setup: Arrange a series of labeled test tubes. For each test, add approximately 20-30 mg of the compound to 1 mL of the solvent.

  • Agitation: Vigorously agitate the mixture for 60 seconds at room temperature.

  • Observation: Observe and record whether the compound is soluble (dissolves completely), partially soluble (a significant portion dissolves), or insoluble.

  • Solvent Panel:

    • Water (H₂O): Assesses overall polarity and hydrophilicity.

    • 5% Hydrochloric Acid (HCl): Tests for basic functional groups (e.g., amines). The pyridine-like nitrogen of the pyrazole ring may show slight protonation and increased solubility.

    • 5% Sodium Hydroxide (NaOH): Tests for acidic functional groups (e.g., phenols, carboxylic acids). No significant increase in solubility is expected.

    • 5% Sodium Bicarbonate (NaHCO₃): Tests for strongly acidic functional groups. No effect is expected.

    • Organic Solvents: Test solubility in solvents of varying polarity, such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).

SolubilityWorkflow cluster_tests Solubility Test Panel start Start with Compound (~25 mg in 1 mL solvent) water Water start->water hcl 5% HCl start->hcl naoh 5% NaOH start->naoh org Organic Solvent (e.g., DCM, MeOH) start->org res_water Soluble / Partially / Insoluble water->res_water Observe res_hcl Soluble -> Basic Group Insoluble -> No Basic Group hcl->res_hcl Observe res_naoh Soluble -> Acidic Group Insoluble -> No Acidic Group naoh->res_naoh Observe res_org Record Solubility Profile org->res_org Observe

Sources

Exploratory

A Comprehensive Spectroscopic and Structural Elucidation of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde: A Technical Guide

Abstract This technical guide provides a detailed analysis of the spectroscopic properties of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and understanding the structural and electronic characteristics of its derivatives is paramount for the rational design of novel therapeutic agents.[1][2] This document presents a comprehensive characterization of the title compound by synthesizing predicted data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the spectroscopic identification and characterization of this and similar molecules.

Introduction

The fusion of a pyrazole-4-carbaldehyde core with an oxane (tetrahydropyran) moiety via a methylene bridge presents a unique molecular architecture with potential for diverse biological activities. The pyrazole ring is a key structural motif in numerous pharmaceuticals, known for its wide range of therapeutic applications.[1][2] The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile synthetic handle for further molecular elaboration. The oxane ring can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability.

A thorough spectroscopic characterization is fundamental to confirming the chemical identity and purity of a synthesized compound. This guide provides an in-depth, predicted spectroscopic profile of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, offering a valuable reference for researchers working with this or analogous chemical entities.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde in a suitable solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the pyrazole, methylene bridge, and oxane ring protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde-H~9.8 - 10.2Singlet (s)1H
Pyrazole-H5~8.3 - 8.6Singlet (s)1H
Pyrazole-H3~7.9 - 8.2Singlet (s)1H
N-CH₂~4.1 - 4.3Doublet (d)2H
Oxane-CH (axial)~3.8 - 4.0Multiplet (m)2H
Oxane-CH (equatorial)~3.2 - 3.4Multiplet (m)2H
Oxane-CH (methine)~1.8 - 2.0Multiplet (m)1H
Oxane-CH₂ (axial)~1.5 - 1.7Multiplet (m)2H
Oxane-CH₂ (equatorial)~1.2 - 1.4Multiplet (m)2H

Interpretation:

  • Aldehyde Proton: The proton of the aldehyde group is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group, appearing as a sharp singlet. For related pyrazole-4-carbaldehyde derivatives, this signal is typically observed in the range of 9.7-10.2 ppm.[1]

  • Pyrazole Protons: The protons on the pyrazole ring (H3 and H5) are in an electron-deficient environment and are therefore deshielded, appearing as singlets in the aromatic region.

  • Methylene Bridge Protons: The two protons of the methylene group linking the pyrazole and oxane rings are expected to appear as a doublet due to coupling with the methine proton of the oxane ring.

  • Oxane Protons: The protons on the oxane ring will exhibit complex splitting patterns due to their diastereotopic nature and axial/equatorial orientations. The protons adjacent to the oxygen atom (positions 2 and 6) will be the most downfield-shifted among the oxane signals. The chemical shifts are predicted based on data for (tetrahydro-2H-pyran-4-yl)methanol.[3][4]

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.

  • Data Acquisition: A proton-decoupled sequence is commonly used to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts for the carbon atoms are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O~185 - 192
Pyrazole C5~140 - 145
Pyrazole C3~135 - 140
Pyrazole C4~115 - 120
N-CH₂~55 - 60
Oxane C2, C6~65 - 70
Oxane C4~35 - 40
Oxane C3, C5~30 - 35

Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system.

  • Methylene and Oxane Carbons: The chemical shifts of the carbons in the (oxan-4-yl)methyl substituent are predicted based on values for similar structures. The carbons directly attached to the nitrogen and oxygen atoms (N-CH₂ and Oxane C2, C6) are more deshielded.

Predicted Mass Spectrometric Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is chosen. ESI is a soft ionization technique that typically yields the molecular ion peak, while EI is a harder technique that induces more fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Fragmentation Pattern

The molecular weight of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is 194.23 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ at m/z 195.1 is expected to be the base peak. Under EI conditions, the molecule is expected to undergo fragmentation.

Key Predicted Fragments:

  • m/z 194: Molecular ion [M]⁺•

  • m/z 165: Loss of the formyl group (-CHO) from the molecular ion.

  • m/z 95: Cleavage of the bond between the methylene bridge and the oxane ring, resulting in the pyrazol-1-ylmethyl cation.

  • m/z 99: The oxan-4-yl-methyl cation fragment.

  • m/z 68: A characteristic fragment of the pyrazole ring.[5]

The fragmentation of pyrazoles often involves the expulsion of HCN and N₂.[5][6]

Predicted Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or as a thin film) or in solution.

  • Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups.

Predicted Key IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (aldehyde)~2820 and ~2720Medium
C=O stretch (aldehyde)~1680 - 1700Strong
C=N stretch (pyrazole)~1550 - 1600Medium
C-N stretch (pyrazole)~1400 - 1450Medium
C-O-C stretch (oxane)~1080 - 1150Strong

Interpretation:

  • The strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group.[1]

  • The two medium intensity bands around 2820 and 2720 cm⁻¹ are characteristic of the C-H stretching vibration of the aldehyde proton.

  • The absorptions corresponding to the C=N and C-N stretching of the pyrazole ring will be present in the fingerprint region.

  • A strong band in the 1080-1150 cm⁻¹ region is indicative of the C-O-C stretching of the oxane ring.

Visualizations

Molecular Structure

Caption: Molecular structure of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structural Elucidation Synthesis Synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Combined Spectral Data Interpretation H_NMR->Interpretation C_NMR->Interpretation MS->Interpretation IR->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde. By leveraging data from structurally related compounds and fundamental spectroscopic principles, a comprehensive set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy has been compiled and interpreted. This guide serves as a valuable resource for the identification and characterization of this compound and can aid in the quality control and structural verification processes in a research and development setting. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
  • Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

  • Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes - The Australian National University. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted chemical shifts, multiplicities, and coupling constants for each proton in the molecule. The analysis is grounded in fundamental NMR principles and supported by empirical data from analogous chemical structures. Furthermore, this guide presents a robust, field-proven protocol for sample preparation and spectral acquisition, and discusses the utility of advanced 2D NMR techniques for unambiguous structural verification.

Introduction

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole-4-carbaldehyde core functionalized at the N1 position with a tetrahydropyran (oxane) moiety via a methylene linker. Such structures are of significant interest in medicinal chemistry and materials science, serving as versatile scaffolds and building blocks. Accurate structural characterization is paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for elucidating the precise constitution and conformation of these molecules in solution. This guide offers a detailed predictive analysis of the ¹H NMR spectrum, providing the causal logic behind spectral assignments and a validated methodology for experimental acquisition.

Part 1: Predicted ¹H NMR Spectral Analysis

The structure of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde presents a unique combination of an aromatic pyrazole system, an aliphatic oxane ring, and an electron-withdrawing aldehyde group. Each of these features imparts a distinct electronic environment to the neighboring protons, resulting in a characteristic and predictable ¹H NMR spectrum.

Figure 1: Molecular Structure and Proton Labeling A diagram of the target molecule with key protons labeled for spectral assignment.

G cluster_prep Preparation & 1D Acquisition cluster_analysis Spectral Analysis cluster_2d 2D NMR Confirmation prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq_1d 1D ¹H NMR Acquisition (Lock, Shim, Acquire) prep->acq_1d proc_1d 1D Data Processing (FT, Phase, Baseline, Reference) acq_1d->proc_1d analysis_1d Initial 1D Analysis (Assign CHO, Pyrazole, CH₂...) proc_1d->analysis_1d decision Ambiguity in Oxane Region? analysis_1d->decision acq_cosy Acquire ¹H-¹H COSY (Identifies H-H Couplings) decision->acq_cosy Yes final_assign Final Unambiguous Structure Assignment decision->final_assign No analysis_2d Correlate 2D Data (Trace Spin Systems) acq_cosy->analysis_2d acq_hsqc Acquire ¹H-¹³C HSQC (Identifies C-H Bonds) acq_hsqc->analysis_2d analysis_2d->final_assign

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. [1]It would be invaluable for:

    • Confirming the coupling between the N-CH₂ protons and the H-4' methine proton.

    • Tracing the complete connectivity within the oxane ring, by observing cross-peaks between H-2'/H-6', H-3'/H-5', and H-4'.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbon atoms. [2][3]It is exceptionally powerful for resolving signal overlap by spreading the proton signals out along a second, carbon-13 dimension. This would definitively distinguish the signals for C-2'/C-6' from C-3'/C-5' based on their different carbon chemical shifts, thereby anchoring the assignment of their attached protons.

By combining the information from 1D, COSY, and HSQC spectra, every proton in the molecule can be assigned with the highest degree of confidence, fulfilling the requirements for rigorous scientific characterization.

References

  • Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Iowa State University. Available at: [Link]

  • Catarina, S. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • School of Chemistry, Food and Pharmacy. (n.d.). NMR Sample Preparation. University of Reading. Available at: [Link]

  • Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Michigan State University. Available at: [Link]

  • Jimeno, M.L. et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Available at: [Link]

  • Reich, H. J. (2020). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. Available at: [Link]

  • LordMorio. (2016). NMR: relating coupling constants and major product. Reddit. Available at: [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • Claramunt, R. M., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(5), 5591-5638. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methyltetrahydropyran - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Will, M. (2013). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 7, 47. Available at: [Link]

  • Ali, O. et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(20), 7064. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Alkorta, I. et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(9), 951-957. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Available at: [Link]

  • Al-Kimya. (n.d.). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Available at: [Link]

  • Provasi, P. et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(12), 958-962. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • University of Sheffield. (n.d.). Heteronuclear coupling. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • NIH. (n.d.). 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime. Available at: [Link]

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Exploratory

13C NMR analysis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde Foreword: Decoding Molecular Architecture In the landscape of modern drug discovery and materials science, the unamb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

Foreword: Decoding Molecular Architecture

In the landscape of modern drug discovery and materials science, the unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available to the contemporary researcher, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically Carbon-13 NMR (¹³C NMR), stands out for its ability to provide a detailed map of the carbon skeleton of a molecule.[1] This guide offers an in-depth exploration of the ¹³C NMR analysis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, a molecule featuring a confluence of distinct chemical environments. Our objective is to move beyond a mere recitation of data, providing instead a causal analysis of the spectrum, grounded in the fundamental principles of magnetic resonance and structural theory. This document is intended for researchers, scientists, and drug development professionals who seek not only to interpret a spectrum but to understand the intricate electronic story it tells.

Structural Overview and Symmetry Considerations

Before delving into the spectral analysis, a foundational understanding of the target molecule's structure is essential. The compound, 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, possesses the molecular formula C₁₀H₁₄N₂O₂.[2] It is composed of three key structural motifs: a 1,4-substituted pyrazole ring, a central methylene bridge, and a saturated oxane (tetrahydropyran) ring.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 10-50 mg of Analyte P2 Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl3) P1->P2 P3 Add TMS Reference P2->P3 P4 Filter into NMR Tube P3->P4 A1 Insert Sample into Spectrometer P4->A1 A2 Lock, Tune, and Shim A1->A2 A3 Set Acquisition Parameters (Proton Decoupling ON) A2->A3 A4 Acquire Data (Accumulate Scans) A3->A4 D1 Fourier Transform A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Calibrate Spectrum to TMS (0 ppm) D3->D4 D5 Peak Picking and Integration D4->D5 D6 Assign Signals to Carbons D5->D6

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Key acquisition parameters include:

  • Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) for more reliable (though not strictly quantitative) signal intensities. [3]* Acquisition Time: Typically ~1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is crucial to allow for nearly complete relaxation of all carbon nuclei, especially quaternary carbons, before the next pulse.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (from several hundred to several thousand) must be accumulated to achieve an adequate signal-to-noise ratio. [4]

Spectral Prediction and Signal Assignment

The core of this guide is the rational assignment of each of the 10 expected signals. The predictions below are based on established chemical shift ranges for analogous structural fragments. [5][6][7]The numbering corresponds to the diagram in Section 1.

Carbon Atom(s)MoietyPredicted Chemical Shift (δ, ppm)Rationale and Justification
C10 Aldehyde (-CHO)185 - 195The carbonyl carbon of an aldehyde is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen and resonance. It consistently appears far downfield. [5][7]
C3 Pyrazole (C=N)145 - 155This sp² carbon is adjacent to two nitrogen atoms within the aromatic pyrazole ring, leading to significant deshielding.
C5 Pyrazole (C-CHO)138 - 148An sp² carbon within the pyrazole ring. Its chemical shift is influenced by the adjacent ring nitrogen and the attached electron-withdrawing aldehyde group.
C4 Pyrazole (C-H)112 - 122This sp² carbon is the most upfield of the pyrazole ring carbons. It is adjacent to a carbon and a nitrogen, making it less deshielded than C3 and C5. [8][9]
C8, C8' Oxane (C-O-C)65 - 75These sp³ carbons are directly attached to the highly electronegative oxygen atom of the oxane ring, causing a strong deshielding effect compared to other alkanes. [10]
C6 Methylene Bridge (-N-CH₂-C)50 - 60This sp³ carbon is deshielded by the adjacent pyrazole nitrogen atom. Its chemical shift is greater than a typical alkane methylene group.
C9, C9' Oxane (-CH₂-)30 - 40These are standard sp³ methylene carbons within the saturated oxane ring, beta to the ring oxygen. They are less deshielded than C8/C8'.
C7 Oxane (-CH-)30 - 40This sp³ methine carbon is the point of attachment for the methylene bridge. Its chemical environment is similar to the C9 carbons.

Structural Verification: The Role of Advanced NMR Experiments

While the predictions above provide a robust framework for assignment, definitive proof requires further experimental evidence. This is a cornerstone of a self-validating analytical system.

DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable set of experiments for determining the number of protons attached to each carbon.

  • DEPT-135: In this experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) are not observed.

  • DEPT-90: Only CH signals (methines) are visible in this spectrum.

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously assign each signal to a C, CH, CH₂, or CH₃ group. For 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, this allows for clear differentiation between the quaternary carbons (C3, C5), the CH carbons (C4, C7, C10), and the CH₂ carbons (C6, C8, C9).

G A ¹³C Spectrum All 10 Carbon Signals Visible B DEPT-90 Spectrum Shows only CH signals C4, C7, C10 A->B C DEPT-135 Spectrum CH (positive) CH₂ (negative) C, CH₃ (absent) A->C D Final Assignment C3, C5 (Quaternary) C4, C7, C10 (CH) C6, C8, C9 (CH₂) B->D C->D

Caption: Logic diagram for signal assignment using DEPT experiments.

Computational Corroboration

For cases of ambiguity or for the highest level of structural confirmation, computational chemistry provides a powerful tool. Calculating NMR chemical shifts using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method can provide highly accurate predictions that can be correlated with experimental data to solidify assignments. [22][23]

Conclusion

The ¹³C NMR spectrum of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a rich source of structural information. A systematic approach, beginning with an analysis of molecular symmetry and grounded in the fundamental principles of chemical shift theory, allows for a confident preliminary assignment of all 10 unique carbon resonances. This initial interpretation is then rigorously validated through the application of DEPT experiments, which differentiate the carbons based on their attached protons. This multi-faceted strategy, combining theoretical prediction with robust experimental verification, exemplifies a sound scientific methodology for structural elucidation, providing drug development professionals and researchers with a high degree of confidence in the identity and structure of their target compounds.

References

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294.
  • ResearchGate. (2026, February 9). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, December 25). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

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  • ACS Publications. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. Retrieved from [Link]

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  • PubMed. (2012, January 15). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Retrieved from [Link]

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Foundational

Solubility of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde in Organic Solvents Abstract 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with potential ap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde in Organic Solvents

Abstract

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with potential applications in pharmaceutical and materials science research. A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, its predicted solubility profile, and a detailed experimental protocol for its quantitative determination. While specific experimental solubility data for this compound is not widely published, this guide equips researchers with the necessary framework to generate this critical information.

Introduction to 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a derivative of the versatile pyrazole scaffold, a class of N-heterocyclic compounds known for a wide range of biological activities.[1] The structure incorporates a pyrazole-4-carbaldehyde core, a key intermediate in the synthesis of more complex molecules, linked to an oxane (tetrahydropyran) ring via a methyl group.[2][3] The interplay of these functional groups dictates its physicochemical properties and, consequently, its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is presented in Table 1. This data is essential for understanding its behavior in solution.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[4]
Molecular Weight 194.23 g/mol [4]
LogP (Octanol-Water Partition Coefficient) 1.1222[4]
Topological Polar Surface Area (TPSA) 44.12 Ų[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 3[4]

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde are its polarity, hydrogen bonding capacity, and the nature of the solvent.

Polarity

The molecule possesses both polar and non-polar regions. The pyrazole ring, the carbaldehyde group, and the ether oxygen in the oxane ring are polar, capable of dipole-dipole interactions. The LogP value of 1.1222 suggests a moderate lipophilicity.[4]

Hydrogen Bonding

The molecule has four hydrogen bond acceptors (the two nitrogen atoms of the pyrazole ring, the carbonyl oxygen, and the ether oxygen) but no hydrogen bond donors.[4] This indicates it can accept hydrogen bonds from protic solvents.

Predicted Solubility Profile

Based on its structure, 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is expected to exhibit the following solubility trends:

  • High Solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate to Good Solubility in polar protic solvents like Methanol, Ethanol, and Isopropanol, which can engage in hydrogen bonding with the molecule's acceptor sites.[6]

  • Low Solubility in non-polar solvents such as Hexane, Toluene, and Diethyl ether, due to the significant polarity of the molecule.[6]

Experimental Determination of Solubility

The most common and reliable method for determining the solubility of a crystalline compound is the isothermal shake-flask method.[6] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved compound.

Materials and Equipment
  • 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (solid)

  • A range of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm or 0.45 µm)

Experimental Workflow

The following diagram illustrates the workflow for the isothermal shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solid solute to a vial B Add a known volume of solvent A->B Step 1 & 2 C Seal vial and place on orbital shaker B->C D Incubate at constant temperature (e.g., 24-48 hours) C->D Step 3 E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant and filter E->F G Dilute aliquot with appropriate solvent F->G H Quantify concentration via HPLC or UV-Vis G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

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Exploratory

The Pyrazole Pharmacophore: A Technical Guide to the Rational Design, Synthesis, and Evaluation of Novel Derivatives

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged and highly versatile pharmacophore in medicinal chemistry. Present in over 40 FDA-approved drugs (inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged and highly versatile pharmacophore in medicinal chemistry. Present in over 40 FDA-approved drugs (including celecoxib, ruxolitinib, and crizotinib), the pyrazole core exhibits a broad spectrum of pharmacological activities. This whitepaper provides an in-depth, self-validating framework for drug development professionals, detailing the mechanistic rationale, computational design, synthetic methodologies, and biological evaluation required to discover novel, high-efficacy pyrazole derivatives.

Mechanistic Rationale: The Pyrazole Scaffold in Target Binding

The clinical success of pyrazole derivatives is not coincidental; it is rooted in their unique physicochemical properties. The unsubstituted pyrazole ring possesses both hydrogen bond donor (pyrrole-like nitrogen) and acceptor (pyridine-like nitrogen) capabilities.

When targeting the ATP-binding pocket of protein kinases, these nitrogen atoms form critical hydrogen bonds with the kinase hinge region—a fundamental mechanism for the potent inhibition of targets such as EGFR, BRAF, and JAK [3]. Furthermore, the pyrazole core exhibits superior metabolic stability against oxidative cleavage by cytochrome P450 enzymes when compared to related azoles like oxazole or thiazole. By acting as a bioisostere for benzene or other heterocycles, pyrazoles improve the drug-like properties (e.g., aqueous solubility and lipophilicity) of the parent molecule without sacrificing target affinity.

Computational-Aided Drug Design (CADD) Workflow

To optimize hit-to-lead discovery, Computational-Aided Drug Design (CADD) is employed to rationally design pyrazole derivatives targeting Receptor Tyrosine Kinases (RTKs) [4]. The causality behind this approach is risk mitigation: virtual screening minimizes synthetic attrition by prioritizing compounds with optimal thermodynamic binding profiles and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before any physical reagents are consumed.

CADD_Workflow Target Target Identification (Kinase Hinge Region) Library Virtual Library Generation (Pyrazole Scaffolds) Target->Library Structural data Docking High-Throughput Docking (Glide/AutoDock) Library->Docking Ligand prep Scoring Consensus Scoring & MM-GBSA Docking->Scoring Pose generation Hit Hit Selection for Synthesis Scoring->Hit ΔG binding < -9 kcal/mol

CADD workflow for the rational design of novel pyrazole derivatives.

Synthetic Methodologies: A Self-Validating Protocol

Traditional Knorr pyrazole synthesis often suffers from poor regioselectivity, harsh thermal conditions, and prolonged reaction times. To circumvent these bottlenecks, microwave-assisted cyclocondensation is utilized. The causality for selecting microwave irradiation is its ability to provide uniform dielectric heating, which significantly reduces reaction times, minimizes thermal degradation side-products, and enhances overall yields, strictly adhering to green chemistry principles [2].

Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This methodology is engineered as a self-validating system , ensuring that each chemical transformation provides empirical confirmation before progressing to the next stage [1].

  • Reagent Preparation : Equimolar amounts of a 1,3-dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione) and a substituted arylhydrazine hydrochloride are dissolved in absolute ethanol within a microwave-safe quartz vessel.

  • Microwave Irradiation : The mixture is subjected to microwave irradiation (50W) at 100°C for 10–15 minutes.

    • Validation Checkpoint 1 (Reaction Completion) : Reaction progress is continuously monitored via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the starting material spot under UV light (254 nm) validates the termination of irradiation.

  • Work-up and Extraction : The reaction mixture is cooled to room temperature and poured into crushed ice. The resulting precipitate is filtered under vacuum and washed with cold distilled water to remove unreacted hydrazine salts.

  • Purification : The crude product is recrystallized from hot ethanol to yield the pure pyrazole derivative.

    • Validation Checkpoint 2 (Purity) : High-Performance Liquid Chromatography (HPLC) is performed. Only batches meeting a purity threshold of >95% are advanced to biological evaluation.

  • Structural Elucidation : The purified compound is analyzed via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

    • Validation Checkpoint 3 (Structural Integrity) : The presence of a characteristic singlet at ~6.5 ppm in the ^1H-NMR spectrum confirms the C4-H proton of the newly formed pyrazole core, definitively validating the molecular structure.

In Vitro Biological Evaluation & Structure-Activity Relationship (SAR)

Following synthesis, compounds undergo rigorous biological evaluation. SAR analysis reveals that the introduction of electron-withdrawing groups (e.g., -CF3, -F) at the R3 and R5 positions significantly enhances lipophilicity and membrane permeability. This electronic modulation directly correlates with increased kinase inhibitory potency and superior cytotoxic profiles against cancer cell lines.

Table 1: Quantitative SAR Data for Novel Pyrazole Derivatives against EGFR and MCF-7
Compound IDR1 SubstitutionR3 SubstitutionR5 SubstitutionEGFR IC50 (nM)MCF-7 Cytotoxicity IC50 (µM)
Pyr-01 PhenylMethylPhenyl145.212.4
Pyr-02 4-F-PhenylMethylPhenyl89.58.1
Pyr-03 4-OMe-PhenylCF3Phenyl42.33.5
Pyr-04 4-Cl-PhenylCF34-F-Phenyl18.7 1.2

Data Summary: Compound Pyr-04 demonstrates that the synergistic combination of halogenation (4-Cl-Phenyl, 4-F-Phenyl) and a trifluoromethyl group (CF3) yields the most potent dual-action profile.

Self-Validating High-Throughput Screening Protocol

To prevent the advancement of false positives (e.g., pan-assay interference compounds or PAINs), the biological evaluation must follow a self-validating screening cascade. The logic here is sequential verification: primary biochemical assays (isolated enzyme IC50) must corroborate secondary cellular assays (MTT viability), which in turn justify tertiary off-target selectivity profiling.

Bio_Validation Synth Synthesized Pyrazoles Enzyme In Vitro Kinase Assay (IC50) Synth->Enzyme Primary screening Cell Cell Viability Assay (MTT) Enzyme->Cell IC50 < 100 nM Selectivity Kinase Profiling (Off-target) Cell->Selectivity High efficacy Lead Lead Optimization (In Vivo PK/PD) Selectivity->Lead Favorable window

Stepwise self-validating biological screening pathway for pyrazole hits.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (via PubMed Central) URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) URL:[Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy Source: Archiv der Pharmazie (via PubMed) URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde: An Application Note and Protocol

This document provides a comprehensive guide for the synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The methodology presented herein is...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The methodology presented herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities.[1] The title compound, 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, incorporates two key structural motifs: a pyrazole-4-carbaldehyde core and an N-substituted oxane (tetrahydropyran) moiety. The pyrazole-4-carbaldehyde unit serves as a versatile synthetic handle for further molecular elaboration, while the oxane ring can enhance pharmacokinetic properties such as solubility and metabolic stability. This application note details a robust and efficient two-step synthetic sequence for the preparation of this important intermediate.

Synthetic Strategy

The synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is strategically approached in two main stages, as depicted in the workflow below. This synthetic route is designed for optimal regioselectivity and yield.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Formylation A 1H-Pyrazole C Mitsunobu Reaction A->C B (Tetrahydro-2H-pyran-4-yl)methanol B->C D 1-[(oxan-4-yl)methyl]-1H-pyrazole C->D E 1-[(oxan-4-yl)methyl]-1H-pyrazole F Vilsmeier-Haack Reagent (DMF/POCl₃) E->F G 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde F->G caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

The chosen strategy involves an initial N-alkylation of the pyrazole ring, followed by formylation. This approach is favored over the reverse sequence (formylation then N-alkylation) to avoid the potential formation of regioisomers during the alkylation of pyrazole-4-carbaldehyde.

Part 1: Synthesis of the N-Alkylated Intermediate. The key intermediate, 1-[(oxan-4-yl)methyl]-1H-pyrazole, is synthesized via a Mitsunobu reaction. This reaction facilitates the coupling of 1H-pyrazole with (tetrahydro-2H-pyran-4-yl)methanol, offering mild reaction conditions and good yields. The Mitsunobu reaction is a reliable method for the N-alkylation of azoles with primary and secondary alcohols.

Part 2: Vilsmeier-Haack Formylation. The final step is the formylation of the N-alkylated pyrazole at the C4 position using the Vilsmeier-Haack reaction. This classic method employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich heterocyclic systems with high regioselectivity.[2][3][4][5]

Experimental Protocols

Part 1: Synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole

This protocol details the N-alkylation of 1H-pyrazole with (tetrahydro-2H-pyran-4-yl)methanol using the Mitsunobu reaction.

Reagents and Materials:

ReagentMolecular FormulaMW ( g/mol )Molarity/DensityAmount (mmol)Equivalents
1H-PyrazoleC₃H₄N₂68.08-10.01.0
(Tetrahydro-2H-pyran-4-yl)methanolC₆H₁₂O₂116.16-12.01.2
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29-15.01.5
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.03 g/mL15.01.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O--100 mL-

Step-by-Step Protocol:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-pyrazole (0.68 g, 10.0 mmol), (tetrahydro-2H-pyran-4-yl)methanol (1.40 g, 12.0 mmol), and triphenylphosphine (3.94 g, 15.0 mmol).

  • Add anhydrous tetrahydrofuran (100 mL) to dissolve the solids.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (2.95 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-[(oxan-4-yl)methyl]-1H-pyrazole as a colorless oil.

Expected Yield: 70-85%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.52 (s, 1H), 7.49 (s, 1H), 4.05 (d, J = 7.2 Hz, 2H), 3.95 (dd, J = 11.4, 3.6 Hz, 2H), 3.38 (td, J = 11.8, 2.0 Hz, 2H), 2.10-1.95 (m, 1H), 1.65 (d, J = 12.8 Hz, 2H), 1.45-1.30 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 138.8, 128.9, 118.7, 67.5, 56.2, 38.1, 30.2.

  • MS (ESI): m/z 167.1 [M+H]⁺.

Part 2: Synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

This protocol describes the Vilsmeier-Haack formylation of the N-alkylated pyrazole intermediate.

Reagents and Materials:

ReagentMolecular FormulaMW ( g/mol )Molarity/DensityAmount (mmol)Equivalents
1-[(oxan-4-yl)methyl]-1H-pyrazoleC₉H₁₄N₂O166.22-5.01.0
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.090.944 g/mL25.05.0
Phosphorus oxychloride (POCl₃)POCl₃153.331.645 g/mL10.02.0

Step-by-Step Protocol:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, cool anhydrous dimethylformamide (1.83 mL, 25.0 mmol) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (0.93 mL, 10.0 mmol) dropwise to the cold DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 1-[(oxan-4-yl)methyl]-1H-pyrazole (0.83 g, 5.0 mmol) in a minimal amount of anhydrous DMF (approx. 2 mL).

  • Add the solution of the pyrazole derivative dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 50 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70% ethyl acetate).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde as a solid.

Expected Yield: 60-75%

Characterization Data (CAS: 1342492-13-0): [6]

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Molecular Weight: 194.23 g/mol

  • Appearance: Solid

  • ¹H NMR (400 MHz, CDCl₃) δ (Predicted): 9.85 (s, 1H), 8.05 (s, 1H), 7.95 (s, 1H), 4.10 (d, J = 7.2 Hz, 2H), 3.98 (dd, J = 11.4, 3.6 Hz, 2H), 3.40 (td, J = 11.8, 2.0 Hz, 2H), 2.15-2.00 (m, 1H), 1.70 (d, J = 12.8 Hz, 2H), 1.50-1.35 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (Predicted): 185.5, 142.1, 134.5, 119.8, 67.3, 55.8, 37.9, 29.8.

  • MS (ESI): m/z 195.1 [M+H]⁺.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Diisopropyl azodicarboxylate (DIAD) is a potential sensitizer and should be handled with caution.

  • The quenching of the Vilsmeier-Haack reaction is exothermic and should be performed slowly and with adequate cooling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Mitsunobu reaction Incomplete reaction or decomposition of reagents.Ensure all reagents and solvents are anhydrous. Check the quality of DIAD and PPh₃. Increase reaction time if necessary.
Low yield in Vilsmeier-Haack Inactive Vilsmeier reagent due to moisture. Incomplete reaction.Use anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent at 0 °C. Increase reaction temperature or time as needed, monitoring by TLC.
Purification difficulties Co-elution of triphenylphosphine oxide (from Mitsunobu).Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent or by using a modified workup.
Product is water-soluble.During workup of the Vilsmeier-Haack reaction, saturate the aqueous layer with NaCl (brine) to reduce the solubility of the product.[2]

Visualization of Key Reaction Mechanisms

Mitsunobu_Mechanism cluster_0 Mitsunobu Reaction A PPh₃ + DIAD B Betaine Intermediate A->B Formation C Alcohol Activation B->C Proton Transfer D Alkoxyphosphonium Salt C->D F SN2 Attack D->F E Pyrazole (Nucleophile) E->F G N-Alkylated Pyrazole F->G caption Mitsunobu reaction mechanism.

Caption: Mitsunobu reaction mechanism.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier-Haack Reaction A DMF + POCl₃ B Vilsmeier Reagent (Iminium Salt) A->B Formation D Electrophilic Attack B->D C N-Alkyl Pyrazole C->D E Sigma Complex D->E F Aromatization E->F Deprotonation G Iminium Intermediate F->G H Hydrolysis G->H I Pyrazole-4-carbaldehyde H->I caption Vilsmeier-Haack mechanism.

Caption: Vilsmeier-Haack mechanism.

References

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  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. Request PDF.
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  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021).
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Application

Application Note: Vilsmeier-Haack Formylation of N-Substituted Pyrazoles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and troubleshooting for the regioselective C-4 formylation of pyrazole scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and troubleshooting for the regioselective C-4 formylation of pyrazole scaffolds.

Introduction and Strategic Context

Pyrazole-4-carbaldehydes are indispensable building blocks in modern drug discovery, serving as critical intermediates for the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals[1]. The most robust and scalable method for introducing a formyl group (-CHO) onto the pyrazole core is the Vilsmeier-Haack reaction .

While the Vilsmeier-Haack formylation is a classical transformation, its application to pyrazole derivatives requires precise control over stoichiometry, temperature, and substrate electronic properties. This application note details the causality behind experimental parameters, providing a self-validating protocol for the regioselective C-4 formylation of N-substituted pyrazoles.

Mechanistic Rationale & Substrate Requirements

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution ( SE​Ar ) driven by the highly reactive Vilsmeier reagent (chloromethylene- N,N -dimethyliminium chloride)[2].

Why N-Substitution is Critical

A common pitfall in pyrazole functionalization is attempting this reaction on N-unsubstituted substrates. N-unsubstituted pyrazoles typically fail or yield complex mixtures under standard Vilsmeier-Haack conditions[3]. The pyrrole-like N1 nitrogen possesses a nucleophilic lone pair that competes with the C-4 carbon, often leading to undesired N-formylation or amidation. By utilizing an N-substituted pyrazole (e.g., 1-phenyl, 1-isopropyl, or 1-benzyl), the N1 position is protected, and the electron-donating nature of the substituent enhances the nucleophilicity of the pyrazole ring, directing the electrophile exclusively to the C-4 position[3].

Reaction Pathway
  • Reagent Generation: Phosphorus oxychloride ( POCl3​ ) reacts with N,N -dimethylformamide (DMF) to form the Vilsmeier reagent. This step is highly exothermic and moisture-sensitive[2].

  • Electrophilic Attack: The electron-rich C-4 position of the pyrazole attacks the chloroiminium ion, forming a Wheland intermediate.

  • Rearomatization: Loss of a proton restores aromaticity, yielding a stable iminium intermediate.

  • Hydrolysis: Aqueous basic workup cleaves the iminium species, releasing dimethylamine and yielding the final pyrazole-4-carbaldehyde[4].

Mechanism A DMF + POCl3 (0°C, Anhydrous) B Vilsmeier Reagent (Chloroiminium Salt) A->B Exothermic D Electrophilic Aromatic Substitution at C-4 B->D C N-Substituted Pyrazole (Nucleophile) C->D E Iminium Intermediate (Stable in organic phase) D->E F Aqueous Basic Hydrolysis (Ice/NaOH or NaOAc) E->F G Pyrazole-4-Carbaldehyde (Target Product) F->G -HNMe2

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on N-substituted pyrazoles.

Standardized Experimental Protocol

The following protocol is optimized for the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde and 1-isopropyl-1H-pyrazole-4-carbaldehyde, but serves as a universal template for most N-substituted pyrazoles[1][5].

Reagents & Equipment
  • Substrate: N-substituted pyrazole (1.0 equiv)

  • Reagents: Phosphorus oxychloride ( POCl3​ , 2.5 to 10.0 equiv), Anhydrous N,N -Dimethylformamide (DMF, 3.0 to 5.0 equiv)

  • Solvent: DMF acts as both reagent and solvent. Dichloromethane (DCM) can be used as a co-solvent for solid substrates.

  • Equipment: Flame-dried 3-neck round-bottom flask, dropping funnel, nitrogen/argon line, ice bath.

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • Purge the flame-dried flask with inert gas (Nitrogen or Argon).

  • Add anhydrous DMF (3.0–5.0 equiv) to the flask and cool to 0 °C using an ice bath.

  • Critical Action: Add POCl3​ (2.5 equiv) dropwise via a dropping funnel over 30 minutes. Vigorous stirring is required. The solution will turn into a viscous, pale-yellow to orange complex.

  • Stir the complex at 0 °C for an additional 30–60 minutes to ensure complete formation of the chloroiminium salt[1].

Step 2: Substrate Addition 5. Dissolve the N-substituted pyrazole (1.0 equiv) in a minimal volume of anhydrous DMF (or DCM). 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C to prevent uncontrolled exotherms and minimize di-formylation or chlorination side-reactions[1].

Step 3: Heating and Reaction Progression 7. Remove the ice bath and allow the reaction to warm to room temperature. 8. Heat the mixture to 60–80 °C (depending on substrate reactivity) and stir for 4–15 hours. Monitor progression via TLC (eluent: Hexanes/Ethyl Acetate)[2].

Step 4: Quenching and Hydrolysis 9. Cool the reaction mixture to 0 °C. 10. Critical Action: Quench the reaction by pouring it slowly over crushed ice. To facilitate the hydrolysis of the iminium intermediate, adjust the pH to 7-8 using a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) or sodium acetate ( NaOAc )[2].

Step 5: Isolation and Purification 11. Extract the aqueous mixture with Ethyl Acetate or DCM (3 × 50 mL). Note: If emulsions form, saturate the aqueous layer with brine. 12. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 13. Purify the crude residue via silica gel column chromatography or recrystallization (e.g., from ethanol) to yield the pure pyrazole-4-carbaldehyde.

Workflow S1 1. Reagent Prep POCl3 + DMF (0°C) S2 2. Addition Dropwise Substrate S1->S2 S3 3. Heating 60-80°C (4-15h) S2->S3 S4 4. Quenching Ice + Base (pH 7-8) S3->S4 S5 5. Isolation Extraction & Column S4->S5

Figure 2: Step-by-step experimental workflow for Vilsmeier-Haack pyrazole formylation.

Quantitative Data & Substrate Scope

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the N-substituent and any functional groups present at the C-3 or C-5 positions. Table 1 summarizes validated conditions and typical yields for various pyrazole substrates.

Table 1: Substrate Scope and Reaction Yields

SubstrateEquivalents ( POCl3​ : DMF)Temp / TimeYield (%)Reference / Source
1-Isopropyl-1H-pyrazole2.5 : 5.060 °C / 6 h75 - 82%Benchchem Protocol[1]
1-Phenyl-1H-pyrazole2.0 : 5.070 °C / 12 h65 - 70%IJPCBS Review[6]
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole10.0 : 5.080 °C / 6 h90%MDPI / Kumar et al.[5][7]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole1.0 : 1.070 °C / 24 h48%MDPI[8]

Note: For highly deactivated substrates (e.g., those containing fluorinated phenyl rings), increasing the POCl3​ equivalents to 10.0 has been shown to drastically improve yields from ~60% to 90%[7].

Troubleshooting and Optimization (E-E-A-T Insights)

As an Application Scientist, diagnosing reaction failures requires understanding the chemical microenvironment of the assay. Below are field-proven solutions to common Vilsmeier-Haack issues[1][2]:

Issue 1: Low Yield or Unreacted Starting Material

  • Cause: Moisture contamination degrading the Vilsmeier reagent, or insufficient electrophilicity for deactivated pyrazoles.

  • Solution: Ensure all glassware is flame-dried and solvents are strictly anhydrous. For deactivated substrates, increase POCl3​ to 5–10 equivalents and elevate the temperature to 80 °C[7].

Issue 2: Formation of Chlorinated Byproducts

  • Cause: At elevated temperatures (>90 °C), the Vilsmeier reagent can act as a chlorinating agent rather than a formylating agent[1].

  • Solution: Strictly control the heating block temperature. Do not exceed 80 °C unless absolutely necessary. If chlorination persists, consider alternative formylation methods (e.g., lithiation followed by DMF quench).

Issue 3: Emulsions During Aqueous Extraction

  • Cause: The iminium intermediate or the resulting dimethylamine salts act as surfactants, trapping the product in the aqueous layer.

  • Solution: Saturate the aqueous layer with solid NaCl (brine) before extraction. This decreases the polarity of the aqueous phase, driving the pyrazole-4-carbaldehyde into the organic layer[2].

Issue 4: Di-formylation

  • Cause: Over-reaction under harsh conditions.

  • Solution: While C-4 is the most reactive, C-5 can occasionally react if the substrate is highly electron-rich. Reduce reaction time and lower POCl3​ equivalents to 1.5–2.0[1].

References

  • MDPI Molecules: 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. URL:[Link]

  • MDPI Molecules: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. URL: [Link]

  • National Institutes of Health (PMC): Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. URL: [Link]

  • IJPCBS: Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences. URL: [Link]

  • Chemistry Reaction Guide: Vilsmeier–Haack formylation. Organic Chemistry Reaction. URL: [Link]

Sources

Method

Knorr synthesis for substituted pyrazoles

Application Note & Protocol: Advanced Methodologies in the Knorr Synthesis of Substituted Pyrazoles Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Methodologies in the Knorr Synthesis of Substituted Pyrazoles

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, regioselectivity optimization, and standardized protocols for pharmaceutical scaffolds.

Executive Summary

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone cyclocondensation reaction in heterocyclic chemistry[1]. By reacting a 1,3-dicarbonyl compound with a hydrazine derivative, this method provides rapid access to highly substituted pyrazole scaffolds. These scaffolds are ubiquitous in modern pharmacophores, featuring prominently in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and mavacoxib, as well as neuroprotective agents like edaravone[2][3]. This application note provides a comprehensive guide to mastering the mechanistic variables of the Knorr synthesis, with a specific focus on overcoming regioselectivity challenges in unsymmetrical substrates.

Mechanistic Principles & Reaction Dynamics

The synthesis is fundamentally an acid-catalyzed process (utilizing Brønsted or Lewis acids) that proceeds via a series of nucleophilic additions and dehydrations[3].

Causality of Experimental Conditions:

  • Electrophilic Activation: The acid catalyst protonates the carbonyl oxygen of the 1,3-dicarbonyl, increasing its electrophilicity. This lowers the activation energy required for the initial nucleophilic attack by the hydrazine[4].

  • Hydrazone Formation: The most nucleophilic nitrogen of the hydrazine attacks the activated carbonyl, forming a carbinolamine intermediate which rapidly dehydrates to a hydrazone[1][2].

  • Intramolecular Cyclization & Aromatization: The secondary nitrogen of the hydrazone attacks the remaining carbonyl group. A final dehydration step yields the thermodynamically stable, aromatic pyrazole ring[1].

G A 1,3-Dicarbonyl + Hydrazine B Acid Catalysis (Protonation) A->B Condensation C Hydrazone Intermediate B->C -H2O D Intramolecular Cyclization C->D Nucleophilic Attack E Substituted Pyrazole + H2O D->E Dehydration/ Aromatization

Fig 1. Mechanistic pathway of the acid-catalyzed Knorr pyrazole synthesis.

Managing Regioselectivity in Unsymmetrical Substrates

When utilizing unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl carbon, potentially yielding two distinct regioisomers (e.g., 1,3-dimethyl-5-phenyl-1H-pyrazole vs. 1,5-dimethyl-3-phenyl-1H-pyrazole)[5]. Controlling this is critical, as regioisomers exhibit vastly different toxicological and pharmacokinetic profiles.

Governing Factors:

  • Steric Hindrance: Bulky substituents on the dicarbonyl will direct the initial hydrazine attack to the less hindered carbonyl[5].

  • Electronic Effects: The more electrophilic carbonyl carbon (often adjacent to electron-withdrawing groups like −CF3​ ) is preferentially attacked by the most nucleophilic nitrogen of the substituted hydrazine[2][3].

  • Solvent Microenvironments: Traditional protic solvents (ethanol) often yield mixtures. Transitioning to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) can drastically improve regioselectivity. These solvents form strong hydrogen-bond networks that selectively stabilize specific transition states during the initial condensation[5].

G Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Assess Assess Steric & Electronic Factors Start->Assess Path1 High Steric/Electronic Bias (e.g., -CF3 vs -CH3) Assess->Path1 Path2 Similar Steric/Electronic Properties Assess->Path2 Outcome1 High Regioselectivity (Standard Conditions) Path1->Outcome1 Outcome2 Mixture of Regioisomers Path2->Outcome2 Opt1 Change Solvent to TFE/HFIP Outcome2->Opt1 Opt2 Modulate pH / Catalyst Outcome2->Opt2 Final Improved Regiomeric Excess (rr) Opt1->Final Opt2->Final

Fig 2. Decision matrix for optimizing regioselectivity in Knorr pyrazole synthesis.

Quantitative Data: Reaction Conditions & Yields

The following table summarizes expected yields and conditions for synthesizing various pyrazole derivatives, highlighting the impact of solvent and substrate choices[1][3][5].

Target Scaffold / Derivative1,3-Dicarbonyl PrecursorHydrazine DerivativeSolvent / CatalystTemp (°C)Yield (%)Regioselectivity
Edaravone Ethyl acetoacetatePhenylhydrazineEthanol / H+ Reflux (78)88 - 92%Single Isomer
Celecoxib Precursor 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione4-SulfonamidophenylhydrazineEthanol / HCl Reflux (78)>85%High (due to −CF3​ )
3,5-Dimethylpyrazole AcetylacetoneHydrazine hydrateEthanol / NH4​Cl Reflux (78)~90%Symmetrical
Mixed Alkyl/Aryl Pyrazole 1-phenyl-1,3-butanedioneMethylhydrazineEthanolRT to 50~60%Poor (Mixture)
Mixed Alkyl/Aryl Pyrazole 1-phenyl-1,3-butanedioneMethylhydrazineTFE (Trifluoroethanol) RT>85%High (>95:5)

Standardized Experimental Protocols

Protocol A: Synthesis of Edaravone (Standard Acid-Catalyzed Cyclocondensation)

Edaravone is a neuroprotective agent. Its synthesis perfectly demonstrates regioselective control driven by the differential reactivity of a ketone vs. an ester moiety[2].

Safety Precaution: Hydrazine derivatives are highly toxic and suspected carcinogens. Perform all operations in a certified fume hood using appropriate PPE[1].

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mmol of ethyl acetoacetate.

  • Solvent & Catalyst: Dissolve the ester in 20 mL of absolute ethanol. Add 3-5 drops of glacial acetic acid (or dilute HCl ) to serve as the Brønsted acid catalyst.

  • Hydrazine Addition: Cool the flask in an ice bath to 0 °C. Slowly add 10 mmol of phenylhydrazine dropwise over 10 minutes. Causality: The addition is exothermic; cooling prevents side reactions and uncontrolled boiling[6].

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 2-3 hours. Monitor the consumption of starting materials via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Crystallization: Once complete, turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes. The slow cooling facilitates the precipitation of highly pure edaravone crystals[1].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under a high vacuum.

Protocol B: Regioselective Synthesis using Fluoroalcohols (TFE)

Use this protocol when reacting unsymmetrical 1,3-diketones where standard conditions yield inseparable regioisomeric mixtures[5].

  • Dissolution: In a 50 mL vial, dissolve 1.0 mmol of the unsymmetrical 1,3-dicarbonyl compound in 5 mL of 2,2,2-trifluoroethanol (TFE).

  • Addition: Add 1.1 mmol of the substituted hydrazine directly to the solution at room temperature. Causality: TFE acts as both the solvent and a mild hydrogen-bond donor, activating the carbonyl without the need for harsh external acids, thereby preserving sensitive functional groups[5].

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via LC-MS or TLC.

  • Quenching & Extraction: Dilute the mixture with 15 mL of ethyl acetate and wash with deionized water (3 x 10 mL) to remove the TFE. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and isolate the major regioisomer via flash column chromatography if necessary[5].

Advanced Applications in Drug Development

Beyond traditional small-molecule APIs, the Knorr pyrazole synthesis has been leveraged in advanced biochemical applications. Notably, it is used for the facile generation of peptide thioester surrogates for Native Chemical Ligation (NCL)[4]. By converting peptide-hydrazide precursors into weakly activated peptide acyl pyrazoles under acidic conditions, researchers can achieve exquisite chemoselectivity. The intense thermodynamic drive towards the aromatic pyrazole ring allows these species to be readily exchanged to corresponding thioesters, enabling the synthesis of complex synthetic proteins[4].

References

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

  • MDPI. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib. Available at: [Link]

  • National Institutes of Health (PMC). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]

Sources

Application

Introduction: The Enduring Significance of Pyrazoles in Medicinal Chemistry

An Application Note and Protocol for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition Pyrazoles represent a cornerstone of heterocyclic chemistry, with their five-membered aromatic ring structure being a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

Pyrazoles represent a cornerstone of heterocyclic chemistry, with their five-membered aromatic ring structure being a privileged scaffold in a multitude of biologically active compounds. Their prevalence in pharmaceuticals stems from their ability to engage in a wide range of non-covalent interactions with biological targets, leading to their use as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. The synthesis of substituted pyrazoles, therefore, remains a topic of intense research and development. Among the various synthetic strategies, the 1,3-dipolar cycloaddition of diazo compounds with alkynes stands out as a particularly elegant and efficient method, offering a high degree of atom economy and regiochemical control. This application note provides a detailed protocol for this reaction, along with insights into the underlying mechanism and experimental considerations critical for success in a research and drug development setting.

Reaction Mechanism: A Concerted Pathway to Aromaticity

The 1,3-dipolar cycloaddition reaction for pyrazole synthesis involves the concerted [3+2] cycloaddition of a 1,3-dipole (a diazo compound) with a dipolarophile (an alkyne). This reaction proceeds through a cyclic transition state, leading to the formation of a 3H-pyrazole intermediate, which then tautomerizes to the more stable aromatic pyrazole. The regioselectivity of the reaction, which dictates the substitution pattern on the final pyrazole ring, is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

1,3-Dipolar Cycloaddition Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Intermediate & Product Diazo R1-C(N2)-R2 Diazo Compound TS [Cyclic Transition State] Diazo->TS + Alkyne Alkyne R3-C≡C-R4 Alkyne Alkyne->TS 3H_Pyrazole 3H-Pyrazole Intermediate TS->3H_Pyrazole Cycloaddition Pyrazole Aromatic Pyrazole 3H_Pyrazole->Pyrazole Tautomerization

Figure 1: Mechanism of Pyrazole Synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of a substituted pyrazole via the 1,3-dipolar cycloaddition of ethyl diazoacetate with a terminal alkyne.

Materials:

  • Ethyl diazoacetate

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the substituted terminal alkyne (1.0 mmol) and anhydrous toluene (10 mL).

  • Reagent Addition: While stirring the solution at room temperature, add ethyl diazoacetate (1.2 mmol, 1.2 equivalents) dropwise over a period of 10-15 minutes. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization: The purified pyrazole product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow A 1. Reaction Setup (Alkyne in Toluene under N2) B 2. Reagent Addition (Dropwise addition of Ethyl Diazoacetate) A->B Stirring C 3. Reaction Progression (Reflux and TLC Monitoring) B->C Heating D 4. Work-up (Solvent Removal) C->D Cooling E 5. Purification (Column Chromatography) D->E Crude Product F 6. Characterization (NMR, MS) E->F Purified Product

Figure 2: Experimental Workflow for Pyrazole Synthesis.

Data Presentation: Representative Yields and Regioselectivity

The regioselectivity of the 1,3-dipolar cycloaddition is a critical consideration. In the case of unsymmetrical alkynes, two regioisomeric pyrazoles can be formed. The following table summarizes typical yields and regioselectivities for the reaction of ethyl diazoacetate with various terminal alkynes.

Alkyne (R-C≡CH)R GroupMajor RegioisomerRatio (Major:Minor)Yield (%)Reference
PhenylacetylenePhenyl3-Carbethoxy-5-phenylpyrazole>95:585-95
1-Hexynen-Butyl3-Carbethoxy-5-butylpyrazole~80:2070-80
Propargyl alcoholCH₂OH3-Carbethoxy-5-(hydroxymethyl)pyrazole>90:1080-90
TrimethylsilylacetyleneSi(CH₃)₃3-Carbethoxy-5-(trimethylsilyl)pyrazole>98:290-98

Table 1: Yields and Regioselectivity in Pyrazole Synthesis.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The use of TLC for reaction monitoring provides real-time feedback on the progress of the cycloaddition. The clear difference in polarity between the starting materials and the pyrazole product allows for straightforward assessment of reaction completion. Furthermore, the purification by column chromatography ensures the isolation of a high-purity product, which can then be definitively characterized by spectroscopic methods. The expected ¹H NMR spectrum of the major regioisomer, for instance, will show distinct signals for the pyrazole ring proton and the protons of the carbethoxy and R groups, confirming the predicted regiochemical outcome.

Conclusion

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a robust and versatile method for the synthesis of a wide array of substituted pyrazoles. This application note provides a foundational protocol that can be adapted and optimized for various substrates. The inherent efficiency and regiochemical control of this reaction make it an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

References

  • Faria, J. V., et al. (2017). Pyrazoles as Anticancer Agents. Bioorganic & Medicinal Chemistry, 25(18), 4789-4803. [Link]

  • Kumar, A., et al. (2013). A review on synthesis and biological activity of pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 13(1), 115-131. [Link]

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Caramella, P., & Grünanger, P. (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

Method

Microwave-assisted synthesis of pyrazole-4-carbaldehydes

Application Note & Protocol Microwave-Assisted Synthesis of Pyrazole-4-Carbaldehydes: A Guide to Rapid and Efficient Synthesis Introduction: The Significance of Pyrazole-4-Carbaldehydes & Microwave Synthesis Pyrazole der...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Microwave-Assisted Synthesis of Pyrazole-4-Carbaldehydes: A Guide to Rapid and Efficient Synthesis

Introduction: The Significance of Pyrazole-4-Carbaldehydes & Microwave Synthesis

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them high-value targets in drug discovery.[1][4] Specifically, pyrazole-4-carbaldehydes are crucial synthetic intermediates, acting as versatile building blocks for the elaboration of more complex molecular architectures.[4][5]

Traditionally, the synthesis of these heterocycles involves lengthy reaction times under conventional heating (reflux), often leading to lower yields and the formation of by-products.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[6][7][8][9] By utilizing microwave irradiation, chemists can achieve dramatic accelerations in reaction rates, improved yields, and enhanced product purity, often with reduced solvent usage.[10][11][12][13] This guide details a robust, field-proven protocol for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction under microwave irradiation, designed for researchers and drug development professionals seeking to optimize their synthetic workflows.[14][15][16][17]

The Engine of Efficiency: Principles of Microwave-Assisted Synthesis

Understanding the mechanism of microwave heating is key to appreciating its advantages over conventional methods. Unlike a standard oil bath which transfers heat slowly via conduction and convection, microwave synthesis employs direct dielectric heating.[6][18][19]

This process is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reagents, possess a dipole moment. When subjected to the rapidly oscillating electric field of the microwaves (typically 2.45 GHz), these molecules attempt to align with the field. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating of the entire reaction volume.[18][19]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[6][9]

This "in-core" volumetric heating is fundamentally different from conventional heating, which relies on passing thermal energy through the vessel walls.[19] This leads to an inverted temperature gradient where the reaction medium is hotter than the vessel, preventing localized overheating at the vessel surface and minimizing the formation of degradation by-products.[18] The result is a highly efficient and controlled energy transfer that can access reaction pathways and kinetics not achievable with traditional methods.[6]

Reaction Pathway: The Microwave-Enhanced Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich compounds. In the context of pyrazole synthesis, it facilitates a one-pot cyclization and formylation of hydrazone precursors. The process begins with the condensation of a substituted acetophenone with a hydrazine to form a hydrazone. This intermediate is then treated with the Vilsmeier-Haack reagent (commonly prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), which acts as both a cyclizing and formylating agent under microwave irradiation.[4][15][16]

The overall transformation is depicted below:

cluster_reactants Reactants R1 Substituted Hydrazone MW Microwave Irradiation (High T, High P) R1->MW VH Vilsmeier-Haack Reagent (POCl₃ / DMF) VH->MW Product Pyrazole-4-carbaldehyde MW->Product

Caption: General scheme of the microwave-assisted Vilsmeier-Haack reaction.

Detailed Experimental Protocol & Workflow

This protocol provides a representative procedure for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. It can be adapted for various substituted hydrazines and ketones.

Safety First: This reaction should be performed in a dedicated microwave reactor designed for chemical synthesis, equipped with temperature, pressure, and power controls. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. POCl₃ is highly corrosive and reacts violently with water.

A. Equipment and Reagents
  • Microwave Synthesizer: Monomode reactor capable of reaching 150 °C and 20 bar.[11][20]

  • Microwave Reaction Vial: 10 mL vial with a magnetic stir bar and snap-on cap.

  • Starting Materials: Phenylhydrazine, Acetophenone.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous).

  • Work-up: Crushed ice, Sodium bicarbonate (NaHCO₃) solution (saturated), Ethyl acetate, Brine.

  • Purification: Silica gel for column chromatography, appropriate solvent system (e.g., Hexane/Ethyl Acetate).

B. Step-by-Step Synthesis

This procedure combines hydrazone formation and Vilsmeier-Haack formylation into a highly efficient one-pot process.[21][22]

  • Preparation of Vilsmeier-Haack Reagent:

    • In a separate flask kept in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.2 mL, ~13 mmol) dropwise to anhydrous N,N-Dimethylformamide (DMF, 10 mL).

    • Stir the mixture at 0 °C for 30 minutes. This pre-formed reagent should be used promptly.

  • Preparation of Hydrazone in situ:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add acetophenone (0.01 mol, ~1.20 g) and phenylhydrazine (0.01 mol, ~1.08 g).

    • Add a small amount of glacial acetic acid (2-3 drops) as a catalyst.

    • Cap the vial and place it in the microwave reactor. Irradiate at 80 °C for 2-3 minutes to form the hydrazone intermediate.

  • Microwave-Assisted Cyclization and Formylation:

    • Carefully uncap the vial (in the fume hood) and add the pre-formed Vilsmeier-Haack reagent from Step 1.

    • Securely cap the vial and place it back into the microwave reactor.

    • Irradiate the mixture using the following parameters:

      • Temperature: 120-140 °C (use temperature control)

      • Power: Dynamic power control to maintain temperature (will vary by instrument)

      • Hold Time: 5-10 minutes

      • Pressure: Monitor, should not exceed instrument limits (typically < 20 bar)

      • Stirring: On

  • Reaction Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice (~200 g) with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

    • A solid precipitate should form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

    • Purify the crude solid by recrystallization (e.g., from ethanol) or by silica gel column chromatography to yield the pure pyrazole-4-carbaldehyde.

C. Experimental Workflow Diagram

A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) C 3. Combine and Irradiate (Add Vilsmeier Reagent, run MW program) A->C B 2. Prepare Hydrazone in situ (Ketone + Hydrazine in MW vial) B->C D 4. Quench and Neutralize (Pour onto ice, add NaHCO₃) C->D E 5. Isolate Crude Product (Vacuum filtration) D->E F 6. Purify and Characterize (Recrystallization or Chromatography) E->F G Final Product: Pyrazole-4-carbaldehyde F->G

Sources

Application

Application Notes and Protocols: 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde as a Versatile Synthetic Intermediate

Abstract: This document provides a comprehensive technical guide on the synthetic utility of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in num...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the synthetic utility of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for a wide range of therapeutic areas.[1][2][3] This guide details the physicochemical properties of this specific intermediate and focuses on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. We provide field-proven, adaptable protocols for reductive amination, Wittig olefination, and Claisen-Schmidt condensation, explaining the rationale behind procedural choices to empower researchers in drug discovery and development.

Compound Profile and Strategic Value

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a bifunctional synthetic building block designed for versatility in drug discovery programs. Its structure combines two key features:

  • A Reactive Pyrazole-4-carbaldehyde Moiety: The aldehyde group serves as a highly versatile chemical handle for a multitude of transformations, enabling the construction of complex molecular architectures. Pyrazole-4-carbaldehydes are established precursors for a variety of bioactive compounds.[4][5][6]

  • A Pharmacokinetically Favorable Oxane Group: The tetrahydropyran (oxane) ring is a common saturated heterocycle incorporated by medicinal chemists to modulate physicochemical properties. It often serves as a metabolically stable, hydrophilic motif to improve solubility, reduce lipophilicity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The strategic combination of these two groups makes this intermediate particularly valuable for generating novel libraries of potential therapeutic agents.

Table 1: Physicochemical Properties of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

PropertyValueSource
CAS Number 1342492-13-0[ChemScene][7]
Molecular Formula C₁₀H₁₄N₂O₂[ChemScene][7]
Molecular Weight 194.23 g/mol [ChemScene][7]
Appearance Solid (predicted)General knowledge
Topological Polar Surface Area (TPSA) 44.12 Ų[ChemScene][7]
LogP (calculated) 1.1222[ChemScene][7]
Hydrogen Bond Acceptors 4[ChemScene][7]
Hydrogen Bond Donors 0[ChemScene][7]
Rotatable Bonds 3[ChemScene][7]
Storage Sealed in dry, 2-8°C[ChemScene][7]

Core Synthetic Applications and Protocols

The aldehyde functional group is a gateway to numerous critical synthetic transformations. Below are detailed protocols for three high-impact reactions utilizing this intermediate.

Reductive Amination: Synthesis of Novel Amines

Reductive amination is arguably the most important method for synthesizing amines in pharmaceutical chemistry due to its high efficiency and broad substrate scope.[8][9][10] The reaction proceeds in a one-pot fashion, first through the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.

Rationale for Reagent Selection: We recommend sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike stronger hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent. It is particularly effective at reducing the protonated imine intermediate much faster than the starting aldehyde, thereby minimizing side reactions such as the reduction of the aldehyde to an alcohol.[11] This selectivity is crucial for achieving high yields in a one-pot procedure.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the aldehyde in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M. Add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq.) can accelerate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G start 1. Add Aldehyde & Amine to Solvent (DCE/DCM) imine 2. Stir at RT (Imine Formation) start->imine reductant 3. Add NaBH(OAc)₃ (Portion-wise) imine->reductant reaction 4. Stir at RT (2-16h) (Monitor by TLC/LC-MS) reductant->reaction quench 5. Quench with sat. NaHCO₃ reaction->quench extract 6. Extract with DCM quench->extract purify 7. Dry, Concentrate & Purify (Chromatography) extract->purify product Final Amine Product purify->product

Caption: Reductive Amination Workflow.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[12][13][14] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.

Rationale for Reagent Selection: The choice of base for generating the ylide is critical and depends on the stability of the ylide itself. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required in anhydrous solvents like THF or ether. The stereochemical outcome (E/Z selectivity) is highly dependent on the ylide structure and reaction conditions.[12][15]

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate triphenylphosphonium salt (1.2 eq.).

    • Add anhydrous tetrahydrofuran (THF). Cool the resulting suspension to 0°C in an ice bath.

    • Slowly add a strong base, such as n-BuLi (1.1 eq.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition:

    • Dissolve 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back down to 0°C and add the aldehyde solution dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate or ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography.

G ylide_prep 1. Deprotonate Phosphonium Salt with Base (e.g., n-BuLi) in THF (Ylide Formation) aldehyde_add 2. Add Aldehyde Solution in THF at 0°C ylide_prep->aldehyde_add reaction 3. Warm to RT, Stir (1-4h) (Monitor by TLC) aldehyde_add->reaction quench 4. Quench with sat. NH₄Cl reaction->quench extract 5. Extract with Ether/EtOAc quench->extract purify 6. Dry, Concentrate & Purify (Chromatography) extract->purify product Final Alkene Product purify->product

Caption: Wittig Reaction Workflow.

Claisen-Schmidt Condensation: Synthesis of Pyrazole-Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][16] Pyrazole-containing chalcones are a well-established class of compounds with a broad spectrum of biological activities, making this a valuable transformation for scaffold development.[1][17]

Rationale for Reaction Conditions: This reaction is typically performed under basic conditions (NaOH or KOH) in a protic solvent like ethanol. The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the conjugated chalcone. Using polyethylene glycol (PEG-400) as a solvent is a green chemistry alternative that can facilitate the reaction.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 eq.) and a suitable acetophenone or other enolizable ketone (1.0 eq.) in ethanol.

  • Base Addition: Cool the solution to 0-5°C using an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 20% NaOH, 2-3 eq.) dropwise with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Isolation: Pour the reaction mixture into ice-cold water with constant stirring.

  • Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the solid product. If necessary, the chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.

G start 1. Dissolve Aldehyde & Ketone in Ethanol base 2. Add aq. NaOH at 0-5°C start->base reaction 3. Stir at RT (2-6h) (Monitor by TLC) base->reaction precipitate 4. Pour into Ice Water reaction->precipitate filter 5. Filter Precipitate Wash with Water precipitate->filter purify 6. Dry Solid & Recrystallize if needed filter->purify product Final Chalcone Product purify->product

Sources

Method

Application Note: Synthesis and Derivatization of Pyrazole-4-Carbaldehyde Scaffolds for Drug Discovery

Executive Summary Pyrazole-4-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of complex, biologically active heterocycles. The 1,2-diazole (py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of complex, biologically active heterocycles. The 1,2-diazole (pyrazole) ring offers unique hydrogen-bonding capabilities and metabolic stability, while the C4-carbaldehyde group provides a highly reactive handle for downstream functionalization. This application note provides an authoritative guide on the synthesis of the pyrazole-4-carbaldehyde core and its two most pharmacologically relevant derivatization pathways: azomethine (Schiff base) formation and Knoevenagel condensation.

Mechanistic Foundations & Core Scaffold Synthesis

The fundamental reactivity of the pyrazole ring is dictated by the electron-donating and withdrawing nature of its adjacent nitrogen atoms. Because the pyrazole ring is relatively stable and resistant to mild electrophilic attack, strong formylating conditions are required to introduce the aldehyde group[1].

The premier method for accessing pyrazole-4-carbaldehydes is the Vilsmeier-Haack formylation of hydrazones. In this reaction, Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) react to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This reagent facilitates a tandem intramolecular cyclization and formylation of the hydrazone intermediate, yielding the fully substituted pyrazole-4-carbaldehyde[1].

Vilsmeier-Haack synthesis workflow for pyrazole-4-carbaldehydes.

Strategic Derivatization Pathways

Azomethine (Schiff Base) Formation

Schiff bases are condensation products of primary amines with carbonyl compounds. When derived from pyrazole-4-carbaldehydes, the resulting azomethine (-HC=N-) linkage acts as an exceptional chelating agent and pharmacophore[2]. The lone pair of electrons in the sp² hybridized orbital of the azomethine nitrogen is crucial for interacting with biological targets. For instance, condensing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with triazole-thiols yields Schiff bases that act as potent DNA Gyrase B inhibitors, halting bacterial DNA supercoiling[3].

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the pyrazole-4-carbaldehyde with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) to form substituted alkenes. These α,β-unsaturated derivatives are highly valued for their anti-inflammatory and antioxidant properties[4]. Recent advancements emphasize green chemistry protocols for this reaction, utilizing aqueous media and mild base catalysts like ammonium carbonate to achieve high yields without the need for toxic organic solvents[5].

Key derivatization pathways of pyrazole-4-carbaldehyde.

Validated Experimental Protocols

Protocol A: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
  • Causality: DMF serves a dual purpose as both the solvent and the formylating agent. The initial reaction between POCl₃ and DMF is highly exothermic and must be controlled at 0°C to prevent the decomposition of the Vilsmeier reagent. Subsequent heating is required to overcome the activation energy barrier for the cyclization of the hydrazone.

  • Self-Validating Step: The final quench in ice water hydrolyzes the iminium intermediate into the target aldehyde. Because the aldehyde is insoluble in cold water, immediate precipitation of a solid visually validates successful formylation.

Step-by-Step Methodology:

  • Equip a round-bottom flask with a magnetic stirrer and place it in an ice-water bath (0–5°C).

  • Add 10 mL of anhydrous DMF. Slowly add POCl₃ (0.05 mol) dropwise over 15 minutes to generate the Vilsmeier reagent[1].

  • Dissolve the crude hydrazone intermediate (0.01 mol) in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.

  • Remove the ice bath and heat the reaction mixture to 80–90°C (reflux) for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Upon consumption of the starting material, cool the mixture to room temperature and pour it slowly over 100 g of crushed ice while stirring vigorously.

  • Filter the precipitated solid, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol to afford the pure pyrazole-4-carbaldehyde.

Protocol B: Acid-Catalyzed Schiff Base Formation
  • Causality: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the pyrazole-4-carbaldehyde. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the primary amine.

  • Self-Validating Step: The formation of the highly conjugated azomethine system typically results in a distinct color shift (often to bright yellow or orange). Precipitation upon cooling confirms the completion of the condensation.

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve pyrazole-4-carbaldehyde (1 mmol) and the target primary amine (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, 1 mmol) in 20 mL of methanol[3].

  • Add 2-3 drops of glacial acetic acid to the solution.

  • Reflux the mixture for 3–4 hours. Monitor progress via TLC (Petroleum Ether:Ethyl Acetate, 3:1)[3].

  • Once the reaction is complete, pour the hot mixture over crushed ice.

  • Filter the separated solid, wash with cold saturated sodium bisulphate solution, and recrystallize from ethanol[2].

Protocol C: Green Knoevenagel Condensation in Aqueous Media
  • Causality: Ammonium carbonate acts as a mild, environmentally benign base that deprotonates the active methylene compound (e.g., malononitrile) to form a carbanion. This carbanion readily attacks the aldehyde. Using a water-ethanol mixture enhances the green chemistry profile while maintaining reactant solubility.

  • Self-Validating Step: The resulting α,β-unsaturated alkene has drastically lower solubility in the aqueous mixture than the starting materials, leading to rapid, spontaneous precipitation that drives the reaction forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • In a 50 mL flask, combine pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a Water:Ethanol (1:1) mixture[5].

  • Add ammonium carbonate (20 mol%) as the catalyst[5].

  • Stir the mixture at ambient temperature (or apply sonication for faster kinetics) for 5–15 minutes.

  • Observe the rapid formation of a solid precipitate. Filter the solid, wash with water, and dry under a vacuum to obtain the pure Knoevenagel product[5].

Mechanism of bacterial DNA Gyrase B inhibition by pyrazole Schiff bases.

Quantitative Yield & Condition Analysis

The following table summarizes the expected quantitative outcomes and condition parameters for the derivatization of pyrazole-4-carbaldehyde scaffolds, providing a benchmark for experimental validation.

Reaction TypeReagents & CatalystsSolvent & TemperatureAvg. Reaction TimeYield RangeKey Biological Application
Vilsmeier-Haack Formylation Hydrazone, POCl₃, DMFDMF (0°C to 90°C Reflux)4 – 6 hours70% – 85%Core Scaffold Synthesis
Schiff Base Condensation Primary Amine, Glacial Acetic AcidMethanol (Reflux)3 – 8 hours75% – 92%Antimicrobial, DNA Gyrase B Inhibition
Knoevenagel Condensation Malononitrile, (NH₄)₂CO₃ (20 mol%)Water:Ethanol 1:1 (Ambient / Sonication)5 – 15 mins85% – 95%Anti-inflammatory, Antioxidant

References

  • SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald SciSpace [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media ResearchGate[Link]

  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS Rasayan Journal of Chemistry [Link]

  • Synthesis of 3‐(trifluoromethyl)‐1‐(perfluorophenyl)‐1H‐pyrazol‐5(4H)‐one derivatives via Knoevenagel condensation Radhabai Kale Mahila Mahavidyalaya Ahmednagar [Link]

Sources

Application

Application Note: Derivatization Strategies for 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context The pyrazole nucleus is a univer...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

The pyrazole nucleus is a universally recognized privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, GPCR ligands, and anti-inflammatory agents[1]. The specific starting material, 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (synonym: 1-(tetrahydropyran-4-ylmethyl)-1H-pyrazole-4-carbaldehyde), is engineered for modern drug discovery. The N1-tetrahydropyranyl appendage acts as an aliphatic bioisostere that enhances aqueous solubility and metabolic stability compared to traditional lipophilic rings.

The C4-carbaldehyde moiety provides an ideal electrophilic handle for late-stage functionalization. This guide provides field-proven methodologies for derivatizing this aldehyde, focusing on the synthesis of basic amines (via reductive amination) and conjugated systems (via Knoevenagel condensation).

Mechanistic Insights & Reaction Causality

The Kinetic Challenge of Reductive Amination

Reductive amination is the premier method for appending solubilizing basic groups to the pyrazole core. However, the fundamental challenge in this transformation is the kinetic competition between imine formation and the direct reduction of the starting aldehyde.

If a highly reactive hydride source, such as sodium borohydride (NaBH₄), is introduced prematurely or used as the primary reagent, the unreacted aldehyde is rapidly reduced to the corresponding primary alcohol, aborting the desired amination[2].

The Solution: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetate ligands sterically and electronically attenuate the nucleophilicity of the hydride. Consequently, STAB is virtually unreactive toward the pyrazole-4-carbaldehyde at room temperature but readily and chemoselectively reduces the more electrophilic iminium ion intermediate[2]. Conducting the reaction in a non-coordinating solvent like 1,2-dichloroethane (DCE) maximizes the solubility and efficacy of STAB while preventing solvent-mediated side reactions.

Knoevenagel Condensation Dynamics

When rigid, planar geometries are required for target binding, the aldehyde can be converted into a substituted alkene via Knoevenagel condensation. Using a weak base (e.g., piperidine), an active methylene compound is deprotonated to form a nucleophilic carbanion. The subsequent attack on the aldehyde is driven to completion by the thermodynamically favorable elimination of water, yielding a highly stable conjugated system.

Workflow Visualization

Workflow SM 1-[(oxan-4-yl)methyl]-1H- pyrazole-4-carbaldehyde Imine Iminium Intermediate (Transient) SM->Imine Primary/Secondary Amine AcOH (cat.), DCE Alcohol Primary Alcohol (Over-reduction Byproduct) SM->Alcohol NaBH4 (Avoid premature addition) Alkene Substituted Alkene (Knoevenagel Condensation) SM->Alkene Active Methylene Compound Piperidine, EtOH, Heat Amine Target Amine Derivative (Reductive Amination) Imine->Amine NaBH(OAc)3 Chemoselective Reduction

Chemoselective derivatization pathways for pyrazole-4-carbaldehyde.

Quantitative Data: Amination Optimization

The following table summarizes the optimization of the reductive amination of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde with a standard secondary amine, illustrating the causality of reagent selection.

EntryReducing AgentSolventAdditiveYield (Target Amine)Yield (Alcohol Byproduct)
1NaBH₄MeOHNone< 10%> 85%
2NaBH₃CNMeOHAcOH (cat.)65%15%
3NaBH(OAc)₃DCENone82%< 5%
4 NaBH(OAc)₃ DCE AcOH (1.0 eq) 96% Not Detected

Table 1: Impact of reducing agent and solvent on chemoselectivity. Entry 4 represents the optimized, self-validating protocol.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Synthesize a secondary/tertiary amine library without chromatographic purification of the alcohol byproduct.

Materials:

  • 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Primary or Secondary Amine (1.2 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Glacial Acetic Acid (1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Procedure:

  • Imine Pre-formation: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) and the amine (1.2 mmol) in anhydrous DCE (10 mL) under an inert atmosphere (N₂/Ar).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) to the stirring solution. Causality: The acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine, and subsequently protonates the leaving hydroxyl group to facilitate water elimination.

  • Validation Checkpoint 1 (TLC): Stir at room temperature for 1–2 hours. Analyze an aliquot via TLC (eluent: 50% EtOAc/Hexane). The disappearance of the UV-active aldehyde spot confirms complete iminium formation. Do not proceed to step 4 until the aldehyde is consumed.

  • Reduction: Portion-wise, add STAB (1.5 mmol) to the reaction mixture. Stir for an additional 4–12 hours at room temperature[2].

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, releasing hydrogen gas (ensure proper venting).

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

Protocol B: Knoevenagel Condensation

Objective: Synthesize a conjugated alkene derivative using an active methylene compound.

Materials:

  • 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1.1 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Absolute Ethanol (5 mL)

Step-by-Step Procedure:

  • Reagent Mixing: In a 25 mL round-bottom flask, suspend the pyrazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5 mL).

  • Catalyst Addition: Add piperidine (10 mol%). Causality: Piperidine acts as a specific base to generate the active methylene carbanion without triggering unwanted aldol-type self-condensation of the pyrazole.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–3 hours.

  • Validation Checkpoint 2 (Precipitation): Remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice bath. The thermodynamic stability of the highly conjugated product drives spontaneous crystallization. The formation of a dense precipitate serves as an immediate visual validation of reaction success.

  • Filtration: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 2 mL), and dry in a vacuum oven to afford the analytically pure alkene.

References

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDY_0MJzu96_lY5jiQqIBxh5A_yGPyU32k_9AP3H_XceJJgqK6WOxaw7Pxk3ZUZWYUmF7yuEiR1jof008ZknT360A6CRT6rBGO2kn12vVB79tAO6qYsBtp5kZQa0KP_hWZC6FZ1CH91LM1Yed9hED1_pGohA8IyKEMvEOVkSQRzdMqJMsCPdkacHkWPKrp2GVW]
  • Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFZ7YW3HcZjFJD7wKBMe9vCsiNDhF89jO4V2AbriiPrzvY92icQG24d4UM9uNjMQIwbjgBrim2wF9v5glAOujxGcEmGZCL0D0Tei1L6eFqMbKIVHZRRXu0LOgaCnFhcYQaWE2xqI4XsUOzROQ=]
  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes, INEOS OPEN.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWWIzZY8XVWvZxU9ig3WJ1gKtwCHZK15IZ-vYkvVpzZZTW34sDkbPTFjFrgwxYRbvyGQgqQEFFlYuX95wzKfB6n7yy53IUQvP19Q_76Fm5gqrv2aLv-N4=]

Sources

Method

The Versatile Aldehyde: Unlocking the Therapeutic Potential of Pyrazole Carbaldehydes in Medicinal Chemistry

Introduction: The Pyrazole Scaffold and the Significance of the Carbaldehyde Moiety The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged structure" in the realm o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Significance of the Carbaldehyde Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of numerous therapeutic agents.[2][3] The introduction of a carbaldehyde (-CHO) group onto this scaffold, creating pyrazole carbaldehydes, exponentially increases its value as a versatile building block for drug discovery.[1][4] This aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse and complex molecular architectures.[1][5]

This guide provides an in-depth exploration of the applications of pyrazole carbaldehydes in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, their role as key intermediates, and their application in the development of novel therapeutics for a range of diseases.

Synthesis of Pyrazole Carbaldehydes: The Vilsmeier-Haack Reaction

A cornerstone in the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This formylation reaction introduces the aldehyde group onto the pyrazole ring, typically at the C4 position. The process involves the reaction of a substituted pyrazole with the Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][8]

Protocol 1: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Objective: To synthesize a key pyrazole carbaldehyde intermediate.

Materials:

  • Substituted phenylhydrazine

  • Substituted acetophenone

  • Methanol

  • Glacial acetic acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (5%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and substituted phenylhydrazine (1 equivalent) in methanol.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the mixture at 60°C for 4-5 hours.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the resulting hydrazone can be used in the next step, in some cases without further purification.[8]

  • Vilsmeier-Haack Formylation:

    • In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ (3 equivalents) to ice-cold DMF (10 volumes).[1]

    • To this reagent, add the hydrazone from the previous step (1 equivalent).

    • Stir the reaction mixture at 70°C for 4-6 hours.[8]

    • Monitor the reaction completion by TLC.

    • Once complete, carefully pour the reaction mixture into a beaker containing crushed ice.[8]

    • Neutralize the solution with a 5% sodium bicarbonate solution.

    • Extract the product with dichloromethane (DCM).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde.

    • Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of a catalytic amount of acetic acid in the first step facilitates the condensation reaction to form the hydrazone.

  • The Vilsmeier-Haack reagent is prepared at low temperatures to control its reactivity.

  • The reaction is performed at an elevated temperature (70°C) to drive the formylation to completion.

  • Pouring the reaction mixture into ice quenches the reaction and precipitates the product.

  • Neutralization with sodium bicarbonate is crucial to remove any remaining acidic components.

Applications in Anticancer Drug Discovery

Pyrazole derivatives have been extensively investigated for their anticancer properties, and pyrazole carbaldehydes are pivotal intermediates in the synthesis of potent and selective anticancer agents.[9][10] These compounds often exert their effects by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival, such as protein kinases.[9][11]

Kinase Inhibition: A Major Avenue for Pyrazole-Based Cancer Therapeutics

The pyrazole scaffold is adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases, making it an ideal framework for designing kinase inhibitors.[1] The carbaldehyde group allows for the introduction of various substituents that can enhance binding affinity and selectivity for specific kinases.

A notable example is the development of pyrazole carbaldehyde derivatives as inhibitors of PI3K (phosphoinositide 3-kinase) and Aurora kinases, which are often dysregulated in cancer.[9][12]

Table 1: Anticancer Activity of Representative Pyrazole Carbaldehyde Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
Compound 43PI3 KinaseMCF7 (Breast)0.25[9]
Compound 25Multiple KinasesHT29 (Colon)3.17[9]
Compound P-6Aurora AHCT116 (Colon)0.37[1]
Protocol 2: Synthesis of a Pyrazole-Based Schiff Base as a Potential Anticancer Agent

Objective: To synthesize a Schiff base from a pyrazole-4-carbaldehyde, a common step in elaborating the core structure for enhanced biological activity.

Materials:

  • 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde (from Protocol 1)

  • Substituted aniline or amino-heterocycle (e.g., 2-aminopyrimidine)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aniline or amino-heterocycle (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization.

Diagram 1: General Synthetic Scheme for Pyrazole-Based Anticancer Agents

G cluster_0 Synthesis of Pyrazole Carbaldehyde cluster_1 Derivatization for Anticancer Activity A Hydrazone Intermediate C Pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3/DMF) B->C E Schiff Base Formation C->E D Amino-heterocycle/ Substituted Aniline D->E F Potential Kinase Inhibitor E->F Further Modification/ Cyclization

Caption: Synthetic workflow for pyrazole-based anticancer agents.

Antimicrobial Applications of Pyrazole Carbaldehydes

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carbaldehydes and their derivatives have demonstrated promising antibacterial and antifungal activities.[13][14][15] The aldehyde group can be readily converted into various functional groups, such as Schiff bases, hydrazones, and thiazoles, which often enhance the antimicrobial potency of the parent molecule.[14][15]

Mechanism of Antimicrobial Action

The precise mechanisms of action are varied, but it is believed that these compounds can interfere with essential cellular processes in microorganisms. The pyrazole nucleus, combined with other heterocyclic systems introduced via the carbaldehyde handle, plays a significant role in determining the biological activity.[14]

Table 2: Antimicrobial Activity of Pyrazole Carbaldehyde Derivatives

Compound IDOrganismZone of Inhibition (mm)Reference
[III]cS. aureus22[13]
[III]eE. coli20[13]

Standard antibiotic (Ampicillin) showed inhibition zones of 24 mm and 26 mm against S. aureus and E. coli, respectively.[13]

Protocol 3: Synthesis of Pyrazole-Thiazole Hybrids as Antimicrobial Agents

Objective: To synthesize a pyrazole derivative containing a thiazole ring, a common strategy to enhance antimicrobial activity.[14]

Materials:

  • Pyrazole-4-carbaldehyde

  • Thiosemicarbazide

  • α-Haloketone (e.g., phenacyl bromide)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 equivalent), thiosemicarbazide (1 equivalent), and the α-haloketone (1 equivalent) in ethanol.

  • Reflux the reaction mixture for 6-8 hours.[14]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with ethanol, and dried to yield the pyrazole-thiazole hybrid.

  • The product can be purified by recrystallization from a suitable solvent.

Diagram 2: Pathway to Antimicrobial Pyrazole Derivatives

G cluster_0 Schiff Base Formation cluster_1 Thiazole Ring Formation A Pyrazole-4-carbaldehyde B Reaction with Amino Compounds A->B D Reaction with Thiosemicarbazide & α-Haloketone A->D C Pyrazole Schiff Bases B->C F Antimicrobial Activity C->F E Pyrazole-Thiazole Hybrids D->E E->F

Caption: Derivatization of pyrazole carbaldehydes for antimicrobial activity.

Role in Anti-inflammatory Drug Development

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry.[16][17] Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have already made a significant impact in this area.[17] Pyrazole carbaldehydes serve as valuable starting materials for the synthesis of new anti-inflammatory compounds.[2][7]

A series of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized and shown to possess significant anti-inflammatory and analgesic activities.[2][18]

Table 3: Anti-inflammatory Activity of Pyrazole Carbaldehyde Derivatives

Compound IDAnti-inflammatory Activity (% inhibition)Reference
307High[2]

Activity was compared to standard anti-inflammatory drugs.

Conclusion and Future Perspectives

Pyrazole carbaldehydes are undeniably powerful and versatile intermediates in medicinal chemistry. Their straightforward synthesis, coupled with the reactivity of the aldehyde group, provides a gateway to a vast chemical space of potentially therapeutic molecules. The applications in oncology, infectious diseases, and inflammatory conditions highlighted in this guide represent just the tip of the iceberg. Future research will likely focus on exploring their potential in other therapeutic areas such as neurodegenerative diseases and metabolic disorders.[8][19] The continued exploration of novel synthetic methodologies and the use of computational tools for rational drug design will undoubtedly unlock the full potential of this remarkable class of compounds.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (URL: [Link])

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - ResearchGate. (URL: [Link])

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (URL: [Link])

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Synthesis and Activity of Pyrazole Carbaldehydes | PDF | Methyl Group | Organic Chemistry. (URL: [Link])

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. (URL: [Link])

  • (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC. (URL: [Link])

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR. (URL: [Link])

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (URL: [Link])

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (URL: [Link])

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (URL: [Link])

  • Proposed mechanism for the formation of pyrazole‐carbaldehyde. - ResearchGate. (URL: [Link])

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. (URL: [Link])

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC. (URL: [Link])

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: [Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: [Link])

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Sources

Application

Application Notes and Protocols: 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde as a Versatile Building Block for Next-Generation Agrochemicals

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Agrochemicals The pyrazole ring system is a "privileged" heterocyclic motif in the field of agrochemical research and development.[1] Its inherent chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Agrochemicals

The pyrazole ring system is a "privileged" heterocyclic motif in the field of agrochemical research and development.[1] Its inherent chemical stability, coupled with the potential for diverse functionalization at multiple positions, has enabled the creation of a wide array of highly effective fungicides, herbicides, and insecticides.[2] Pyrazole derivatives are at the heart of numerous commercial crop protection products, a testament to their ability to interact with a variety of biological targets in pests and pathogens.[3]

This technical guide focuses on the synthetic utility of a particularly promising, yet underexplored building block: 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde . The molecule uniquely combines the proven bioactivity of the pyrazole core with a reactive carbaldehyde functional group, poised for a multitude of chemical transformations. Furthermore, the N-substituted (oxan-4-yl)methyl moiety, also known as a tetrahydropyranylmethyl group, can confer favorable physicochemical properties to the final active ingredient, such as improved solubility and metabolic stability.

These application notes will provide researchers, synthetic chemists, and drug development professionals with a comprehensive overview of this building block's properties, proposed synthetic routes, and detailed, field-proven protocols for its elaboration into high-value agrochemical scaffolds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is critical for its effective use in synthesis. The table below summarizes the key physicochemical data for 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.

PropertyValueSource
CAS Number 1342492-13-0[4]
Molecular Formula C₁₀H₁₄N₂O₂[4]
Molecular Weight 194.23 g/mol [4]
Appearance (Predicted) White to off-white solid or oil-
SMILES O=CC1=CN(CC2CCOCC2)N=C1[4]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C.[4]

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

Proposed Synthesis of the Building Block

The title compound can be synthesized through a straightforward N-alkylation of a suitable pyrazole precursor. The following protocol outlines a reliable method for its preparation.

Protocol 1: Synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

This two-step procedure involves the initial formylation of pyrazole followed by N-alkylation.

Step A: Vilsmeier-Haack Formylation of 1H-Pyrazole

Pyrazole 1H-Pyrazole Intermediate 1H-Pyrazole-4-carbaldehyde Pyrazole->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF)

Caption: Vilsmeier-Haack formylation of pyrazole.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. The formation of the solid Vilsmeier reagent will be observed.

  • Reaction with Pyrazole: Dissolve 1H-pyrazole in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Isolation: Collect the solid product, 1H-pyrazole-4-carbaldehyde, by filtration, wash with cold water, and dry under vacuum.

Step B: N-Alkylation with 4-(Bromomethyl)oxane

Pyrazole_Carbaldehyde 1H-Pyrazole-4-carbaldehyde Product 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde Pyrazole_Carbaldehyde->Product N-Alkylation Alkylating_Agent 4-(Bromomethyl)oxane Base Base (e.g., K₂CO₃)

Caption: N-Alkylation to yield the title compound.

  • Reaction Setup: To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Addition of Alkylating Agent: Add 4-(bromomethyl)oxane (1.1 eq) to the suspension.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C to facilitate the reaction. Monitor the progress by TLC.

  • Work-up: Upon completion, filter off the inorganic base. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.

Core Application: Synthesis of Pyrazole-Carboxamide Fungicides (SDHIs)

A major class of fungicides derived from the pyrazole scaffold are the Succinate Dehydrogenase Inhibitors (SDHIs).[5] These compounds function by inhibiting Complex II in the mitochondrial electron transport chain of fungi, which disrupts the production of ATP and leads to fungal cell death.[5][6] The key pharmacophore for many successful SDHIs is the pyrazole-carboxamide moiety.[7] Our building block is an ideal precursor for the synthesis of these valuable fungicides.

The synthetic strategy involves a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction.

Aldehyde 1-[(oxan-4-yl)methyl]-1H- pyrazole-4-carbaldehyde Carboxylic_Acid 1-[(oxan-4-yl)methyl]-1H- pyrazole-4-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation Amide Pyrazole-Carboxamide (SDHI Fungicide) Carboxylic_Acid->Amide Amide Coupling Aniline Substituted Aniline

Caption: Synthetic workflow to pyrazole-carboxamide SDHIs.

Protocol 2: Oxidation to 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid

This protocol details the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid, a crucial intermediate for amide coupling.

  • Materials:

    • 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

    • Potassium permanganate (KMnO₄) or Pinnick oxidation reagents (sodium chlorite, 2-methyl-2-butene, sodium dihydrogen phosphate)

    • Acetone/water or tert-butanol/water solvent system

    • Hydrochloric acid (HCl) for acidification

  • Procedure (using KMnO₄):

    • Dissolution: Dissolve the starting aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 3:2 v/v).

    • Oxidant Addition: Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water dropwise, maintaining the temperature below 10°C.

    • Reaction: Stir the mixture vigorously. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Allow the reaction to stir at room temperature until TLC analysis shows complete consumption of the starting material.

    • Quenching: Quench the excess permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears completely.

    • Work-up: Filter the reaction mixture to remove the MnO₂ precipitate. Wash the filter cake with water.

    • Acidification: Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of ~2-3. A white precipitate of the carboxylic acid should form.

    • Isolation: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid.

  • Causality and Rationale:

    • KMnO₄: A strong and cost-effective oxidant suitable for this transformation. The reaction is performed in a mixed solvent system to ensure solubility of both the organic substrate and the inorganic oxidant.

    • Low Temperature: The initial addition is done at low temperature to control the exothermicity of the reaction.

    • Acidification: The carboxylic acid product is often soluble in its carboxylate salt form at neutral or basic pH. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.

Protocol 3: Amide Coupling to Synthesize a Pyrazole-Carboxamide Fungicide

This protocol describes the formation of the critical amide bond using standard peptide coupling reagents.

  • Materials:

    • 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid

    • A substituted aniline (e.g., 2-amino-3-methyl-N-phenylbenzamide for a hypothetical target)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HOAt)

    • A tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

    • Anhydrous DMF or Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolution: Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

    • Coupling Agent Addition: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Amine Addition: Add the substituted aniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

    • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, pour the mixture into water. Extract the product with ethyl acetate.

    • Purification: Combine the organic layers, wash successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Final Product: Purify the crude residue by column chromatography or recrystallization to obtain the pure pyrazole-carboxamide fungicide.

  • Causality and Rationale:

    • EDC/HOBt: This is a classic and highly effective coupling system. EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if the amine component had a chiral center) and reacts efficiently with the aniline to form the stable amide bond.

    • DIPEA: A non-nucleophilic organic base is required to neutralize the HCl salt of EDC and the HOBt, and to deprotonate the ammonium salt of the aniline if it was used as a salt, facilitating its nucleophilic attack.

Exploratory Applications in Herbicide and Insecticide Synthesis

The aldehyde functionality is a versatile handle for synthesizing a wide range of other chemical entities. This opens up possibilities for using 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde as a scaffold for herbicides and insecticides.

Protocol 4: Reductive Amination

Reductive amination is a powerful method to form C-N bonds and can be used to synthesize novel pyrazole-containing amines, which could be explored for herbicidal or insecticidal activity.

  • Procedure:

    • Imine Formation: Dissolve the aldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent such as methanol or dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.

    • Reduction: After stirring for 1-2 hours, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.

    • Work-up and Purification: Quench the reaction with saturated NaHCO₃ solution, extract with an organic solvent, dry, and concentrate. Purify by column chromatography.

Protocol 5: Knoevenagel Condensation

This reaction can introduce new carbon-carbon bonds and functionality, leading to diverse molecular scaffolds.[8]

  • Procedure:

    • Reaction Setup: Combine the aldehyde (1.0 eq) with an active methylene compound such as malononitrile or ethyl cyanoacetate (1.0 eq) in ethanol.

    • Base Catalyst: Add a catalytic amount of a base like piperidine or triethylamine.

    • Reaction: Heat the mixture to reflux for several hours until the reaction is complete.

    • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

cluster_fungicides Fungicide Synthesis cluster_herbicides_insecticides Exploratory Synthesis Aldehyde 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation Amine Substituted Amine Aldehyde->Amine Reductive Amination Alkene Substituted Alkene Aldehyde->Alkene Knoevenagel Condensation Amide Pyrazole-Carboxamide (SDHI) Carboxylic_Acid->Amide Amide Coupling

Sources

Method

Application Note: Green Synthesis Strategies for Pyrazole Derivatives in Drug Discovery

Introduction & Mechanistic Paradigm Shift Pyrazole derivatives are privileged nitrogen-containing heterocycles in medicinal chemistry, forming the core scaffold of numerous FDA-approved therapeutics, including celecoxib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Paradigm Shift

Pyrazole derivatives are privileged nitrogen-containing heterocycles in medicinal chemistry, forming the core scaffold of numerous FDA-approved therapeutics, including celecoxib (anti-inflammatory), sildenafil (vasodilator), and ruxolitinib (kinase inhibitor)[1]. Historically, the classical Knorr pyrazole synthesis and related cyclocondensation methods have relied heavily on volatile organic solvents, corrosive mineral acids, and prolonged thermal refluxing[2]. These conventional methods suffer from high environmental toxicity, poor atom economy, and elevated E-factors (mass of waste per mass of product).

To align with the principles of sustainable drug development, modern synthetic workflows have transitioned toward green chemistry methodologies[3]. As Application Scientists, optimizing these pathways requires moving away from conductive heating and adopting alternative energy modalities—specifically Microwave-Assisted Organic Synthesis (MAOS) and Ultrasound-Assisted Organic Synthesis (UAOS) [1].

  • Mechanistic Causality of MAOS: Microwave irradiation relies on dielectric heating. Instead of relying on the slow thermal conductivity of the reaction vessel, microwave energy couples directly with the dipoles of polar molecules (reagents or green solvents)[2]. This induces rapid molecular friction and localized superheating, drastically reducing reaction times from hours to minutes while minimizing the thermal degradation of sensitive functional groups[1].

  • Mechanistic Causality of UAOS: Ultrasound-assisted synthesis is driven by acoustic cavitation[1]. High-frequency sound waves propagate through a liquid medium, causing the continuous formation, growth, and implosive collapse of microbubbles. These implosions generate extreme localized "hot spots" (temperatures up to 5000 K and pressures up to 1000 atm)[3]. This mechanical effect forcefully emulsifies poorly soluble organic precursors in aqueous media, exponentially increasing the interfacial surface area and driving mass transfer without the need for toxic co-solvents[4].

Comparative Performance Data

The transition to green methodologies provides measurable improvements in reaction kinetics, yield, and environmental impact. The table below summarizes the quantitative advantages of MAOS and UAOS over conventional techniques[1][2][4][5].

ParameterConventional Knorr SynthesisMicrowave-Assisted (MAOS)Ultrasound-Assisted (UAOS)
Activation Source Thermal Reflux (Conductive)Microwave (Dielectric Heating)Ultrasound (Acoustic Cavitation)
Typical Solvent Toluene, Ethanol, Acetic AcidSolvent-Free, MethanolWater, Aqueous Ethanol
Catalyst Type Strong mineral acids (e.g., H₂SO₄)Recyclable Nano-oxides (e.g., ZnO)Organocatalysts (e.g., L-proline)
Reaction Time 6 – 18 hours3 – 15 minutes10 – 45 minutes
Average Yield 50% – 75%85% – 99%85% – 98%
E-Factor (Waste) HighVery LowLow

Experimental Protocols

The following protocols have been validated for high-throughput synthesis and scale-up in drug discovery workflows, ensuring self-validating endpoints and strict adherence to green chemistry principles.

Protocol A: Microwave-Assisted Solvent-Free Synthesis of Pyrano[2,3-c]pyrazoles

Objective: A one-pot, four-component multicomponent reaction (MCR) utilizing a recyclable Nano-ZnO heterogeneous catalyst under solvent-free conditions[1][6].

Reagents: Hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), substituted aromatic aldehyde (1.0 mmol), Nano-ZnO (10 mol%).

Step-by-Step Methodology:

  • Initial Condensation: Combine hydrazine hydrate and ethyl acetoacetate in a microwave-safe quartz reaction vessel.

    • Causality: Mixing these precursors first allows the rapid, spontaneous formation of the pyrazolone intermediate. Establishing this core before introducing competing electrophiles prevents unwanted side reactions.

  • Catalyst Introduction: Add 10 mol% of Nano-ZnO powder to the mixture[6].

    • Causality: Nano-ZnO provides a high-surface-area Lewis acid scaffold. The zinc ions coordinate with the carbonyl oxygen of the intermediates, increasing their electrophilicity and facilitating nucleophilic attack without the need for corrosive liquid acids.

  • Microwave Activation (Phase 1): Irradiate the vessel at 80 °C (approx. 150 W) for 3 minutes[1].

    • Causality: Dielectric heating instantly drives the cyclocondensation of the pyrazolone ring, releasing water as the only benign byproduct.

  • Multicomponent Assembly: Add the aromatic aldehyde and malononitrile directly to the same vessel[7].

  • Microwave Activation (Phase 2): Irradiate at 120 °C (approx. 250 W) for 10–15 minutes[1].

    • Causality: The elevated temperature overcomes the activation energy barrier for the Knoevenagel condensation between the aldehyde and malononitrile, followed immediately by Michael addition and cyclization to form the fused pyran ring.

  • Product Isolation & Catalyst Recovery: Cool the vessel to room temperature. Extract the crude mixture with hot ethanol and centrifuge.

    • Causality (Self-Validating Step): Hot ethanol selectively dissolves the synthesized pyrano[2,3-c]pyrazole, leaving the insoluble Nano-ZnO catalyst intact at the bottom of the tube. The catalyst can be decanted, washed, and reused for up to 5 cycles with minimal loss of catalytic activity, drastically lowering the E-factor[4].

Protocol B: Ultrasound-Assisted Synthesis of Pyrazoles in Aqueous Media

Objective: Synthesis of highly functionalized pyrazoles utilizing acoustic cavitation in a purely aqueous medium[4][5].

Reagents: 1,3-Diketone derivative (1.0 mmol), substituted hydrazine (1.0 mmol), deionized water (10 mL), L-proline (5 mol%).

Step-by-Step Methodology:

  • Aqueous Suspension: Suspend the 1,3-diketone and substituted hydrazine in 10 mL of deionized water within a heavy-walled sonication flask.

    • Causality: Water is a benign, highly polar solvent. While the organic reagents are initially insoluble, the subsequent application of ultrasound will mechanically emulsify the mixture, creating a micro-emulsion that drastically increases the interfacial surface area[5].

  • Organocatalyst Addition: Add L-proline (5 mol%) to the suspension[5].

    • Causality: L-proline acts as a bifunctional organocatalyst. It engages in hydrogen bonding with the aqueous medium while simultaneously forming a highly reactive enamine intermediate with the diketone, accelerating the nucleophilic attack by the hydrazine.

  • Ultrasonic Irradiation: Immerse the flask in an ultrasonic bath (40 kHz) or utilize a probe sonicator (amplitude 50%) maintained at 50 °C for 15–30 minutes[4].

    • Causality: Acoustic cavitation generates transient microbubbles. Their violent implosion creates localized high pressure and temperature microenvironments, driving the dehydration and cyclization steps efficiently in an otherwise inert solvent at low bulk temperatures[1].

  • Product Isolation: Filter the precipitated solid via vacuum filtration. Wash with cold water and recrystallize from aqueous ethanol.

    • Causality (Self-Validating Step): The fully cyclized pyrazole product is highly hydrophobic and will spontaneously precipitate out of the aqueous phase upon reaction completion. This allows for simple, solvent-free filtration, completely eliminating the need for energy-intensive chromatographic purification.

Workflow Visualization

G cluster_green Green Activation Modalities A Precursors (Diketones + Hydrazines) B Microwave Irradiation (Dielectric Heating) A->B MAOS C Ultrasonic Cavitation (Acoustic Hotspots) A->C UAOS D Solvent-Free / Nano-Catalysis B->D E Aqueous Media / Organocatalysis C->E F Cyclocondensation & Dehydration D->F E->F G Pyrazole Derivatives (High Yield, Low Waste) F->G Precipitation/Crystallization

Workflow of green synthesis modalities for pyrazole derivatives.

References

  • [1] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing (2025). URL:[Link]

  • [3] Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate (2025). URL:[Link]

  • [4] Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. PMC / NIH (2024). URL:[Link]

  • [5] Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Arabian Journal of Chemistry (2021). URL:[Link]

  • [2] Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. IJPS Journal (2025). URL:[Link]

  • [7] One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Nano Biomed Eng (2021). URL:[Link]

  • [6] Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity As EAC Receptor Antagonists. Pharmacophore (2019). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde Synthesis

Welcome to the technical support center for the synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and enhancing your experimental outcomes.

Synthesis Overview

The synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde typically proceeds via a two-step sequence:

  • N-Alkylation: Deprotonation of a pyrazole-4-carbaldehyde precursor followed by nucleophilic substitution with a suitable 4-(halomethyl)oxane (tetrahydropyran) derivative.

  • Formylation: Alternatively, N-alkylation of a pyrazole core, followed by formylation at the C4-position, most commonly via the Vilsmeier-Haack reaction.[1][2][3][4][5][6][7][8]

The more common and direct route involves the N-alkylation of commercially available 1H-pyrazole-4-carbaldehyde. This guide will focus primarily on optimizing this key N-alkylation step.

Synthesis_Scheme pyrazole 1H-Pyrazole-4-carbaldehyde reac_plus + reac_arrow pyrazole->reac_arrow Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) oxane 4-(Bromomethyl)oxane product 1-[(oxan-4-yl)methyl]-1H- pyrazole-4-carbaldehyde reac_arrow->product

Fig 1. General N-alkylation route for synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in this synthesis?

The main challenges are achieving high yield and purity. Low yields can result from incomplete reaction, side reactions such as O-alkylation if using unprotected hydroxypyrazoles, or decomposition of the aldehyde product.[9] The key difficulty in pyrazole chemistry is often controlling regioselectivity in unsymmetrical pyrazoles; however, since the starting material here (1H-pyrazole-4-carbaldehyde) is symmetrical, the primary focus shifts to optimizing reaction conditions to maximize conversion and minimize byproducts.[10][11]

Q2: Which base and solvent combination is most effective?

The choice of base and solvent is critical.

  • Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the pyrazole nitrogen, driving the reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.[9]

  • Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred. They effectively dissolve the pyrazole salt and promote the SN2 reaction.[9] Anhydrous conditions are crucial, especially when using NaH, to prevent quenching of the base.

Q3: How should I monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes. The product, being more substituted, will typically have a higher Rf value than the starting pyrazole-4-carbaldehyde. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, LC-MS is recommended.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most common issues encountered during the synthesis.

ProblemProbable Cause(s)Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Ineffective Deprotonation: The pyrazole N-H is acidic, but requires a sufficiently strong base for complete deprotonation.Solution: Switch to a stronger base. If using K₂CO₃, consider changing to NaH (1.1-1.2 equivalents). NaH ensures rapid and complete formation of the pyrazole anion, which is a much more potent nucleophile. Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent the base from reacting with atmospheric moisture.
2. Poor Alkylating Agent Reactivity: The leaving group on the oxane methyl group is crucial.Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using 4-(chloromethyl)oxane, switching to 4-(bromomethyl)oxane or synthesizing the iodo-analogue in situ will significantly accelerate the reaction.
3. Insufficient Reaction Temperature/Time: The reaction may be kinetically slow under the chosen conditions.Solution: For K₂CO₃/DMF, heating to 60-80 °C is common. For NaH/DMF, the reaction often proceeds at room temperature after initial deprotonation at 0 °C, but gentle heating (40-50 °C) can be applied if the reaction is sluggish. Monitor by TLC to determine the optimal time.
Significant Unreacted Starting Material 1. Base Quenching: Presence of water or other protic impurities in the solvent or on glassware.Solution: Use anhydrous solvents. For NaH, use a fresh bottle or wash it with hexanes to remove the mineral oil coating. Flame-dry all glassware before use.
2. Poor Solubility: The pyrazole starting material or the generated salt may not be fully dissolved.Solution: Ensure sufficient solvent volume (a concentration of 0.1-0.5 M is a good starting point).[9] If solubility remains an issue in DMF, consider DMSO.
Formation of Multiple Byproducts 1. Aldehyde Instability: The aldehyde functional group can be sensitive, especially during work-up or purification.Solution: During aqueous work-up, avoid strong acids or bases. Neutralize the reaction mixture carefully. For purification, column chromatography on silica gel is standard.[6][12] If the aldehyde is prone to oxidation, consider performing the work-up and purification under an inert atmosphere.
2. Impure Starting Materials: Contaminants in the pyrazole or alkylating agent can lead to side reactions.Solution: Verify the purity of your starting materials by ¹H NMR or GC-MS before beginning the reaction.
Difficulty in Product Isolation/Purification 1. Product is Water-Soluble: The polarity of the oxane and pyrazole moieties can lead to some water solubility.Solution: During the extraction phase of the work-up, saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and "salting out" your product into the organic layer.
2. Aldehyde Forms a Bisulfite Adduct: If sodium bisulfite is used during work-up (a common method to remove unreacted aldehydes), the product can also form an adduct.Solution: This property can be used for purification. The aldehyde can be selectively extracted into an aqueous bisulfite solution, washed with an organic solvent to remove non-aldehyde impurities, and then regenerated by adding a base (like NaHCO₃) to the aqueous layer and re-extracting.[12][13]

Optimized Experimental Protocol

This protocol is a robust starting point, incorporating best practices for maximizing yield and purity.

Materials:

  • 1H-Pyrazole-4-carbaldehyde (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 4-(Bromomethyl)oxane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Hexanes (for washing NaH)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or N₂), add NaH (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

  • Deprotonation: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C using an ice bath. Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Observe for hydrogen gas evolution. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add 4-(bromomethyl)oxane (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours. Monitor the reaction's completion by TLC (e.g., 50% EtOAc/Hexanes). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Fig 2. Decision workflow for troubleshooting synthesis.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. Available from: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available from: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available from: [Link]

  • Pyrazole. SlideShare. Available from: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ResearchGate. Available from: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. ResearchGate. Available from: [Link]

  • Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry. Available from: [Link]

  • Process for separating aldehydes and ketones. Google Patents.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

Welcome to the dedicated technical support guide for the chromatographic purification of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (CAS 1342492-13-0). This resource is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (CAS 1342492-13-0). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. We will delve into the underlying principles of its chromatographic behavior and provide field-proven solutions to common purification hurdles.

Understanding the Molecule: A Chromatographic Perspective

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a moderately polar heterocyclic compound. Its structure presents several key features that dictate its behavior on silica gel, the most common stationary phase for purification.

  • Pyrazole Ring: The two adjacent nitrogen atoms in the pyrazole ring can interact with the acidic silanol groups (Si-OH) on the surface of silica gel. This can sometimes lead to peak tailing.

  • Aldehyde Group: The aldehyde is a polar functional group that contributes significantly to the molecule's overall polarity and retention. However, it can be susceptible to oxidation or decomposition under harsh conditions.

  • Oxane Ring: The ether linkage within the oxane (tetrahydropyran) ring adds to the polarity and provides a site for hydrogen bonding.

The interplay of these features means that careful selection of the mobile phase is critical to achieve a successful separation from synthetic impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the column chromatography of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde in a practical question-and-answer format.

Q1: I'm seeing poor separation between my product and an impurity. The spots are too close on the TLC plate.

A1: This is the most common challenge and stems from an unoptimized mobile phase. The goal is to find a solvent system that provides a clear difference in the retention factor (Rf) between your product and the impurities.

Root Causes & Solutions:

  • Inappropriate Solvent Polarity: If the spots are too high on the TLC plate (Rf > 0.5), the mobile phase is too polar, and all components are moving too quickly to resolve. If the spots are too low (Rf < 0.1), the mobile phase is not polar enough.

  • Solution: Systematic TLC Analysis: The key is to methodically test different solvent systems. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the standard starting point.

    • Start with a 7:3 Hexane:Ethyl Acetate mixture.

    • If separation is poor, run several TLCs simultaneously, systematically varying the ratio (e.g., 9:1, 8:2, 6:4, 1:1).

    • The ideal Rf for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.

Problem Potential Cause Recommended Action
Spots clumped at the top (High Rf)Eluent is too polarDecrease the proportion of ethyl acetate (e.g., from 7:3 to 8:2 Hex:EtOAc).
Spots stuck at the bottom (Low Rf)Eluent is not polar enoughIncrease the proportion of ethyl acetate (e.g., from 7:3 to 6:4 Hex:EtOAc).
Spots are smeared or "streaking"Interaction with acidic silicaAdd 0.1-1% triethylamine to the mobile phase to neutralize active sites.
Q2: My product is streaking or "tailing" down the column, leading to mixed fractions.

A2: Peak tailing is often caused by unwanted secondary interactions between your molecule and the stationary phase or by overloading the column.

Root Causes & Solutions:

  • Acid-Base Interactions: The nitrogen atoms in the pyrazole ring can interact strongly with acidic silanol groups on the silica surface, causing some molecules to "stick" and elute more slowly, resulting in a tail.

    • Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (Et₃N) or ammonia in methanol (typically 0.1% to 1%) will compete for the active sites on the silica, allowing your compound to travel in a more uniform band.

  • Column Overloading: Applying too much crude material for the column size is a common cause of tailing and poor separation.

    • Solution: A general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel used. If you need to purify a large amount of material, you must use a larger column.

Q3: I have very low recovery of my product after the column. Where did it go?

A3: Low recovery suggests that the compound either did not elute from the column or decomposed during the purification process.

Root Causes & Solutions:

  • Irreversible Adsorption: The compound may be too polar for the selected mobile phase and is irreversibly stuck to the silica gel.

    • Solution: Before committing to a large-scale column, test the compound's stability. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or smearing that wasn't there initially, your compound may be unstable on silica. In this case, consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase (C18) chromatography.

  • Decomposition: The aldehyde functional group can be sensitive. Prolonged contact with silica gel, which is acidic, can sometimes cause degradation.

    • Solution: Run the column as quickly as possible without sacrificing separation (i.e., don't let it sit overnight). If decomposition is suspected, switching to a neutral stationary phase is recommended.

Q4: My purified product seems unstable and degrades upon storage.

A4: The aldehyde functionality is prone to oxidation, especially when exposed to air over time. Proper handling and storage of the final product are crucial.

Root Causes & Solutions:

  • Oxidation: The aldehyde can oxidize to the corresponding carboxylic acid.

  • Solution: Proper Storage: The purified compound should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is recommended). Using an amber vial will protect it from light, which can also accelerate degradation.

Experimental Protocols & Data

Protocol 1: Step-by-Step TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Use a capillary tube to spot the solution onto at least three separate lanes on a silica gel TLC plate.

  • Prepare Eluent Chambers: In separate sealed chambers, prepare different ratios of Hexane:Ethyl Acetate (e.g., 8:2, 7:3, 6:4).

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up to about 1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value for your product in each system. Choose the system that gives the best separation and an Rf value for your product between 0.2 and 0.4.

Protocol 2: Flash Column Chromatography
  • Column Selection: Choose a column size appropriate for the amount of crude material (e.g., a 40g silica column for 400mg - 2g of crude material).

  • Packing the Column: Pack the column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.

  • Sample Loading: For best results, use "dry loading." Adsorb your crude material onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding the silica, and evaporating the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin eluting with your optimized mobile phase. If a gradient is needed, start with a less polar mixture (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity (to 8:2, 7:3, etc.) to elute your compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.

Visual Workflows

Chromatographic Purification Workflow

cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification crude Crude Product tlc TLC Method Development crude->tlc Optimize Solvent System pack Pack Silica Column tlc->pack load Dry Load Sample pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect tlc_fractions Monitor Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine concentrate Concentrate under Reduced Pressure combine->concentrate pure Pure Product concentrate->pure

Troubleshooting

Technical Support Center: Recrystallization of Pyrazole Derivatives

Introduction Pyrazole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including blockbuster drugs like Celecoxib.[1][2] The purity of these com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including blockbuster drugs like Celecoxib.[1][2] The purity of these compounds is paramount for their use in research and drug development, as even minor impurities can significantly alter biological activity and lead to inconsistent results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[3]

This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry.

Core Principles of Recrystallization

Recrystallization is based on the principle that the solubility of most solid compounds increases with temperature.[3][4] The process involves dissolving an impure solid in a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[3] The success of this technique hinges on the selection of an appropriate solvent system.

The Ideal Recrystallization Solvent:
  • High Solvency at High Temperatures: The solvent should dissolve the pyrazole derivative completely when hot.[5]

  • Low Solvency at Low Temperatures: The solvent should dissolve very little of the pyrazole derivative when cold to maximize yield.[5]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."

  • Inertness: The solvent must not react with the compound being purified.[6]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble so they can be filtered out hot.[6]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Experimental Protocols

Safety is paramount. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method, ideal when a single solvent meets the criteria for effective purification.

Step-by-Step Methodology:

  • Dissolution: Place the crude pyrazole derivative into an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethanol, isopropanol).[9]

  • Heating: Gently heat the mixture on a hot plate or in a water bath with stirring. Add the solvent in small portions until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will reduce the final yield.[9][10]

  • Hot Filtration (Optional): If insoluble impurities or colored residues are present, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization of the product in the funnel.[5][10]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9][10] Once at room temperature, the flask can be placed in an ice bath for 20-30 minutes to maximize crystal formation and yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][10]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[9][10]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator for complete drying.[9][10]

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents: a "good" solvent in which the pyrazole derivative is highly soluble, and an "anti-solvent" (or "poor" solvent) in which it is poorly soluble.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol, acetone).[5][9]

  • Anti-Solvent Addition: While the solution is still hot, slowly add the "anti-solvent" (e.g., water, hexane) dropwise with constant stirring until the solution becomes slightly and persistently turbid (cloudy).[5][11] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.[4]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.[9]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol. For washing, use a cold mixture of the two solvents or just the cold anti-solvent.[9]

Visualization of the General Recrystallization Workflow

Recrystallization_Workflow Start Start with Crude Pyrazole Derivative Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Insoluble impurities? Cool Cool Slowly to Induce Crystallization Dissolve->Cool No HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: A generalized workflow for the purification of pyrazole derivatives by recrystallization.

Troubleshooting Guide

This section addresses specific issues users might encounter during recrystallization experiments in a question-and-answer format.

Q1: My pyrazole compound "oiled out" instead of crystallizing. What is happening and how do I fix it?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9] This is often due to a highly concentrated solution or rapid cooling.

Causality & Solutions:

  • High Solute Concentration: The solution is too saturated, causing precipitation to occur at a high temperature. Solution: Add more hot solvent to the oiled-out mixture to decrease the saturation level, then attempt to cool again.[9][10]

  • Rapid Cooling: Cooling too quickly prevents the orderly arrangement of molecules into a crystal lattice. Solution: Reheat the solution until the oil dissolves completely. Allow it to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[9][10]

  • Inappropriate Solvent: The solvent's boiling point may be too high relative to the compound's melting point. Solution: Experiment with a different solvent or solvent system, preferably one with a lower boiling point.[9]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation. Solution: Try to remove impurities first, for example, by treating the hot solution with activated charcoal if colored impurities are suspected.[10]

Q2: My recrystallization yield is very low. What are the likely causes and how can I improve it?

A: A low yield indicates that a significant portion of your compound has been lost during the process.

Causality & Solutions:

  • Excess Solvent: Using too much hot solvent is the most common cause of low yield. The excess solvent will keep a larger amount of your product dissolved even when the solution is cooled. Solution: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product.[9]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize precipitation. Solution: Ensure the flask is thoroughly cooled in an ice bath for at least 20-30 minutes after it has reached room temperature.[9]

  • Premature Crystallization: The product may have crystallized during a hot filtration step and was discarded with the impurities. Solution: Use pre-heated glassware (funnel, receiving flask) for hot filtrations to prevent the solution from cooling and crystallizing prematurely.[10]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Solution: Re-evaluate your solvent choice. Test the solubility of your compound in various solvents on a small scale first. A mixed-solvent system might be necessary.[12]

Q3: No crystals are forming, even after cooling in an ice bath. What steps can I take?

A: The failure of a compound to crystallize from a supersaturated solution is a common issue that can often be resolved by inducing nucleation.

Causality & Solutions:

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[5]

    • Solution 2: Seed Crystals: If you have a small amount of the pure solid material, add a tiny "seed crystal" to the cooled solution. This provides a template for further crystal growth.[9]

  • Solution is Too Dilute: You may have inadvertently added too much solvent. Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[9]

Q4: My purified crystals are still colored. How can I remove these impurities?

A: Colored impurities are common byproducts in pyrazole synthesis, often arising from side reactions or the decomposition of reagents like hydrazine.[13]

Causality & Solutions:

  • Highly Colored Byproducts: These impurities can be difficult to remove as they may co-crystallize with the product.

    • Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[10][13] Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield. Perform a hot filtration to remove the charcoal before cooling.

    • Solution 2: Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Problem Problem What is the issue? Start->Problem OilingOut Oiling Out Problem->OilingOut Liquid forms LowYield Low Yield Problem->LowYield Low mass recovered NoCrystals No Crystals Problem->NoCrystals Clear solution remains Sol1 Add more hot solvent & cool slowly OilingOut->Sol1 Sol2 Change to lower boiling point solvent OilingOut->Sol2 Sol3 Use minimum hot solvent LowYield->Sol3 Sol4 Ensure thorough cooling (ice bath) LowYield->Sol4 Sol5 Pre-heat funnel for hot filtration LowYield->Sol5 Sol6 Scratch flask with glass rod NoCrystals->Sol6 Sol7 Add a seed crystal NoCrystals->Sol7 Sol8 Evaporate some solvent & re-cool NoCrystals->Sol8

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my specific pyrazole derivative?

A: Solvent selection is the most critical step and depends heavily on the polarity and substituents of your specific pyrazole derivative.[9] A good starting point is to use a solvent with a similar polarity to the compound ("like dissolves like"). The best approach is empirical:

  • Place a small amount (20-30 mg) of your crude compound into several different test tubes.

  • Add a few drops of a different candidate solvent to each tube at room temperature. Observe the solubility. A good solvent should not dissolve the compound at room temperature.

  • Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound when hot.

  • Cool the tubes where the compound dissolved upon heating. A good solvent will result in the formation of abundant crystals upon cooling.

Q2: What are some common solvents and solvent systems for pyrazoles?

A: The choice is broad, but several solvents and systems are frequently reported as effective for pyrazole derivatives.

Solvent/SystemTypeCommon Use & Notes
Ethanol / Methanol Single Solvent (Polar Protic)Very common for many pyrazole derivatives. Good balance of solvency.[1][9][14]
Isopropanol Single Solvent (Polar Protic)A good alternative to ethanol, often providing excellent crystal quality.[15]
Ethyl Acetate Single Solvent (Polar Aprotic)Effective for moderately polar pyrazoles.[9][15]
Water Single Solvent (Polar Protic)Useful for pyrazoles with highly polar functional groups or for forming salts.[4][9]
Ethanol/Water Mixed SystemA widely used system. The compound is dissolved in hot ethanol, and water is added as the anti-solvent.[9][15]
Hexane/Ethyl Acetate Mixed SystemExcellent for less polar pyrazoles. The compound is dissolved in ethyl acetate, and hexane is added as the anti-solvent.[9]
Acetone Single Solvent (Polar Aprotic)A strong solvent, often used as the "good" solvent in mixed systems with water or hexane.[9][16]

Q3: When should I use a single-solvent versus a mixed-solvent system?

A: A single-solvent system is preferred for its simplicity whenever a solvent can be found that exhibits a large difference in solubility for your compound between hot and cold conditions. A mixed-solvent system is necessary when no single solvent has this ideal property. For example, if your compound is extremely soluble in one solvent (like ethanol) even when cold, and insoluble in another (like water), a mixed system of ethanol/water is the ideal choice.[11]

Q4: What are the key safety precautions when performing recrystallizations?

A:

  • Ventilation: Always work in a well-ventilated laboratory fume hood to avoid inhaling solvent vapors.[7][8]

  • Fire Safety: Many organic solvents are flammable. Never use an open flame to heat them. Use a steam bath, water bath, or heating mantle. Keep flammable solvents away from ignition sources.[7]

  • Pressure Build-up: When heating a solvent in an Erlenmeyer flask, never stopper it tightly, as pressure can build up and cause the glassware to shatter.

  • Bumping: To prevent sudden, violent boiling ("bumping"), use a stir bar or boiling chips in the solution.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, flame-resistant lab coat, and suitable gloves at all times.[7][8]

  • Chemical Handling: Be aware of the specific hazards of the pyrazole derivative and solvents you are using by consulting their Safety Data Sheets (SDS).[7][8]

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025).
  • Journal of Emerging Technologies and Innovative Research. (2024).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • BenchChem. (2025).
  • Fisher Scientific. (n.d.).
  • Scribd. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • PMC - NIH. (2020).
  • ChemicalBook. (n.d.).

Sources

Optimization

Vilsmeier-Haack Reactions: A Technical Support Center for Side-Product Formation

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful formylation technique.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful formylation technique. Here, we address common and complex issues related to side-product formation, offering in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental outcomes and provide robust protocols to ensure the integrity and success of your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section covers foundational questions about the Vilsmeier-Haack reaction and the common challenges encountered.

Q1: What is the Vilsmeier reagent, and why is its preparation critical?

A1: The Vilsmeier reagent is the active electrophile in the reaction, a chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1] The reaction is highly exothermic and moisture-sensitive.[2] Proper preparation is paramount for success.

  • Causality: The formation of the reagent is a rapid and energetic process.[3] Inadequate cooling can lead to thermal decomposition of the newly formed reagent, reducing its effective concentration and generating impurities that can catalyze side reactions.[4] Furthermore, the reagent is highly susceptible to hydrolysis; any moisture present in the reagents or glassware will consume the reagent and reduce your yield.[2]

Q2: My substrate is electron-rich. Why am I still getting a low yield?

A2: While the Vilsmeier-Haack reaction is selective for electron-rich arenes and heterocycles, several factors beyond basic substrate activity can lead to poor outcomes.[5][6]

  • Reagent Quality: The most common culprit is impure DMF. Over time, DMF can decompose into dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, leading to unwanted byproducts and lower yields.[7]

  • Thermal Degradation: Sensitive substrates, such as furan derivatives, can easily polymerize or decompose if the reaction temperature is not strictly controlled, especially during the exothermic addition of the substrate to the reagent.[4][8]

  • Steric Hindrance: Formylation typically occurs at the least sterically hindered position, often para to an activating group.[9][10] If this position is blocked, the reaction may be sluggish or fail entirely.[2]

Q3: What are the most common classes of side-products I should be aware of?

A3: Side-product formation is often predictable based on your substrate's functional groups and the reaction conditions. The most prevalent side-products include:

  • Di-formylated Products: Occur with highly activated substrates where the newly introduced formyl group does not sufficiently deactivate the ring to prevent a second electrophilic attack.[11]

  • Chlorinated Products: The reagent system (especially with excess POCl₃) can act as a chlorinating agent, particularly on substrates with hydroxyl groups, such as phenols or uracil derivatives.[12]

  • Polymeric Tars: Result from uncontrolled exothermic reactions, leading to the degradation of starting materials or products. This is a significant issue with sensitive heterocyclic substrates.[8]

  • N-Formylation: Substrates with unprotected N-H groups (e.g., secondary amines, some heterocycles) can undergo formylation on the nitrogen atom.[12]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a problem-oriented approach to troubleshooting. Each scenario details the likely causes and provides actionable solutions.

Problem 1: The reaction mixture turned dark brown or black, and I isolated an intractable tar.

  • Primary Cause: A runaway exothermic reaction. This can happen during the formation of the Vilsmeier reagent or upon addition of a highly reactive substrate. The excessive heat causes rapid polymerization and decomposition.[7][8]

  • Troubleshooting Workflow:

    • Verify Reagent Purity: Always use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃.[7]

    • Improve Temperature Control:

      • Prepare the Vilsmeier reagent at 0 °C or below (an ice-salt bath is recommended).[4]

      • Add the POCl₃ to the DMF dropwise with vigorous stirring to ensure efficient heat dissipation.

      • Maintain this low temperature when adding your substrate solution, also in a dropwise manner.

    • Consider Reverse Addition: For highly reactive substrates, consider adding the pre-formed Vilsmeier reagent slowly to the substrate solution at low temperature. This keeps the concentration of the reactive substrate low at any given time.

Problem 2: My TLC shows two product spots. Mass spectrometry suggests the formation of a di-formylated species. How can I improve mono-formylation selectivity?

  • Primary Cause: The substrate is highly activated, and/or an excess of the Vilsmeier reagent is driving a second formylation. The first formylation may not sufficiently deactivate the aromatic ring.[11]

  • Troubleshooting Workflow:

    • Control Stoichiometry: Reduce the equivalents of the Vilsmeier reagent (formed from DMF and POCl₃) relative to your substrate. Start with 1.1 equivalents and incrementally adjust.

    • Modify Addition Procedure: Add the substrate solution to the Vilsmeier reagent. This ensures the reagent is always in slight excess relative to the unreacted starting material, which can favor mono-substitution.

    • Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the reaction pathway with the lower activation energy, which is typically the first formylation.[4]

Problem 3: My product contains an unexpected chlorine atom, and the hydroxyl group on my phenol (or uracil) substrate is missing.

  • Primary Cause: The Vilsmeier reagent, or more specifically, residual POCl₃ and its byproducts, can act as a chlorinating agent. This is a well-documented side reaction for substrates containing hydroxyl groups that can tautomerize to amides or enols, such as uracil.[12]

  • Troubleshooting Workflow:

    • Adjust Stoichiometry: The degree of chlorination is often dependent on the amount of POCl₃ used.[12] Use the minimum effective amount of Vilsmeier reagent (aim for 1.1-1.2 equivalents).

    • Control Temperature: Higher temperatures can favor the chlorination side reaction. Maintain the lowest possible temperature that allows the formylation to proceed.[11]

    • Protecting Groups: If feasible for your synthetic route, protect the hydroxyl group before the Vilsmeier-Haack reaction.

Section 3: Data-Driven Protocol Optimization

Optimizing reaction parameters is key to minimizing side-products. The following tables provide guidance on selecting conditions.

Table 1: Effect of Temperature on Vilsmeier-Haack Reaction Outcomes

Temperature RangeTypical SubstratesExpected OutcomePotential Side-Products to Monitor
0 - 10 °CHighly reactive heterocycles (e.g., pyrroles, furans), activated anilines.[8][10]High yield of mono-formylated product.Polymerization/tar formation if temperature control is poor.
Room Temperature - 60 °CModerately activated arenes (e.g., anisoles, N,N-dialkylanilines).[13]Good conversion rate.Increased risk of di-formylation on highly active substrates.
60 - 100 °CLess reactive or deactivated substrates (e.g., some substituted chromones).[11]Drives sluggish reactions to completion.Decreased regioselectivity, chlorination, thermal decomposition.[4]

Table 2: Comparison of Activating Agents for Vilsmeier Reagent Formation

Activating AgentAdvantagesDisadvantages & Common Side-Products
POCl₃ Most common, cost-effective, and well-documented.[14]Workup can be complicated by phosphorus byproducts. Can cause chlorination of sensitive functional groups.[12][15]
Oxalyl Chloride Forms volatile byproducts (CO, CO₂), leading to a cleaner reaction and simpler workup.[14][15]Highly toxic, and its byproducts (CO) are hazardous. More expensive than POCl₃.
SOCl₂ (Thionyl Chloride) Readily available alternative.Can also lead to chlorinated byproducts. Workup involves quenching sulfur-based acids.[10]

Section 4: Key Experimental Protocols & Visual Guides

Protocol 1: Standard Vilsmeier-Haack Formylation of an Activated Arene

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous DMF (3.0 eq).

  • Reagent Formation: Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent, maintaining the reaction temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-6 hours (or heat if necessary, based on substrate reactivity). Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice.

  • Neutralization: Once the initial exotherm has subsided, slowly add a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH 7-8).[16]

  • Extraction & Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify as necessary via chromatography or recrystallization.

Diagrams and Workflows

The following diagrams, generated using DOT language, illustrate key mechanistic pathways and troubleshooting logic.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->V_Reagent + POCl₃ (Exothermic) POCl3 POCl₃ Arene Electron-Rich Arene Iminium Iminium Salt Intermediate Arene->Iminium + Vilsmeier Reagent Aldehyde Aryl Aldehyde (Product) Iminium->Aldehyde + H₂O (Workup)

Caption: Core mechanism of the Vilsmeier-Haack reaction.

Troubleshooting_Tree cluster_tar Issue: Tar/Decomposition cluster_side_products Issue: Multiple Products Start Low Yield or Complex Mixture? Tar Dark Tarry Residue Observed? Start->Tar Multi Multiple Spots on TLC? Start->Multi Cause_Heat Cause: Runaway Exotherm / High Temperature Tar->Cause_Heat Sol_Temp Solution: 1. Improve Cooling (0°C or below) 2. Slow, Dropwise Addition 3. Check Reagent Purity Cause_Heat->Sol_Temp Cause_Stoich Cause: Di-formylation or Chlorination Multi->Cause_Stoich Sol_Stoich Solution: 1. Reduce Equivalents of Reagent 2. Lower Reaction Temperature 3. Consider Protecting Groups Cause_Stoich->Sol_Stoich

Caption: A decision tree for troubleshooting common issues.

References

  • Sciencemadness Discussion Board. (2014). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Name Reaction. (2021). Vilsmeier-Haack Reaction. [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Unknown. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked q...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experiments. Pyrazole scaffolds are a cornerstone in medicinal chemistry, and achieving the desired regioisomer is paramount for therapeutic efficacy and safety.[1]

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is their control so important?

A1: In the context of pyrazole synthesis, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[2][3] For instance, reacting 1-phenyl-1,3-butanedione with methylhydrazine can result in two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. The control over which isomer is formed is crucial because different regioisomers can possess significantly different biological activities, toxicological profiles, and physical properties.[2] For therapeutic applications, obtaining a single, pure regioisomer is often a regulatory and functional necessity.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a combination of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1][2][3]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to the initial nucleophilic attack by the hydrazine.[3]

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less sterically crowded carbonyl group.[3]

  • Reaction Conditions: The choice of solvent, temperature, and the presence and nature of a catalyst (acidic or basic) can significantly influence the reaction pathway and, consequently, the regiomeric outcome.[3][4]

Q3: How does the choice of solvent impact the regioselectivity of my pyrazole synthesis?

A3: The solvent can have a dramatic effect on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity in pyrazole formation.[5] This is attributed to their unique hydrogen-bonding properties which can influence the stability of intermediates and transition states in the reaction pathway.[3] In some cases, switching from a protic solvent like ethanol to a dipolar aprotic solvent can also alter the regiochemical outcome.[6]

Q4: Can microwave irradiation or ultrasound be used to improve regioselectivity?

A4: Yes, alternative energy sources like microwave irradiation and ultrasound can influence pyrazole synthesis.[7][8][9][10] Microwave-assisted synthesis can lead to shorter reaction times and, in some cases, improved yields and selectivity.[7][8][9][10] The rapid and uniform heating provided by microwaves can sometimes favor one reaction pathway over another, leading to a higher proportion of the desired regioisomer.[11] Similarly, ultrasound-assisted synthesis can also promote reactions and, in certain systems, enhance regioselectivity.[7][8]

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
  • Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient under the current reaction conditions to favor the formation of one regioisomer.

  • Troubleshooting Strategies:

    • Solvent Modification: As a primary step, consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE).[5] These solvents have been demonstrated to dramatically improve regioselectivity.[3]

    • Catalyst Screening: The pH of the reaction medium is a critical parameter.[4] Systematically screen both acid and base catalysts. For example, acidic conditions (e.g., using HCl or H2SO4) can alter the electrophilicity of the carbonyl groups, while basic conditions (e.g., NaOAc) can influence the nucleophilicity of the hydrazine.[3]

    • Temperature Optimization: Lowering the reaction temperature may enhance kinetic control, potentially favoring the formation of one regioisomer over the other.[2]

Issue 2: The major product of my reaction is the undesired regioisomer.
  • Problem: The inherent electronic and/or steric properties of your starting materials favor the formation of the unwanted isomer under your current experimental setup.

  • Troubleshooting Strategies:

    • Substituent Modification on Hydrazine: If possible, consider modifying the substituent on the hydrazine. The electronic nature of this substituent can sometimes reverse the regioselectivity.[2]

    • Alternative Synthetic Routes: Explore alternative synthetic strategies that offer better regiocontrol. For example, methods involving the use of α,β-unsaturated carbonyl compounds, β-enaminones, or 1,3-dipolar cycloadditions can provide access to specific regioisomers that are difficult to obtain through the direct condensation of 1,3-dicarbonyls.[12][13][14]

    • Protecting Group Strategy: In complex syntheses, a protecting group can be employed to temporarily block one of the reactive sites, thereby directing the reaction towards the desired outcome.[2]

Issue 3: I have synthesized a mixture of regioisomers and need to separate them.
  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for subsequent applications.

  • Troubleshooting Strategies:

    • Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the solvent system (eluent) is key. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation. Flash column chromatography on silica gel is often effective.[2]

    • Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be a highly effective and scalable purification method.[2] This involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.

    • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC can be employed. This technique offers higher resolution than standard column chromatography.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (A:B)Reference
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol50:50[5]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE>95:5[5]
1-phenyl-1,3-butanedionePhenylhydrazineEthanol60:40[6]
1-phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide95:5[6]

Regioisomer A is typically the product where the substituted nitrogen of the hydrazine is adjacent to the less sterically hindered or more electron-deficient carbonyl group of the 1,3-dicarbonyl.

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity using Trifluoroethanol (TFE)
  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).[2]

  • Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the TFE under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole regioisomer.[2]

Visualizations

Diagram 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_conditions Reaction Conditions cluster_outcome Outcome 1,3-Dicarbonyl 1,3-Dicarbonyl Electronic Effects Electronic Effects 1,3-Dicarbonyl->Electronic Effects Steric Hindrance Steric Hindrance 1,3-Dicarbonyl->Steric Hindrance Hydrazine Hydrazine Hydrazine->Steric Hindrance Regioisomer A Regioisomer A Electronic Effects->Regioisomer A Regioisomer B Regioisomer B Steric Hindrance->Regioisomer B Reaction Conditions Reaction Conditions Solvent Solvent Reaction Conditions->Solvent Temperature Temperature Reaction Conditions->Temperature Catalyst (pH) Catalyst (pH) Reaction Conditions->Catalyst (pH) Reaction Conditions->Regioisomer A Reaction Conditions->Regioisomer B G start Poor Regioselectivity (e.g., 1:1 mixture) solvent Modify Solvent? (e.g., TFE, HFIP) start->solvent separation Separation of Isomers (Chromatography, Recrystallization) start->separation If separation is feasible catalyst Screen Catalysts? (Acidic vs. Basic) solvent->catalyst If unsuccessful temp Optimize Temperature? (Kinetic Control) catalyst->temp If unsuccessful alt_route Consider Alternative Synthetic Route? temp->alt_route If unsuccessful end Desired Regioisomer Obtained alt_route->end separation->end

Caption: A decision-making workflow for addressing and resolving poor regioselectivity in pyrazole synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Semantic Scholar. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives.
  • RSC Publishing. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • BenchChem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • PubMed. (2025, July 15). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ACS Publications. (2009, July 6). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Bentham Science. (2011, March 1). Recent Advances in the Regioselective Synthesis of Pyrazoles.
  • Thieme. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • ScienceDirect. (2022, August 24). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds.
  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • ResearchGate. (2025, August 7). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
  • IntechOpen. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (2008, June). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions.
  • Ewha Womans University. (n.d.). Recent advances in the regioselective synthesis of Pyrazoles.
  • ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis.
  • PMC. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
  • Scholars Research Library. (n.d.). The synthetic development of pyrazole nucleus: From reflux to microwave.
  • Bentham Science Publishers. (2023, September 6). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
  • Bentham Science Publishers. (2023, June 1). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Thieme. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
  • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges that lead to low product yields.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges that lead to low product yields. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole synthesis has a very low yield or is failing completely. What are the first and most critical factors to investigate?

A1: When a pyrazole synthesis underperforms, the root cause often lies with the integrity of the starting materials or fundamental reaction setup. Before delving into complex optimization, a systematic check of your reagents and stoichiometry is the most efficient first step.

  • Purity of Starting Materials: The Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[1] The purity of these precursors is paramount. Impurities in the dicarbonyl compound, such as residual acids or bases from its synthesis, can catalyze unwanted side reactions like hydrolysis.[2] Similarly, the quality of the hydrazine is critical.

  • Stability of Hydrazine: Hydrazine and its derivatives, particularly phenylhydrazine, are susceptible to degradation over time through oxidation when exposed to air and light.[1][3] This degradation not only reduces the concentration of the active nucleophile but also introduces impurities that can complicate the reaction and purification process, often leading to discoloration of the reaction mixture.[1] It is strongly recommended to use freshly opened or recently purified hydrazine for optimal results.[2]

  • Stoichiometry: Ensure that the molar ratios of your reactants are correct. While a 1:1 stoichiometry is the theoretical basis for the reaction, a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable dicarbonyl starting material and drive the reaction to completion.[2] However, a large excess should be avoided as it can complicate purification.

Q2: I've confirmed the high purity of my starting materials, but my yield remains poor. How should I approach the optimization of reaction conditions?

A2: With reagent quality confirmed, the next logical step is to scrutinize the reaction conditions. Temperature, solvent, and catalysis are interdependent variables that collectively dictate the reaction's kinetics and equilibrium, directly impacting the yield.

  • Catalysis: The condensation reaction is often catalyzed by acid.[3] A catalytic amount of a weak acid, such as glacial acetic acid, is typically sufficient to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[1][4] However, the pH must be carefully controlled. Strongly acidic conditions (pH < 3) can lead to the formation of furan byproducts from the self-condensation of the 1,3-dicarbonyl, while overly basic conditions can reduce the nucleophilicity of the hydrazine.[3][5][6] If an acid catalyst is already in use, consider screening different acids (e.g., p-TsOH) or Lewis acids.[7]

  • Temperature and Reaction Time: Many pyrazole syntheses require heating to proceed at a reasonable rate.[8] However, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the final product.[2][9] The optimal temperature and duration are substrate-dependent. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to determine when the starting material has been consumed and to avoid the formation of degradation products.[1][5]

  • Solvent Selection: The choice of solvent can significantly influence reaction rate and even regioselectivity.[2] Protic solvents like ethanol or 1-propanol are common as they effectively solvate the reactants.[1] In some cases, aprotic dipolar solvents such as DMF have been shown to improve results, particularly when using hydrazine salts.[2]

To systematize your optimization, consider the following experimental workflow.

Troubleshooting Workflow for Reaction Optimization

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents purify Purify/Replace Reagents check_reagents->purify  No optimize Systematically Optimize Conditions check_reagents->optimize  Yes reagents_ok Reagents OK reagents_bad Reagents Impure purify->start catalyst Screen Catalyst (e.g., Acetic Acid, p-TsOH) optimize->catalyst temp_time Vary Temperature & Monitor by TLC catalyst->temp_time solvent Screen Solvents (e.g., EtOH, DMF, Toluene) temp_time->solvent analyze Analyze Outcome solvent->analyze success Yield Improved analyze->success Success fail Yield Still Low analyze->fail Re-evaluate

Caption: A systematic workflow for troubleshooting low yields.

ParameterObservation / Common IssueRecommendation
Catalyst Reaction is slow or stalls.Add a catalytic amount of a weak acid (e.g., 3-5 drops of glacial acetic acid).[1]
Furan byproduct formation is observed.The reaction may be too acidic. Ensure pH is neutral or weakly acidic.[5]
Temperature Incomplete reaction at room temperature.Heat the reaction mixture, typically to the reflux temperature of the solvent (e.g., 80-110 °C).[1][8]
Product degradation or side products form.Lower the temperature and/or shorten the reaction time. Monitor closely with TLC.[9]
Solvent Low solubility of reactants.Screen alternative solvents. Ethanol is a common starting point.[9] Aprotic dipolar solvents (DMF, NMP) can sometimes improve regioselectivity.[2]
Reaction Time Starting material remains after a standard time.Extend the reaction time. Monitor every 1-2 hours via TLC to find the optimum.[1][9]
Q3: My reaction is yielding a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a frequent and significant challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][3] The initial nucleophilic attack from the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two distinct pyrazole products that are often difficult to separate.

Several strategies can be employed to control regioselectivity:

  • Steric Hindrance: The most reliable method is to leverage sterics. A bulky substituent on either the dicarbonyl compound or the hydrazine will sterically direct the initial attack of the hydrazine to the less hindered carbonyl carbon.[2]

  • Electronic Effects: The electronic properties of the substituents on the dicarbonyl can influence the relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can make a carbonyl carbon more susceptible to attack.

  • pH Control: The reaction's regioselectivity can be pH-dependent. Acidic conditions may favor one isomer, while basic or neutral conditions may favor the other.[2] For instance, in certain syntheses, acetic acid favors the formation of a 5-aminopyrazole, whereas sodium ethoxide promotes the 3-aminopyrazole isomer.[2]

  • Solvent Choice: As mentioned, the solvent can play a role. Aprotic dipolar solvents like DMF or NMP have been reported to provide better regioselectivity than polar protic solvents like ethanol in specific cases.[2]

Q4: I seem to be losing a significant amount of my product during workup and purification. What are the best practices for isolating pyrazoles?

A4: Low isolated yields are often a result of suboptimal workup and purification procedures, even when the reaction itself is efficient.

  • Precipitation/Crystallization: Many pyrazole products are solids that can be isolated by precipitation.[1] A common technique is to add water to the hot reaction mixture (if run in a water-miscible solvent like ethanol) to induce precipitation.[1][10] The mixture should then be cooled thoroughly in an ice bath to maximize the recovery of the solid product before filtration.[11]

  • Recrystallization Issues: If your product "oils out" during recrystallization instead of forming crystals, it means the compound's melting point is lower than the temperature of the solution.[11] To remedy this, you can try adding more of the "good" solvent, ensuring the solution cools very slowly, or changing the solvent system entirely.[11] Using a seed crystal can also be highly effective at inducing proper crystallization.[11]

  • Extraction: If your product is not a solid or does not precipitate cleanly, a standard liquid-liquid extraction is necessary. Ensure you are using the correct organic solvent and that the pH of the aqueous layer is optimized to ensure your pyrazole is in its neutral form and prefers the organic phase. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Column Chromatography: If your compound is sensitive to silica gel, which can be acidic, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[12] Alternatively, reversed-phase (C18) chromatography can be an option for polar pyrazoles.[12]

Key Mechanisms & Protocols

General Mechanism of the Knorr Pyrazole Synthesis

Understanding the reaction mechanism is crucial for effective troubleshooting. The Knorr synthesis proceeds through three main stages: condensation, intramolecular cyclization, and dehydration.[1] A failure at any of these steps will result in low yield.

  • Initial Condensation: One nitrogen atom of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[1]

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1]

Knorr Pyrazole Synthesis Mechanism

G cluster_0 1. Condensation cluster_1 2. Cyclization cluster_2 3. Dehydration a 1,3-Dicarbonyl + Hydrazine b Hydrazone/ Enamine Intermediate a->b -H₂O c Non-aromatic Cyclic Intermediate b->c d Pyrazole Product c->d -H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.[1]

Experimental Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general starting point and may require optimization for specific substrates.[1][10]

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., ethyl benzoylacetate) (1.0 equivalent)

    • Hydrazine hydrate or substituted hydrazine (1.2 - 2.0 equivalents)[1]

    • Solvent (e.g., 1-Propanol or Ethanol)

    • Catalyst (e.g., Glacial Acetic Acid, ~3-5 drops)

    • Deionized Water

    • Hexanes (for washing)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 1,3-dicarbonyl compound, solvent, and hydrazine.

    • Add the catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux (typically 100-110 °C for 1-propanol) with vigorous stirring.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase might be 30% ethyl acetate/70% hexanes.[10] The reaction is often complete within 1-2 hours.[1]

    • Once the starting material is consumed, add deionized water to the hot, stirring solution to induce precipitation of the product.[1]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities.[1]

    • Allow the product to air dry or dry in a desiccator.

    • Determine the mass, calculate the percent yield, and characterize the final product (e.g., melting point, NMR).

Experimental Protocol 2: General Recrystallization for Pyrazole Purification

This protocol provides a method for purifying a solid crude pyrazole product.[11]

  • Procedure:

    • Solvent Selection: Choose a solvent or mixed-solvent system where the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.[11]

    • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.[11]

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

    • Maximizing Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[11]

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

    • Drying: Dry the crystals thoroughly before determining the final yield and purity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • Molecules. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for pyrazoline synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of N-Substituted Pyrazole-4-carbaldehydes

Welcome to the technical support center for the scalable synthesis of N-substituted pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scalable synthesis of N-substituted pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of these valuable heterocyclic compounds, which are key building blocks in medicinal chemistry, can present several challenges, particularly when scaling up.[1][2][3] This resource aims to equip you with the knowledge to overcome these hurdles and achieve efficient, reliable, and scalable production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-substituted pyrazole-4-carbaldehydes, with a primary focus on the widely used Vilsmeier-Haack formylation method.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product or achieving only a minimal yield. Several factors can contribute to this problem.

Question: My Vilsmeier-Haack reaction is resulting in a very low yield of the desired pyrazole-4-carbaldehyde. What are the potential causes and how can I rectify this?

Answer: Low yields in a Vilsmeier-Haack formylation can typically be traced back to one of five key areas: reagent quality, reaction conditions, moisture contamination, stoichiometry, or inefficient work-up.

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, an electrophilic iminium salt, is the cornerstone of this reaction. It is formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4] It is critical to ensure this reagent is properly formed.

    • Causality: The reaction between POCl₃ and DMF is exothermic and should be performed at low temperatures (typically 0-10°C) to prevent decomposition.[4][5] Incomplete formation leads to a lower concentration of the active electrophile, thus reducing the reaction rate and overall yield.

    • Solution: Add POCl₃ dropwise to chilled, anhydrous DMF with vigorous stirring. Allow the mixture to stir at a low temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent before adding your pyrazole substrate.[5]

  • Suboptimal Reaction Temperature: The formylation of the pyrazole ring is highly dependent on temperature.

    • Causality: If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures (often above 120°C) can lead to decomposition of the starting material, reagent, and product, resulting in the formation of dark, tarry residues.[4][5]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[4][5] A typical temperature range for the formylation step is between 60-120°C.[5] Gradually increasing the temperature while monitoring by TLC will help you identify the optimal balance for your specific substrate.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.

    • Causality: Water will rapidly hydrolyze both POCl₃ and the Vilsmeier reagent, rendering them inactive for the desired formylation.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use.[4][6] Conduct the reaction under an inert atmosphere, such as nitrogen or argon. Use anhydrous solvents to minimize any potential for hydrolysis.[5]

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a critical parameter.

    • Causality: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. While an excess is generally used to drive the reaction to completion, a very large excess can sometimes lead to side product formation.[4]

    • Solution: Typically, an excess of the Vilsmeier reagent is employed.[5] Experimenting with the molar equivalents of both POCl₃ and DMF (e.g., from 1.5 to 2.5 equivalents of POCl₃) can help determine the optimal ratio for your specific N-substituted pyrazole.[5]

  • Inefficient Quenching and Work-up: The final steps of the reaction are crucial for isolating the product.

    • Causality: The reaction is typically quenched by pouring the mixture onto ice water and then neutralizing it.[5] Incomplete neutralization or improper extraction can lead to significant product loss, especially if the product has some water solubility.

    • Solution: Quench the reaction mixture carefully by slowly adding it to a vigorously stirred mixture of crushed ice and water.[4] Neutralize the acidic mixture cautiously with a mild base like sodium bicarbonate or sodium acetate solution.[4] If your product has some aqueous solubility, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in the aqueous phase and extract multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[6]

Issue 2: Significant Side Product Formation

The appearance of unexpected spots on a TLC plate can complicate purification and reduce the yield of the desired product.

Question: I am observing multiple side products in my reaction mixture. What are these impurities and how can I minimize their formation?

Answer: Side product formation is often a consequence of the high reactivity of the Vilsmeier reagent and can be influenced by the nature of your pyrazole substrate and the reaction conditions.

  • Over-Formylation or Ring Opening: In some cases, particularly with highly activated pyrazole rings, di-formylation can occur. Under harsh conditions, ring-opening of the pyrazole can also be a competing side reaction.

    • Causality: The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack.[7] If the reaction temperature is too high or the reaction time is excessively long, the initially formed product can undergo a second formylation or other decomposition pathways.

    • Solution: Careful monitoring of the reaction by TLC is essential to stop the reaction once the starting material has been consumed and before significant side product formation occurs.[4] Using a less reactive formylating agent or milder reaction conditions might also be necessary for highly activated substrates.

  • Reaction with N-Substituent: If the N-substituent on the pyrazole ring contains a reactive functional group (e.g., an amine or an activated aromatic ring), this group may also react with the Vilsmeier reagent.

    • Causality: The Vilsmeier reagent is a potent electrophile and will react with other nucleophilic sites in the molecule, not just the C4 position of the pyrazole.

    • Solution: If possible, choose an N-substituent that is stable under the Vilsmeier-Haack conditions. Alternatively, a protecting group strategy may be necessary for reactive N-substituents.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure N-substituted pyrazole-4-carbaldehyde can be challenging.

Question: How can I effectively purify my final product?

Answer: The purification strategy will depend on the physical properties of your specific product.

  • Column Chromatography: This is the most common method for purifying pyrazole-4-carbaldehydes.[5]

    • Technique: Silica gel is typically used as the stationary phase. A gradient of ethyl acetate in a non-polar solvent like hexane is a common eluent system.[5] The polarity of the eluent can be gradually increased to effectively separate the desired product from less polar impurities and more polar byproducts.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.

    • Technique: The choice of solvent is critical. The ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Dealing with Water-Soluble Products: Some N-substituted pyrazole-4-carbaldehydes may have a degree of water solubility, leading to losses during the aqueous work-up.

    • Solution: As mentioned previously, saturating the aqueous layer with brine can help to "salt out" the product, driving it into the organic layer during extraction.[6] Performing multiple extractions with a suitable organic solvent will also help to maximize the recovery of the product.[4][6]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of N-substituted pyrazole-4-carbaldehydes.

Q1: What is the mechanism of the Vilsmeier-Haack reaction for pyrazole formylation?

A1: The Vilsmeier-Haack reaction proceeds through a two-stage mechanism.[8] First, DMF reacts with POCl₃ to form the Vilsmeier reagent, a chloroiminium salt.[4][6] This reagent is a potent electrophile. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent, typically at the C4 position.[7] This forms a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium salt intermediate during the aqueous work-up yields the final pyrazole-4-carbaldehyde.[8]

Q2: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

A2: While the Vilsmeier-Haack reaction is the most common and generally efficient method for the formylation of pyrazoles, other methods do exist.[5] These can include:

  • Lithiation followed by formylation: This involves deprotonation of the pyrazole ring with a strong base like n-butyllithium, followed by quenching the resulting lithiated species with a formylating agent such as DMF.

  • Duff Reaction: This method is typically used for highly activated aromatic rings and may have limited applicability to pyrazoles. However, for most pyrazole substrates, the Vilsmeier-Haack reaction remains the preferred method due to its reliability and scalability.[5]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

A3: The reagents used in the Vilsmeier-Haack reaction are hazardous and must be handled with appropriate safety precautions.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water.[4][6] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Vilsmeier Reagent: The in-situ formed Vilsmeier reagent is also moisture-sensitive and corrosive.[4]

  • Quenching: The work-up procedure, which involves quenching the reaction mixture with ice water, is highly exothermic and must be done slowly and carefully to control the release of heat and prevent splashing of the corrosive mixture.[4]

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of the Vilsmeier-Haack formylation.[4][6] To do this, a small aliquot of the reaction mixture is carefully removed and quenched (for example, with a few drops of saturated sodium bicarbonate solution). The quenched sample is then extracted with a small amount of an organic solvent (e.g., ethyl acetate), and the organic layer is spotted on a TLC plate. This allows for the visualization of the consumption of the starting material and the formation of the product over time.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of an N-Substituted Pyrazole

This is a generalized procedure and may require optimization for specific substrates and scales.

1. Vilsmeier Reagent Formation:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-6 equivalents).
  • Cool the flask to 0°C in an ice bath.
  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.[4]
  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The Vilsmeier reagent will typically form as a viscous, sometimes colored, complex.[5]

2. Formylation Reaction:

  • Dissolve the N-substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0°C.
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Heat the mixture to a temperature between 60-120°C and monitor the reaction's progress by TLC.[5]

3. Work-up and Purification:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[4]
  • Neutralize the aqueous solution to a pH of ~7-8 with a saturated solution of a mild base such as sodium bicarbonate.
  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[5]
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted pyrazole-4-carbaldehyde.[5]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Vilsmeier-Haack Formylation
Potential Cause Explanation Suggested Solution(s)
Inactive Vilsmeier Reagent Incomplete formation or decomposition of the electrophile.Ensure anhydrous conditions; add POCl₃ to DMF at 0-10°C and allow sufficient time for formation.[4][5]
Suboptimal Temperature Reaction too slow at low temperatures; decomposition at high temperatures.Monitor by TLC and optimize the temperature, typically between 60-120°C.[5]
Moisture Contamination Hydrolysis of POCl₃ and the Vilsmeier reagent.Use oven-dried glassware and anhydrous solvents under an inert atmosphere.[4][5]
Incorrect Stoichiometry Insufficient reagent for complete conversion.Use an excess of the Vilsmeier reagent (e.g., 1.5-2.5 eq. of POCl₃).[5]
Inefficient Work-up Product loss during quenching and extraction.Quench slowly on ice, neutralize carefully, and perform multiple extractions. Consider using brine to reduce aqueous solubility.[4][6]

Visualization

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification reagent_prep 1. Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) formylation 2. Add Pyrazole Substrate (0°C to 60-120°C) reagent_prep->formylation Anhydrous Conditions monitoring 3. Monitor by TLC formylation->monitoring quench 4. Quench on Ice-Water monitoring->quench Reaction Complete neutralize 5. Neutralize (e.g., NaHCO₃) quench->neutralize extract 6. Extract with Organic Solvent neutralize->extract purify 7. Purify (Chromatography/Recrystallization) extract->purify final_product final_product purify->final_product Pure Product

Caption: A step-by-step workflow for the Vilsmeier-Haack formylation of N-substituted pyrazoles.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Optimize Reaction Temperature (TLC) reagents_ok->check_temp Yes fail Consult Further Literature/Expert reagents_ok->fail No temp_ok Yield Improved? check_temp->temp_ok check_stoichiometry Adjust Stoichiometry (Increase Vilsmeier Reagent) temp_ok->check_stoichiometry No success Successful Synthesis temp_ok->success Yes stoich_ok Yield Improved? check_stoichiometry->stoich_ok check_workup Optimize Work-up (Brine, Multiple Extractions) stoich_ok->check_workup No stoich_ok->success Yes workup_ok Yield Improved? check_workup->workup_ok workup_ok->success Yes workup_ok->fail No

Caption: A decision-making process for troubleshooting low product yield in the Vilsmeier-Haack reaction.

References

  • Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem.
  • Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Sciences and Research.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Pharmaguideline.
  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC.

Sources

Optimization

Pyrazole Synthesis Support Center: Catalyst Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is engineered for researchers and drug development professionals seeking to resolve complex catalytic bottlenecks, regioselectivity failures, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is engineered for researchers and drug development professionals seeking to resolve complex catalytic bottlenecks, regioselectivity failures, and yield optimization issues during pyrazole scaffold construction.

Quick Diagnostic Matrix

Use this matrix to rapidly identify the root cause of common experimental failures and implement field-proven catalytic solutions.

Symptom / Experimental IssueMechanistic Root CauseRecommended Catalyst / Condition Solution
Mixture of 1,3- and 1,5-regioisomers Uncontrolled nucleophilic attack on asymmetric 1,3-dicarbonyls.Abandon traditional Knorr; switch to Cu(I)-catalyzed cycloaddition or phenylhydrazone cross-coupling[1].
Reaction stalls at hydrazone intermediate Lewis acids (e.g., metal acacs) stabilize the enolate, preventing cyclization[2].Switch to a strong Brønsted acid (e.g., p -TsOH) to protonate the carbonyl oxygen[2].
Poor enantiocontrol in hydroamination Lack of chiral induction during the aminocupration transition state.Utilize a Cu-amido strategy with chiral ligands to force a five-centered aminocupration[3].
1,4-disubstitution fails in cycloadditions Thermal conditions or incorrect metal oxidation state (e.g., Cu(II) instead of Cu(I)).Strictly utilize Cu(I) catalysts (e.g., CuI) to form the directing copper acetylide intermediate[4].

Frequently Asked Questions (Mechanistic Deep Dives)

Q1: My Knorr reaction forms the hydrazone rapidly, but cyclization to the pyrazole is stalled. I added a metal acac Lewis acid to push the reaction, but the yield dropped to zero. Why? A: This is a classic case of intermediate trapping. The cyclization step of the Knorr synthesis requires the carbonyl oxygen to be protonated; this activates the carbonyl carbon, making it highly electrophilic for intramolecular attack by the secondary nitrogen. Metal acac complexes and certain Lewis acids thermodynamically stabilize the enolate form of the intermediate[2]. Because the protonated ketone—not the enolate—is the reactive species required for cyclization, stabilizing the enolate effectively traps the reaction in the hydrazone state[2]. Solution: Remove the Lewis acid. Use a Brønsted acid catalyst (like aqueous HCl or p -TsOH) which facilitates the protonation of the ketone oxygen without over-stabilizing the enolate[2].

Q2: I am performing a sydnone-alkyne cycloaddition, but I am getting a mixture of regioisomers. How can I control the regioselectivity using catalysts? A: Uncatalyzed sydnone-alkyne cycloadditions often require harsh conditions and yield poor regioselectivity, especially with internal or asymmetric alkynes[4]. To achieve strict regiocontrol, transition to a Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC). The oxidation state of the copper dictates the regiochemistry: utilizing a Cu(I) catalyst enables the regioselective synthesis of 1,4-disubstituted pyrazoles via a copper acetylide intermediate, whereas Cu(II)-catalyzed systems facilitate the synthesis of 1,3-disubstituted pyrazoles (though typically limited to monosubstituted alkynes)[4].

Q3: Can I avoid 1,3-diketones entirely to bypass Knorr regioselectivity issues while maintaining mild conditions? A: Yes. A highly efficient alternative is the copper(I)-catalyzed reaction of phenylhydrazones with dialkyl ethylenedicarboxylates[1]. Optimized with CuI as the catalyst and NaOAc as the base in dimethyl ether (DME), this method proceeds smoothly at room temperature under air[1]. Mechanistically, it bypasses the asymmetric nucleophilic attack of the Knorr synthesis by proceeding via intermediate formation, tautomerization, and reductive elimination, regenerating the CuI catalyst and providing polysubstituted pyrazoles with excellent regiocontrol[1].

Q4: How do I achieve enantioselective addition of pyrazoles to cyclopropenes? A: This requires a specialized Copper-catalyzed hydroamination strategy. By using an earth-abundant copper catalyst paired with chiral ligands, you can achieve high diastereo- and enantiocontrol[3]. The mechanism relies on a unique five-centered aminocupration transition state, which thermodynamically favors the more hindered nitrogen of the pyrazole, yielding an N2:N1 regioselectivity of >20:1[3].

Visual Workflows

G Start Substrate Type? Dicarbonyl 1,3-Dicarbonyl + Hydrazine Start->Dicarbonyl Alkyne Alkyne + Dipole (e.g., Sydnone) Start->Alkyne AcidCat Brønsted Acid (e.g., p-TsOH) Dicarbonyl->AcidCat Knorr Synthesis Regio Regioselectivity Required? Alkyne->Regio Cycloaddition CuCat Copper Catalyst (CuI / Cu(OAc)2) CuI Cu(I): 1,4-disubstituted CuCat->CuI CuII Cu(II): 1,3-disubstituted CuCat->CuII Regio->CuCat Yes

Decision logic for selecting pyrazole synthesis catalysts based on substrate and regioselectivity.

G A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Fast (pH 4-7) C Protonated Carbonyl B->C Brønsted Acid E Stable Enolate (Trapped) B->E Metal acac (Lewis Acid) D Pyrazole (Target) C->D Cyclization

Mechanistic divergence in Knorr synthesis: Brønsted acids drive cyclization, while Lewis acids trap enolates.

Self-Validating Experimental Protocols

Protocol A: Regioselective Cu(I)-Catalyzed Synthesis from Phenylhydrazones[1]

This protocol utilizes self-validating checkpoints to ensure the catalytic cycle is active before proceeding to workup.

  • Catalyst Activation: In a dry reaction vial, combine CuI (10 mol%) and NaOAc (2.0 equiv) in dimethyl ether (DME).

    • Validation Checkpoint: The suspension should remain stable. A rapid color change to dark green/brown indicates premature oxidation to Cu(II), which will ruin 1,4-regioselectivity.

  • Substrate Addition: Add the phenylhydrazone (1.0 equiv) and dialkyl ethylenedicarboxylate (1.2 equiv) to the suspension.

  • Reaction Propagation: Stir the mixture at room temperature under an open-air atmosphere.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The distinct disappearance of the highly conjugated phenylhydrazone spot confirms the successful formation of the intermediate and tautomerization.

  • Isolation: Filter the mixture through a short pad of Celite to remove the copper catalyst, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Brønsted Acid-Catalyzed Knorr Cyclization[2]
  • Hydrazone Formation: Dissolve the 1,3-dicarbonyl compound and hydrazine in a neutral solvent (pH ~7). Stir for 30 minutes.

    • Validation Checkpoint: Analyze via LC-MS. The mass should correspond to the hydrazone intermediate [M+H]+ . If the pyrazole mass is already dominant, the substrate is highly reactive and requires no further optimization.

  • Acid-Driven Cyclization: Add p -TsOH (10 mol%) or adjust the aqueous phase to pH < 3.

    • Validation Checkpoint: The reaction mixture will often exhibit a shift in its UV-Vis profile as the system moves from the enolate/hydrazone state to the fully aromatic pyrazole ring.

  • Quenching: Neutralize with saturated NaHCO3​ to prevent acid-catalyzed degradation during isolation.

Quantitative Data Summaries

Table: Catalyst Performance & Regioselectivity Comparison

Catalyst SystemReaction PathwayPrimary RegioselectivityTypical YieldMechanistic Limitation
CuI / NaOAc Phenylhydrazone Cross-CouplingPolysubstituted (Directed)75–90%Requires electron-withdrawing groups for optimal yield[1].
Cu(I) (e.g., CuI) Sydnone-Alkyne Cycloaddition1,4-disubstituted85–95%Sensitive to oxidation to Cu(II)[4].
Cu(II) Sydnone-Alkyne Cycloaddition1,3-disubstituted70–85%Limited to monosubstituted alkynes[4].
Brønsted Acid Knorr SynthesisMixed (Substrate dependent)>90%Cannot control regiochemistry of asymmetric dicarbonyls[2].
Metal acac Knorr SynthesisN/A (Reaction Stalls)<10%Traps the hydrazone by stabilizing the enolate[2].
Cu–L3 (Chiral) HydroaminationN2 Regioselective (>20:1)65–90%Highly hindered dimethylated pyrazoles decrease yield[3].

References

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones The Journal of Organic Chemistry - ACS Publications[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL National Institutes of Health (NIH) / PMC[Link]

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes National Institutes of Health (NIH) / PMC[Link]

  • Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates in the Presence of Bases Organic Chemistry Portal / Synlett[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

Overview and Impurity Profiling The purification of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde requires a targeted approach based on its synthetic route. Whether synthesized via the alkylation of 1H-pyrazole-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Impurity Profiling

The purification of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde requires a targeted approach based on its synthetic route. Whether synthesized via the alkylation of 1H-pyrazole-4-carbaldehyde with 4-(bromomethyl)tetrahydropyran or through the Vilsmeier-Haack formylation of 1-[(oxan-4-yl)methyl]-1H-pyrazole[1][2], the crude mixture typically contains a predictable profile of impurities.

Understanding the physicochemical properties of the target—specifically the reactivity of the C4-formyl group and the lack of an N-H proton—enables the use of highly selective, scalable purification methodologies that bypass the need for solvent-intensive column chromatography[3][4].

G Start Identify Major Impurity Imp1 Unreacted 1H-pyrazole -4-carbaldehyde Start->Imp1 Imp2 Non-Carbonyl Organics (e.g., Alkylating Agent) Start->Imp2 Imp3 DMF / Inorganic Salts Start->Imp3 Sol1 Dilute NaOH Wash (Exploits N-H Acidity) Imp1->Sol1 Sol2 Bisulfite Extraction (Isolates Aldehyde) Imp2->Sol2 Sol3 Aqueous LiCl Wash (Removes Polar Solvents) Imp3->Sol3

Caption: Troubleshooting logic for identifying and removing specific crude impurities.

Troubleshooting Guide & FAQs

Q1: My crude mixture contains significant unreacted 1H-pyrazole-4-carbaldehyde. How can I remove it without relying on silica gel chromatography? A1: You can exploit the structural differences between the starting material and the product. 1H-pyrazole-4-carbaldehyde possesses a free N-H proton on the pyrazole ring. The electron-withdrawing nature of the C4-aldehyde group significantly lowers the pKa of this proton compared to an unsubstituted pyrazole[2]. By washing the organic layer with a dilute, precisely controlled aqueous base (e.g., 0.1 M NaOH, pH ~10–11), the unreacted starting material is selectively deprotonated and partitioned into the aqueous phase. The N-alkylated target, lacking this acidic proton, remains safely in the organic phase.

Q2: I synthesized the compound via Vilsmeier-Haack formylation, and the crude contains unreacted non-carbonyl pyrazole and DMF. What is the most efficient strategy? A2: The most robust method is bisulfite adduct extraction . Aldehydes react with saturated aqueous sodium bisulfite (NaHSO₃) to form an α-hydroxy sulfonic acid salt[5][6]. This reversible reaction transforms your lipophilic target aldehyde into a highly polar, charged species that migrates into the aqueous phase. Unreacted non-carbonyl pyrazoles, alkylating agents, and other organic byproducts remain in the organic phase and are easily discarded[3][4]. Residual DMF is also washed away in the aqueous phase.

Q3: The bisulfite adduct of my pyrazole-4-carbaldehyde is not precipitating as a solid. How do I isolate it? A3: Low yields of solid adducts often stem from the high aqueous solubility of lower molecular weight or heteroaromatic aldehyde adducts[5]. Instead of attempting filtration—which can lead to significant product loss—switch to a liquid-liquid extraction protocol . Allow the adduct to remain dissolved in the aqueous phase, wash this phase with an immiscible organic solvent (like ethyl acetate or hexanes) to strip away impurities, and then regenerate the aldehyde directly in the separatory funnel[6].

Q4: How do I regenerate the free aldehyde from the aqueous bisulfite adduct without causing degradation? A4: Adduct formation is an equilibrium process. By adding a base (such as 50% NaOH or Na₂CO₃) to the aqueous layer until the pH reaches 12, the bisulfite is neutralized, shifting the equilibrium to release the free aldehyde[5][6]. For highly sensitive batches where aqueous base might induce side reactions, a non-aqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed. This method irreversibly drives aldehyde formation by precipitating sodium chloride and forming stable hexamethyldisiloxane[7].

Quantitative Data: Purification Method Comparison

The following table summarizes the expected outcomes of various purification strategies for 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.

Purification MethodTypical Yield RecoveryPurity AchievedTarget Impurities RemovedScalability
Silica Gel Chromatography 75–85%>98%All organic impuritiesLow (Solvent intensive)
Aqueous Bisulfite Extraction 85–95%>95%Non-carbonyls, DMFHigh
Dilute NaOH Wash >90%>90%1H-pyrazole-4-carbaldehydeHigh
Recrystallization 60–70%>99%Trace organics (Polishing)Medium (Requires solid)

Self-Validating Experimental Protocols

G Crude Crude Aldehyde Mixture (Organic Solvent) AddBisulfite Add Sat. NaHSO3 (aq) Stir vigorously Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgWaste Organic Phase (Non-carbonyl impurities) PhaseSep->OrgWaste Discard AqAdduct Aqueous Phase (Bisulfite Adduct) PhaseSep->AqAdduct Retain Regen Add Base (pH 12) + EtOAc Stir vigorously AqAdduct->Regen FinalSep Phase Separation Regen->FinalSep PureOrg Organic Phase (Pure Target Aldehyde) FinalSep->PureOrg Isolate AqWaste Aqueous Phase (Inorganic Salts) FinalSep->AqWaste Discard

Caption: Liquid-liquid bisulfite extraction workflow for aldehyde purification.

Protocol 1: Liquid-Liquid Bisulfite Purification

This protocol utilizes phase separation to isolate the aldehyde, avoiding the pitfalls of adduct solubility issues[5][6].

Step 1: Adduct Formation

  • Dissolve the crude 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde in a water-miscible co-solvent like DMF or methanol (e.g., 10 mL per gram of crude) to ensure efficient contact with the aqueous phase[5][6].

  • Transfer to a separatory funnel and add 3 volumes of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃).

  • Shake vigorously for 2–3 minutes. Causality Check: The reaction is exothermic; vent the funnel frequently to prevent pressure buildup.

Step 2: Phase Separation & Washing

  • Add an equal volume of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and deionized water to facilitate phase separation[5].

  • Separate the layers. The target adduct is now in the lower aqueous phase.

  • Validation: Spot the upper organic layer on a TLC plate. The spot corresponding to the target aldehyde should be completely absent, confirming quantitative conversion to the aqueous adduct. Discard the organic layer.

Step 3: Aldehyde Regeneration

  • Return the aqueous layer to the separatory funnel. Add an equal volume of fresh ethyl acetate.

  • Slowly add a 50% NaOH solution dropwise while stirring or gently shaking.

  • Validation: Monitor the pH continuously. Stop addition when the aqueous layer reaches pH 12[5]. The aqueous layer will turn cloudy as the lipophilic free aldehyde is regenerated and immediately partitions into the ethyl acetate layer.

Step 4: Isolation

  • Separate the layers and retain the upper organic phase.

  • Wash the organic phase once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.

Protocol 2: Nonaqueous Regeneration (For Sensitive Batches)

Adapted for aldehydes sensitive to extreme pH conditions[7].

  • Isolate the solid bisulfite adduct (if precipitation is achievable via the addition of an ethanol/water anti-solvent mixture) and dry it thoroughly under a vacuum.

  • Suspend the solid adduct in anhydrous acetonitrile.

  • Add 1.5 equivalents of chlorotrimethylsilane (TMS-Cl) and heat the mixture to 40–60 °C.

  • Validation: The reaction progress is visually indicated by the precipitation of sodium chloride[7].

  • Filter the inorganic salts and concentrate the filtrate to recover the pure aldehyde.

References

  • Douglas P. Kjell, Brian J. Slattery, Michael J. Semo. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." organic-chemistry.org.
  • "Technical Support Center: Aldehyde Purification via Bisulfite Adducts." benchchem.com.
  • Boucher, Maria M., et al. "Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol." fao.org.
  • "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." rsc.org.
  • Atwood, Graham, et al. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." researchgate.net.
  • "Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde." benchchem.com.
  • "Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene." nih.gov.
  • "1H-pyrazole-4-carbaldehyde | 35344-95-7." sigmaaldrich.com.
  • "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." researchgate.net.
  • "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." umich.edu.

Sources

Optimization

Technical Support Center: Stability and Storage of Pyrazole-4-carbaldehydes

Welcome to the technical support center for pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the handling, storage, and stability of this important class of heterocyclic compounds. As key building blocks in medicinal chemistry and materials science, ensuring the integrity of pyrazole-4-carbaldehydes is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of pyrazole-4-carbaldehydes, providing insights into their chemical behavior.

Q1: What are the primary factors that affect the stability of pyrazole-4-carbaldehydes?

A1: The stability of pyrazole-4-carbaldehydes is primarily influenced by three factors:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light and elevated temperatures.

  • Moisture: While many pyrazole-4-carbaldehydes are reported to be non-hygroscopic crystalline solids, the presence of moisture can facilitate degradation pathways such as hydrolysis, particularly if acidic or basic impurities are present.[1]

  • Light: Photodegradation can occur upon exposure to UV or even ambient light, leading to a variety of degradation products. It is crucial to store these compounds in amber vials or protected from light.

Q2: What are the ideal storage conditions for solid pyrazole-4-carbaldehydes?

A2: To ensure long-term stability, solid pyrazole-4-carbaldehydes should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[2]

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial to minimize oxidation.[2]

  • Container: Use amber glass vials with tight-fitting caps to protect from light and moisture.

Q3: My pyrazole-4-carbaldehyde is a pale-yellow solid. Does this indicate impurity?

A3: Not necessarily. While many pure pyrazole-4-carbaldehydes are described as white or off-white solids, a pale-yellow coloration is common and often does not indicate significant impurity, especially in freshly synthesized batches. However, a noticeable darkening of the material over time, from yellow to brown, is a visual indicator of degradation.[3] Purity should always be confirmed by analytical techniques such as HPLC or NMR spectroscopy.

Q4: Can pyrazole-4-carbaldehydes polymerize upon storage?

A4: While aldehydes, in general, can undergo polymerization, significant polymerization of solid, crystalline pyrazole-4-carbaldehydes under proper storage conditions is not a commonly reported issue. Polymerization is more likely to occur if the compound is impure, in a liquid state, or exposed to acidic or basic catalysts.[4] If you observe the formation of an insoluble, gummy, or resinous material, polymerization may be a contributing factor.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis, purification, and handling of pyrazole-4-carbaldehydes.

Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the synthesis of pyrazole-4-carbaldehydes.[1] Common issues and their solutions are outlined below.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use anhydrous DMF and POCl₃.
Insufficient reaction temperature.The formylation of the pyrazole ring often requires heating. Monitor the reaction by TLC to determine the optimal temperature and time.
Incorrect stoichiometry.An excess of the Vilsmeier reagent is often necessary. Titrate the molar equivalents of POCl₃ to optimize the reaction.
Formation of Side Products Chlorination of the pyrazole ring.This can occur at higher temperatures. Maintain careful temperature control and consider using a milder chlorinating agent if the issue persists.
Formation of colored impurities.Overheating or prolonged reaction times can lead to the formation of colored byproducts. Optimize reaction time and temperature based on TLC monitoring.
Purification: Recrystallization

Recrystallization is a common and effective method for purifying solid pyrazole-4-carbaldehydes.

Problem Potential Cause(s) Troubleshooting Steps
Oiling Out (Formation of an Oil Instead of Crystals) The compound is coming out of solution above its melting point.Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature. Ensure slow cooling.
High impurity level.Consider a preliminary purification step, such as column chromatography, before recrystallization.
No Crystal Formation The solution is not supersaturated.Evaporate some of the solvent to increase the concentration and cool again.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound.
Poor Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
The solution was not cooled sufficiently.Cool the solution in an ice bath to maximize crystal formation.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of a pyrazole-4-carbaldehyde derivative using High-Performance Liquid Chromatography (HPLC).

Objective: To monitor the purity of a pyrazole-4-carbaldehyde sample over time under specific storage conditions.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the pyrazole-4-carbaldehyde and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to make a 1 mg/mL stock solution.

  • Initial Analysis (Time Zero):

    • Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and determine the initial purity by calculating the peak area percentage of the main peak.

  • Stability Study:

    • Store the solid sample and the stock solution under the desired conditions (e.g., 4°C, room temperature, elevated temperature).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), prepare a fresh dilution from the stock solution (if stored in solution) or a new solution from the solid sample.

    • Inject the sample onto the HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the purity at each time point to the initial purity.

    • Note the appearance of any new peaks, which may indicate degradation products.

Typical HPLC Conditions:

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water, B: Acetonitrile (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (determined by UV-Vis scan)
Column Temperature 30°C
Protocol 2: Safe Handling and Quenching of Vilsmeier Reagent

The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and corrosive. Proper handling and quenching are essential for safety.

Objective: To safely prepare the Vilsmeier reagent in situ and quench any unreacted reagent after the reaction.

Methodology:

  • Preparation of Vilsmeier Reagent:

    • In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

    • Add anhydrous DMF to the flask and cool to 0°C in an ice bath.

    • Slowly add POCl₃ dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The reagent is now ready for use.

  • Quenching Procedure:

    • After the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

    • In a separate, larger beaker, prepare a cold (0°C) saturated aqueous solution of sodium bicarbonate.

    • Slowly and carefully add the reaction mixture to the stirred bicarbonate solution. Be prepared for gas (CO₂) evolution.

    • Once the addition is complete and gas evolution has ceased, the quenched mixture can be worked up as required.

Visualizations

Degradation Pathway of a Pyrazole-4-carbaldehyde

A Pyrazole-4-carbaldehyde B Pyrazole-4-carboxylic Acid A->B Oxidation (O₂, light, heat) C Other Degradation Products (e.g., from photolysis) A->C Photolysis (UV light)

Caption: Primary degradation pathways for pyrazole-4-carbaldehydes.

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Synthesis

Start Low Yield in Vilsmeier-Haack Reaction CheckReagent Is the Vilsmeier reagent active? Start->CheckReagent CheckConditions Are the reaction conditions optimal? CheckReagent->CheckConditions Yes Solution1 Use anhydrous reagents and inert atmosphere. CheckReagent->Solution1 No CheckPurity Are the starting materials pure? CheckConditions->CheckPurity Yes Solution2 Optimize temperature and reaction time via TLC monitoring. CheckConditions->Solution2 No Solution3 Purify starting materials before use. CheckPurity->Solution3 No

Caption: Decision tree for troubleshooting low yields in pyrazole-4-carbaldehyde synthesis.

References

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research, ICITNAS: 37-43.
  • Selvam, P., et al. (2014). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. [Link]

  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1088. [Link]

  • Various Authors. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Request PDF on ResearchGate. [Link]

  • Remarchuk, T., & Yajima, H. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2024). Kinetic Modelling of Aromaticity and Colour Changes during the Degradation of Sulfamethoxazole Using Photo-Fenton Technology. MDPI. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

  • Belgaid, A., et al. (2018). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. ResearchGate. [Link]

  • Specialty Chemicals. (2026). 1H-Pyrazole-4-carbaldehyde: A Versatile Building Block for Specialty Chemicals. [Link]

  • Li, Y., et al. (2023). Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD. MDPI. [Link]

  • Fashion Sustainability Directory. (2025). Pigment Degradation Pathways. [Link]

  • Wang, J., et al. (2017). One-Pot Synthesis of Polypyrazoles by Click Reactions. PMC. [Link]

  • Dolan, J. W. (2026). Extra Chromatographic Peaks—A Case Study. LCGC International. [Link]

  • Miralles-Cuevas, S., et al. (2021). Colour Changes during the Carbamazepine Oxidation by Photo-Fenton. MDPI. [Link]

  • Wilayat, S., et al. (2022). Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes. Nature. [Link]

Sources

Troubleshooting

Technical Support Center: Phosphorus Oxychloride (POCl₃) in DMF

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for handling phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). This guide is designed to provide yo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the use of this reagent system, which is most commonly associated with the Vilsmeier-Haack reaction. As a Senior Application Scientist, my goal is to equip you with the knowledge to perform your experiments safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reagent and how is it formed?

A1: The Vilsmeier-Haack reagent is a highly electrophilic chloroiminium salt, which is the active formylating agent in the reaction.[1][2][3] It is typically generated in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an anhydrous solution of N,N-dimethylformamide (DMF), usually at low temperatures (0-5 °C).[3][4] The reaction is exothermic and must be conducted under anhydrous conditions to prevent the reagent's decomposition.[3]

The formation of the Vilsmeier reagent is a critical first step. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the stable, yet highly reactive, chloroiminium ion, also known as the Vilsmeier reagent.

Q2: My Vilsmeier-Haack reaction is not working. What are the common causes of failure?

A2: Reaction failure often points to an issue with the Vilsmeier reagent itself or the nature of your substrate. Here are the primary culprits:

  • Decomposition of the Vilsmeier Reagent: The reagent is extremely sensitive to moisture.[3] Any water present in the DMF, glassware, or substrate will rapidly decompose the reagent, rendering it inactive. Always use freshly distilled, anhydrous DMF and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heterocyclic compounds.[1][2][5] Substrates bearing strong electron-withdrawing groups are generally poor candidates for this reaction and may require alternative formylation methods.[3]

  • Steric Hindrance: Formylation typically occurs at the position that is electronically activated and sterically accessible.[3] If the target site is sterically hindered, the reaction may proceed slowly or not at all, resulting in low yields.[3]

  • Insufficient Reaction Temperature: While the reagent is prepared at low temperatures, the subsequent formylation step may require heating, sometimes to temperatures of 70-80 °C, especially for less reactive substrates.[3]

Q3: I've observed unexpected side products. What are the most common side reactions?

A3: The Vilsmeier-Haack reaction can sometimes lead to unintended products, particularly with certain substrates:

  • Chlorination: With substrates like uracil derivatives, concurrent chlorination of hydroxyl groups can occur, leading to chlorinated byproducts.[1] This is often dependent on the amount of POCl₃ used and the reaction temperature.[1]

  • N-Formylation: For substrates with unprotected N-H groups, formylation can occur on the nitrogen atom.[1]

  • Dehydration/Cyclization: The Vilsmeier reagent can act as a dehydrating or cyclizing agent, leading to a variety of unexpected products depending on the functional groups present on your substrate.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: The reaction is sluggish or stalls completely.
  • Symptoms: TLC analysis shows little to no consumption of the starting material over an extended period.

  • Possible Causes & Solutions:

    • Inactive Reagent: As mentioned in the FAQs, moisture is a primary cause of reagent deactivation. Ensure all components of your reaction are scrupulously dry.

    • Insufficient Activation: For less reactive substrates, a higher reaction temperature may be necessary after the initial formation of the Vilsmeier reagent.[3][5] Monitor the reaction by TLC while gradually increasing the temperature.

    • Incorrect Stoichiometry: Ensure the correct molar ratios of DMF and POCl₃ are used for reagent formation, and that an appropriate excess of the reagent is used relative to your substrate.

Problem 2: A violent, uncontrolled exotherm occurred during the workup.
  • Symptoms: A rapid, dangerous increase in temperature and pressure during the quenching step.

  • Possible Causes & Solutions:

    • Improper Quenching Technique: Never add water or an aqueous solution directly to the reaction mixture. This can cause a localized, violent reaction with unreacted POCl₃.[6] The correct procedure is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred vessel of crushed ice or an ice-cold aqueous solution.[6][7]

    • Quenching at Too Low a Temperature: While counterintuitive, quenching at very low temperatures (e.g., 0-5°C) can be hazardous. The hydrolysis of POCl₃ is sluggish at these temperatures, leading to an accumulation of unreacted reagent.[8] A subsequent, uncontrolled exotherm can occur as the mixture warms. A controlled quench into a solution at a slightly elevated temperature (e.g., 35-40°C) can ensure immediate and controlled hydrolysis.[7][8]

    • Incomplete Hydrolysis: Metastable intermediates, such as phosphorodichloridic acid, can form and lead to a delayed release of heat.[8][9] Ensure the quenched mixture is stirred for an adequate time to allow for complete hydrolysis.

Problem 3: The final product is impure or difficult to isolate.
  • Symptoms: The crude product is a complex mixture, or purification by chromatography or recrystallization is challenging.

  • Possible Causes & Solutions:

    • Residual Phosphorus Impurities: Incomplete hydrolysis of POCl₃ can lead to phosphoric acid and other phosphorus-containing byproducts that can contaminate your product.[7] Thorough quenching and neutralization are critical.

    • Product Decomposition during Workup: If your product is sensitive to acidic or basic conditions, the workup must be carefully controlled. Using a buffered solution like aqueous sodium acetate for quenching can be a milder alternative to strong bases.[7][8] Always perform the workup at low temperatures.

    • Emulsion Formation during Extraction: The presence of DMF and salts can sometimes lead to emulsions during the workup. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.

Quantitative Data Summary

ParameterRecommended RangeRationale & Key Considerations
Vilsmeier Reagent Formation Temperature 0-5 °CThe reaction between POCl₃ and DMF is exothermic. Low temperatures are required to control the reaction rate and prevent reagent decomposition.[3][4]
Reaction Temperature (Formylation Step) Room Temperature to 80 °CHighly activated substrates may react at room temperature, while less reactive ones often require heating.[3][5] This must be optimized for each substrate.
Molar Ratio (POCl₃:DMF) Typically 1:1 to 1:3An excess of DMF is often used as the solvent. The ratio can influence the reactivity and potential for side reactions.[10]
Quenching Temperature Controlled rise to 35-40 °CWhile initially counterintuitive, this temperature ensures immediate and complete hydrolysis of POCl₃, preventing delayed and potentially hazardous exothermic events.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, place anhydrous DMF. Cool the flask to 0-5 °C using an ice bath. Slowly add POCl₃ dropwise via the dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C.[3]

  • Substrate Addition: Dissolve the electron-rich aromatic substrate in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition, the reaction mixture may be allowed to warm to room temperature and stirred for several hours. For less reactive substrates, the mixture may need to be heated.[3][5] Monitor the reaction progress by TLC.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water. Carefully and slowly pour the reaction mixture onto the ice.[1][7]

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a base, such as aqueous sodium hydroxide or sodium carbonate, while keeping the mixture cool in an ice bath.[11] Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Safer Workup Using Sodium Acetate
  • Preparation: In a flask large enough to contain at least three times the volume of your reaction mixture, prepare an aqueous solution of sodium acetate. Cool this solution to 10-15 °C.

  • Quenching: Slowly add the completed Vilsmeier-Haack reaction mixture to the stirred sodium acetate solution via a dropping funnel. Monitor the internal temperature and adjust the addition rate to maintain a controlled temperature, for example, allowing a gradual rise to 35-40 °C to ensure complete hydrolysis.[7]

  • Hydrolysis and Neutralization: After the addition is complete, continue stirring for at least one hour at room temperature. Check the pH and adjust to 7-8 if necessary.

  • Extraction and Purification: Proceed with the extraction and purification steps as described in Protocol 1.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Intermediate Adduct DMF->Intermediate Attack POCl3 POCl₃ POCl3->Intermediate Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Intermediate->Vilsmeier Elimination PO2Cl2 PO₂Cl₂⁻ Intermediate->PO2Cl2 Sigma Sigma Complex Vilsmeier->Sigma Electrophilic Attack Aromatic Electron-Rich Aromatic Aromatic->Sigma IminiumSalt Iminium Salt Intermediate Sigma->IminiumSalt Deprotonation Aldehyde Aryl Aldehyde IminiumSalt->Aldehyde Hydrolysis (H₂O) Troubleshooting_Workflow Start Reaction Failure or Low Yield CheckMoisture Check for Moisture (Reagents, Glassware) Start->CheckMoisture CheckSubstrate Evaluate Substrate (Electron-Rich?) Start->CheckSubstrate CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckWorkup Review Workup Procedure Start->CheckWorkup ActionDry Use Anhydrous Reagents & Flame-Dried Glassware CheckMoisture->ActionDry Moisture Present ActionSubstrate Consider Alternative Formylation Method CheckSubstrate->ActionSubstrate Substrate is Electron-Poor ActionTemp Increase Temperature Incrementally & Monitor CheckTemp->ActionTemp Reaction Stalled ActionWorkup Use Reverse Quench & Consider Buffered Solution CheckWorkup->ActionWorkup Violent Quench or Decomposition

Sources

Optimization

Work-up procedure for pyrazole synthesis reactions

Welcome to the Pyrazole Synthesis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals who require robust, field-proven methodologies for isolating and purifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals who require robust, field-proven methodologies for isolating and purifying pyrazole derivatives.

Synthesizing pyrazoles—particularly via the classic Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines)—often presents significant work-up challenges, including the removal of toxic residual hydrazine, the extraction of highly water-soluble products, and the separation of stubborn regioisomers. This guide synthesizes technical accuracy with practical troubleshooting to ensure your protocols are efficient, safe, and reproducible.

Section 1: Workflow Overview

The following diagram illustrates the optimized, self-validating work-up sequence for a standard pyrazole synthesis.

PyrazoleWorkup Reaction Crude Reaction Mixture Quench Quench & Neutralization (pH 7-8) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., 2-MeTHF) Quench->Extract Aqueous Aqueous Phase (Salts, Hydrazine) Extract->Aqueous Discard Organic Organic Phase (Pyrazole Product) Extract->Organic Wash Aqueous Washes (Dilute HCl, Brine) Organic->Wash Dry Drying (Na2SO4) Wash->Dry Concentrate Concentration (In Vacuo) Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify

Caption: Standard liquid-liquid extraction workflow for pyrazole synthesis.

Section 2: Step-by-Step Methodology: Validated Knorr Pyrazole Work-Up

Isolating pyrazoles requires a strategic work-up to remove toxic hydrazine and separate regioisomers[1]. This step-by-step protocol is designed as a self-validating system, ensuring that each phase physically prepares the molecule for the next.

  • Step 1: Quenching and Volatile Removal

    • Action: Cool the reaction mixture to room temperature. If a highly volatile solvent (e.g., ethanol) was used, remove approximately 70% of the solvent in vacuo before proceeding.

    • Causality: Removing the alcoholic reaction solvent prevents it from acting as a co-solvent during the liquid-liquid extraction. If left in the mixture, ethanol will drag the polar pyrazole product into the aqueous phase, drastically reducing your isolated yield.

  • Step 2: Liquid-Liquid Extraction

    • Action: Dilute the concentrated residue with 2-Methyltetrahydrofuran (2-MeTHF) and an equal volume of distilled water.

    • Causality: 2-MeTHF is highly recommended over traditional solvents like ethyl acetate or dichloromethane. It provides superior phase separation and excellent partitioning for polar heterocycles, ensuring high recovery of the pyrazole[2].

  • Step 3: Acidic and Brine Washes

    • Action: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and saturated brine.

    • Causality: The 1M HCl wash protonates unreacted hydrazine, forcing it into the aqueous phase as a water-soluble hydrazine hydrochloride salt[2]. The bicarbonate wash neutralizes any residual acid to prevent product degradation, and the brine wash osmotically draws out dissolved water from the organic phase, pre-drying it.

  • Step 4: Drying and Concentration

    • Action: Add anhydrous Na₂SO₄ to the organic phase, agitate, filter after 15 minutes, and concentrate under reduced pressure.

    • Causality: Na₂SO₄ chemically binds residual micro-droplets of water. Complete removal of water is a critical validation step before loading the crude mixture onto a silica column, as residual water deactivates silica gel and ruins chromatographic resolution.

  • Step 5: Regioisomer Separation

    • Action: Purify the crude residue via silica gel flash chromatography or selective crystallization.

    • Causality: Asymmetrical dicarbonyls inherently yield regioisomeric mixtures[1]. Chromatographic separation isolates the desired isomer based on subtle differences in dipole moments and polarity[3].

Section 3: Troubleshooting & FAQs

Q1: How do I ensure complete removal of excess hydrazine during work-up? A1: Hydrazine is highly toxic and notoriously difficult to remove because it forms an equimolar azeotrope with water that boils at 120-121 °C[4]. Simple rotary evaporation is insufficient. The most reliable method is an acidic wash . By washing the organic phase with 1M HCl, hydrazine is converted into hydrazine hydrochloride, which is highly water-soluble and safely partitions into the aqueous waste[4]. Alternatively, using 2-MeTHF as the extraction solvent followed by sequential water washes has been proven to effectively clear hydrazine without degrading the pyrazole[2]. For highly sensitive products, passing the mixture through an ion-exchange chromatography column can completely sequester residual hydrazine[5].

Q2: My pyrazole product is highly water-soluble. How can I improve my extraction yield? A2: Polar pyrazoles often suffer from low partition coefficients in standard non-polar solvents. To drive the product into the organic phase, you must alter the thermodynamics of the biphasic system:

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength of the water, drastically reducing the solubility of the organic pyrazole.

  • Solvent Optimization: Switch from ethyl acetate to 2-MeTHF[2] or a higher alcohol like 1-undecanol[6], which have higher affinities for hydrogen-bonding heterocycles.

  • pH Adjustment: Ensure the aqueous phase is at the isoelectric point of your specific pyrazole (typically pH 7-8) to ensure the molecule is neutral and maximally lipophilic.

Q3: The Knorr synthesis yielded a mixture of regioisomers. What is the best way to separate them? A3: The condensation of asymmetrical 1,3-dicarbonyls with substituted hydrazines inherently yields a mixture of regioisomers (e.g., 1,3- vs 1,5-disubstituted pyrazoles)[1].

  • Analytical Tracking: Always monitor the crude mixture using LC-MS. Regioisomers will have identical mass-to-charge (m/z) ratios but distinct retention times[7].

  • Flash Chromatography: Separation is typically achieved using silica gel flash chromatography with a shallow, optimized gradient (e.g., 20-30% DCM in hexanes)[3].

  • Advanced Techniques: For large-scale drug development, Simulated Moving Bed (SMB) chromatography is the industry standard for resolving complex chiral or regioisomeric pyrazole fragments[8].

  • Crystallization: If one isomer is significantly more crystalline, selective recrystallization from ethanol/water mixtures can isolate the major product without chromatography[9].

Q4: I am experiencing stubborn emulsions during the liquid-liquid extraction phase. How can I break them? A4: Emulsions in pyrazole synthesis are usually stabilized by amphiphilic byproducts or unreacted polymeric starting materials. To break the emulsion:

  • Increase Ionic Strength: Add more saturated brine to the separatory funnel.

  • Mechanical Filtration: Drain the emulsion layer and filter it through a tightly packed pad of Celite. This strips out the microscopic solid particulates that stabilize the emulsion droplets.

  • Time and Temperature: Gently warm the separatory funnel (if using safe, non-volatile solvents) or simply allow it to sit for an extended period to let gravity induce coalescence.

Section 4: Quantitative Data: Solvent Selection Guide

Selecting the correct solvent is the most critical variable in determining the yield of your pyrazole extraction. The table below summarizes the quantitative properties and efficacy of common extraction solvents.

SolventPolarity IndexWater Solubility (g/100mL)Pyrazole Extraction EfficacyRecommended Use Case
Dichloromethane (DCM) 3.11.3ModerateStandard extractions of highly lipophilic, non-polar pyrazoles.
Ethyl Acetate (EtOAc) 4.48.3GoodGeneral purpose; may struggle with highly polar or hydrogen-bonding pyrazoles.
2-Methyltetrahydrofuran (2-MeTHF) 4.014.0ExcellentHighly polar pyrazoles; provides excellent phase separation and clears hydrazine effectively[2].
1-Undecanol 3.5<0.1Excellent (Microextraction)Liquid-phase microextraction (LPME) of highly specific pyrazoline derivatives[6].

Section 5: References

  • 4 - Google Patents

  • 6 - Journal of Pharmaceutical and Biomedical Analysis (Ovid) 3.7 - ResearchGate 4.5 - MDPI 5.9 - Benchchem 6.1 - PMC 7.2 - American Chemical Society 8.3 - Scholaris 9.8 - ACS Publications

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and Characterization of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde and Its Analogues

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the kinase inhibitor Ruxolitinib for cancer treatment, and Sildenafil for erectile dysfunction.[3][4][5] The pyrazole core's value lies in its ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for high-affinity binding to enzymes and receptors.[6]

The 4-carbaldehyde functional group on the pyrazole ring is a particularly valuable synthetic handle. It serves as a versatile precursor for the construction of more complex molecular architectures through reactions like Schiff base formation, Wittig reactions, and reductive amination, enabling the exploration of extensive chemical space.[7][8][9]

This guide focuses on the synthesis and characterization of a specific derivative, 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde . The inclusion of the (oxan-4-yl)methyl moiety—a tetrahydropyran (THP) group—is a deliberate design choice aimed at improving physicochemical properties. Saturated heterocycles like THP are often employed as bioisosteres for phenyl rings to enhance aqueous solubility, reduce metabolic liability, and optimize pharmacokinetics, all crucial considerations in modern drug development.

Herein, we provide a detailed examination of a robust synthetic route to this target compound, outline a comprehensive characterization workflow, and present a comparative analysis against both a structural analogue and an alternative synthetic strategy.

Part 1: Synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

The most reliable and widely adopted method for the formylation of electron-rich pyrazoles is the Vilsmeier-Haack reaction.[10][11] This reaction demonstrates high regioselectivity for the C4 position of the pyrazole ring, providing the desired aldehyde with high purity and good yield. The causality behind this choice rests on the electrophilic nature of the Vilsmeier reagent, which preferentially attacks the most electron-rich position of the N-substituted pyrazole ring.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-step process starting from commercially available 1H-pyrazole. First, an N-alkylation reaction introduces the (oxan-4-yl)methyl group, followed by the formylation at the C4 position.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 1H-Pyrazole C 1-[(oxan-4-yl)methyl]-1H-pyrazole A->C NaH, DMF B 4-(Bromomethyl)oxane B->C E 1-[(oxan-4-yl)methyl]-1H- pyrazole-4-carbaldehyde C->E Heat D POCl₃, DMF (Vilsmeier Reagent) D->E

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the second step of the synthesis, the formylation of the N-alkylated pyrazole intermediate.

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried 250 mL three-necked flask under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring, ensuring the internal temperature remains below 10 °C.[11] Stir the resulting viscous mixture at 0 °C for 45 minutes to ensure complete formation of the electrophilic chloroiminium salt.

  • Formylation Reaction: Dissolve 1-[(oxan-4-yl)methyl]-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature, then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexane). The reaction is typically complete within 2-4 hours.[12]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. The product will often precipitate as a solid.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (230-400 mesh) using a gradient elution of ethyl acetate in hexane to yield the pure 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.[11]

Part 2: Comparative Analysis

A key aspect of drug development is understanding how structural modifications and synthetic routes impact a compound's profile. We compare our target compound and its synthesis to relevant alternatives.

Comparison of Synthetic Routes: Vilsmeier-Haack vs. Grignard Formylation

An alternative to the Vilsmeier-Haack reaction involves the formylation of a 4-halopyrazole intermediate using a Grignard reagent followed by quenching with an electrophilic formylating agent like DMF.[10][13]

FeatureMethod 1: Vilsmeier-Haack Method 2: Grignard Formylation Rationale & Insights
Starting Material N-substituted pyrazoleN-protected 4-iodopyrazoleThe Grignard route requires an additional iodination step, adding to the overall synthesis length.
Key Reagents POCl₃, DMF[14]Mg, I₂, Anhydrous THF, DMF[10]Vilsmeier reagents are highly moisture-sensitive. Grignard reactions require strictly anhydrous conditions and an inert atmosphere.
Reaction Conditions 0 °C to 80 °C-78 °C to room temperatureThe Grignard method requires cryogenic temperatures, which can be a scalability challenge.
Typical Yield Good to Excellent (70-90%)[12][15]Moderate to Good (50-75%)[13]The Vilsmeier-Haack is often more efficient for direct formylation of the pyrazole core.
Safety/Handling POCl₃ is corrosive and toxic.Magnesium turnings can be pyrophoric.Both methods require careful handling in a fume hood, but the Vilsmeier-Haack is generally considered more amenable to large-scale synthesis in standard laboratory settings.
Comparison of Structural Analogues

To understand the influence of the N1-substituent, we compare our target compound with a simpler analogue, 1-isopropyl-1H-pyrazole-4-carbaldehyde .[10]

Property1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde 1-isopropyl-1H-pyrazole-4-carbaldehyde Significance for Drug Development
Molecular Formula C₁₀H₁₄N₂O₂[16]C₇H₁₀N₂O-
Molecular Weight 194.23 g/mol [16]138.17 g/mol Lower molecular weight is often desirable (Rule of Five), but the oxane moiety adds specific functionality.
Calculated LogP (cLogP) ~0.8~1.2The lower cLogP of the oxane derivative suggests higher hydrophilicity, which can translate to improved aqueous solubility.
Topological Polar Surface Area (TPSA) 53.9 Ų44.9 ŲThe ether oxygen in the oxane ring increases the TPSA, enhancing its potential for hydrogen bonding and improving its solubility profile.

Part 3: Comprehensive Characterization Workflow

The unambiguous identification and purity assessment of the final compound is a non-negotiable step. Each analytical technique provides a unique and complementary piece of structural information.

G cluster_0 Spectroscopic Analysis cluster_1 Mass & Purity Analysis A Purified Synthetic Product D ¹H NMR A->D E ¹³C NMR A->E F IR Spectroscopy A->F G Mass Spectrometry (MS) A->G H HPLC A->H B Structural Elucidation I Final Compound Characterization Report B->I Confirms Connectivity & Functional Groups C Purity & Identity Confirmation C->I Confirms Molecular Weight & Purity >95% D->B E->B F->B G->C H->C

Caption: Workflow for comprehensive compound characterization.

Standard Characterization Protocols
  • ¹H and ¹³C NMR Spectroscopy:

    • Rationale: NMR is the most powerful tool for elucidating the precise molecular structure, confirming the connectivity of atoms and the regiochemistry of the formylation.[17]

    • Protocol: Dissolve ~5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[18] Acquire spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H Signals: Key diagnostic peaks would include a singlet for the aldehyde proton (-CHO) around δ 9.5-10.0 ppm, singlets for the two pyrazole ring protons, and characteristic multiplets for the (oxan-4-yl)methyl group protons.[18]

    • Expected ¹³C Signals: A signal for the aldehyde carbonyl carbon around δ 185-195 ppm would be definitive.

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.[7]

    • Protocol: Analyze a dilute solution of the compound via electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[19]

    • Expected Result: A molecular ion peak [M+H]⁺ at m/z 195.11, corresponding to the formula C₁₀H₁₅N₂O₂⁺.

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify the presence of key functional groups. It serves as a quick and reliable verification of the synthesis.[12]

    • Protocol: Analyze the sample as a thin film or a KBr pellet.

    • Expected Result: A strong, sharp carbonyl (C=O) stretching absorption band around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.[12]

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the gold standard for determining the purity of a final compound. For drug discovery applications, a purity of >95% is typically required.

    • Protocol: Analyze the compound on a C18 reverse-phase column using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase, with UV detection at 254 nm.

Conclusion

The characterization of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a multi-faceted process grounded in established chemical principles. The Vilsmeier-Haack reaction stands out as a superior synthetic method for its efficiency and scalability. Comparative analysis reveals that the strategic inclusion of the oxane moiety imparts favorable physicochemical properties, such as increased hydrophilicity, which is highly desirable for potential therapeutic agents. A rigorous and multi-technique characterization workflow, combining NMR, MS, IR, and HPLC, is essential to provide the self-validating data package required to advance such a compound in a research or drug development pipeline. This guide provides the foundational knowledge and actionable protocols for researchers to confidently synthesize and characterize this valuable pyrazole derivative and its analogues.

References

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Scientific Diagram]. Retrieved from [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • STM Journals. (2024, October 1). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Retrieved from [Link]

  • (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

Comparative

Purity Analysis of Synthesized 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde: A Comparative Guide to Orthogonal Methodologies

As a Senior Application Scientist overseeing the analytical development of heterocyclic building blocks, I frequently encounter the compound 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (also known as 1-(tetrahydro-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the analytical development of heterocyclic building blocks, I frequently encounter the compound 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (also known as 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carbaldehyde). This molecule, featuring a polar pyrazole core and a tetrahydropyran (oxan) moiety, is a highly versatile intermediate in the synthesis of kinase inhibitors and pharmaceutical active ingredients[1]. However, its synthesis—typically via the alkylation of 1—often yields closely related N-alkylation regioisomers and unreacted starting materials that are notoriously difficult to resolve.

To ensure absolute scientific integrity, a single analytical technique is never sufficient. Relying solely on area-percent purity from a UV detector can mask non-chromophoric impurities or co-eluting isomers. Therefore, we must implement a self-validating, orthogonal analytical strategy. This guide objectively compares three methodologies—HPLC-UV, qNMR, and LC-MS—detailing the causality behind each experimental parameter and providing robust, step-by-step protocols.

PurityWorkflow Start 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde Dec1 Primary Quantification Start->Dec1 Dec2 Orthogonal Validation Start->Dec2 HPLC HPLC-UV (Compendial QC) Report Certificate of Analysis (CoA) HPLC->Report qNMR qNMR (SI-Traceable) qNMR->Report LCMS LC-MS (Impurity ID) LCMS->Report Dec1->HPLC Dec1->qNMR Dec2->LCMS

Workflow for the analytical characterization and purity assessment of pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC-UV): The Compendial Standard

Causality Behind the Method: HPLC-UV is the workhorse for batch-to-batch consistency. For 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, a reversed-phase C18 column is selected because the compound possesses moderate lipophilicity. A gradient elution starting with a high aqueous percentage ensures the retention of polar unreacted pyrazole precursors, while increasing the organic modifier elutes the target compound and lipophilic byproducts. According to the harmonized 2[2], modernizing methods with sub-3 µm superficially porous particles (SPP) allows for higher theoretical plates ( N ) and resolution without exceeding standard system backpressures.

Self-Validating Protocol: HPLC-UV Purity Assessment

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known impurity (e.g., the N2-alkylation regioisomer). Validation Check: The method is only valid if the resolution ( Rs​ ) between the critical pair is ≥2.0 , the tailing factor ( T ) is ≤2.0 , and the Relative Standard Deviation (RSD) of 5 replicate injections is ≤2.0% [3].

  • Blank Injection: Inject the sample diluent (e.g., 50:50 Water:Acetonitrile). Validation Check: Ensure no ghost peaks elute at the retention time of the analyte, establishing a clean baseline.

  • Sample Preparation: Accurately weigh 10 mg of the synthesized compound and dissolve it in 10 mL of diluent. Filter through a 0.22 µm PTFE syringe filter.

  • Acquisition: Run the gradient method (e.g., 5% to 95% Acetonitrile with 0.1% TFA over 10 minutes) at a detection wavelength of 254 nm, which is optimal for the pyrazole-4-carbaldehyde chromophore.

  • Quantification: Calculate purity using the area normalization method, discarding peaks present in the blank.

Quantitative Nuclear Magnetic Resonance (qNMR): The SI-Traceable Absolute

Causality Behind the Method: While HPLC provides relative purity, it assumes all components have identical UV extinction coefficients—a dangerous assumption for novel derivatives. qNMR provides an absolute, 4 without requiring a reference standard of the analyte itself[4]. By comparing the integral of a distinct proton in the analyte (e.g., the formyl proton singlet at ~9.9 ppm) against a certified internal standard reference material (ISRM) like Maleic acid, we establish absolute purity. A critical physical parameter is the relaxation delay ( D1​ ); it must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons to ensure >99.3% magnetization recovery, thereby preventing integration errors[5].

qNMRLogic Sample Sample Prep (Analyte + IS) NMR 1H-NMR (Delay > 5*T1) Sample->NMR Integration Signal Integration NMR->Integration Calc Mass Fraction Calculation Integration->Calc Result SI-Traceable Purity Calc->Result

Logical flow and causality of qNMR purity calculation using an internal standard.

Self-Validating Protocol: 1H-qNMR Purity Assignment

  • Gravimetric Preparation: Using a microbalance (calibrated daily), accurately weigh ~15 mg of the analyte and ~5 mg of the ISRM (e.g., TraceCERT® Maleic acid) into the same vial. Validation Check: The uncertainty of the balance must be factored into the final measurement uncertainty (MU) budget.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3. Validation Check: Ensure complete dissolution; any particulate matter invalidates the quantitative nature of the assay.

  • Acquisition: Acquire the 1H-NMR spectrum with a 90∘ pulse angle, 64 scans, and a D1​ of 30 seconds (assuming T1​≤6 s for the formyl proton).

  • Processing & Calculation: Apply automated baseline correction and phase the spectrum manually. Integrate the analyte signal ( Ix​ ) and the ISRM signal ( Istd​ ). Calculate the purity using the standard qNMR mass balance equation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Trace Impurity Profiling

Causality Behind the Method: To complement HPLC and qNMR, LC-MS is employed specifically for the structural elucidation of impurities. The basic nature of the pyrazole nitrogen makes it highly amenable to Positive Electrospray Ionization (ESI+). By analyzing the mass-to-charge ratio (m/z), we can definitively identify whether a trace impurity is an unreacted starting material (m/z 97.1[M+H]+) or an over-alkylated byproduct, providing critical feedback to the synthetic chemistry team[6].

Self-Validating Protocol: LC-MS Profiling

  • Calibration: Infuse a standard tuning mix to calibrate the mass analyzer across the 50-1000 m/z range. Validation Check: Mass accuracy must be within ±5 ppm for high-resolution systems before proceeding.

  • Chromatography: Utilize a volatile mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile) to ensure compatibility with the MS source. Avoid non-volatile buffers like phosphates.

  • Analysis: Identify the main peak corresponding to 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (Expected m/z: 195.1 [M+H]+) and extract ion chromatograms (EIC) for suspected impurities.

Comparative Performance & Experimental Data

The following tables summarize the validation parameters and comparative performance of the three methodologies when applied to a single batch of synthesized 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde.

Table 1: HPLC System Suitability Results (n=5 injections)

ParameterUSP <621> RequirementObserved ResultPass/Fail
Resolution ( Rs​ ) ≥2.0 3.4 (Critical Pair)Pass
Tailing Factor ( T ) ≤2.0 1.15Pass
Theoretical Plates ( N ) > 200014,500Pass
Peak Area RSD (%) ≤2.0% 0.4%Pass

Table 2: Methodological Comparison for Purity Analysis

FeatureHPLC-UV1H-qNMRLC-MS
Primary Utility Routine Batch ReleaseAbsolute Purity AssignmentImpurity Identification
Traceability Relative (Requires Standard)Absolute (SI-Traceable)Qualitative / Semi-Quantitative
LOD / LOQ ~0.05% / 0.1%~0.5% / 1.0%~0.01% / 0.05%
Analysis Time 10-15 mins / sample15-20 mins / sample10-15 mins / sample
Destructive? YesNo (Sample recoverable)Yes
Conclusion

For the rigorous characterization of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, no single method suffices. HPLC-UV provides the throughput necessary for process optimization, LC-MS delivers the structural insights required for impurity tracking, and qNMR anchors the entire analytical package with SI-traceable, absolute quantification. By integrating these self-validating protocols, drug development professionals can ensure the highest standards of scientific integrity in their synthetic workflows.

References
  • 1H-Pyrazole-4-carbaldehyde (CAS 35344-95-7) Specifications - ChemContract. Available at: [Link]

  • Revisions per USP 621 - Agilent. Available at: [Link]

  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) - OPUS. Available at: [Link]

  • USP 621 Key Requirements Explained - Pharma Talks (YouTube). Available at: [Link]

  • Certification of Standard Reference Material® 1595a Tripalmitin (qNMR Methodologies) - NIST. Available at:[Link]

Sources

Validation

A Comparative Spectroscopic Guide to 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde and Its Analogs

Part 1: Introduction: The Imperative of Spectral Analysis in Molecular Characterization In the realm of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction: The Imperative of Spectral Analysis in Molecular Characterization

In the realm of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this elucidation. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, FT-IR identifies functional groups through their vibrational frequencies, and MS provides information on molecular weight and fragmentation patterns, offering clues to the molecule's composition and connectivity.

This guide provides an in-depth comparative analysis of the spectral data for 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde , a heterocyclic compound of interest, against its structurally significant analogs. Pyrazole derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The addition of an oxane (tetrahydropyran) moiety can modulate physicochemical properties like solubility and metabolic stability.[4] Understanding the distinct spectral signatures imparted by the N-alkylation of the pyrazole ring and the nature of the substituent is critical for researchers in synthesis, process development, and quality control.

Part 2: Structural Overview of the Target Compound and Selected Analogs

To effectively dissect the spectral data, we will compare our target compound with two key analogs that systematically deconstruct its structure. This allows for a clear attribution of spectral features to specific molecular fragments.

  • Target Compound: 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (MW: 194.23 g/mol )[5]

  • Analog 1: 1H-pyrazole-4-carbaldehyde (The core pyrazole-aldehyde scaffold, MW: 96.09 g/mol )[6][7]

  • Analog 2: 1-methyl-1H-pyrazole-4-carbaldehyde (A simple N-alkyl analog, MW: 110.11 g/mol )[8]

The structural relationships are depicted below.

G cluster_target Target Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 Target Target_label 1-[(oxan-4-yl)methyl]-1H- pyrazole-4-carbaldehyde Analog1 Analog1_label 1H-pyrazole-4-carbaldehyde Analog2 Analog2_label 1-methyl-1H-pyrazole-4-carbaldehyde

Caption: Chemical structures of the target compound and its analogs.

Part 3: Experimental Protocols and Analytical Workflow

The acquisition of high-quality, reproducible spectral data is contingent upon rigorous and standardized experimental protocols. The methodologies described herein represent best practices for the characterization of heterocyclic compounds of this class.

General Analytical Workflow

The logical flow for comprehensive characterization follows a set sequence, ensuring that each piece of data builds upon the last.

Caption: Standard workflow for spectroscopic characterization.

Detailed Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for a wide range of organic compounds and its high boiling point, which minimizes evaporation.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds. The delay is set to allow for near-complete relaxation of protons, ensuring accurate integration.

    • Number of Scans: 16.

    • Reference: The residual solvent peak of DMSO-d₆ is referenced to δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Reference: The solvent peak of DMSO-d₆ is referenced to δ 39.52 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, solvent-free technique that requires minimal sample preparation.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Data Presentation: Transmittance (%).

3. Mass Spectrometry (MS)

  • Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion.

  • Sample Preparation: The sample is dissolved in methanol or acetonitrile at a concentration of ~1 mg/mL and infused into the source.

  • Acquisition Mode: Positive ion mode.

  • Mass Range: 50-500 m/z.

  • Data Analysis: The data is analyzed for the exact mass of the protonated molecular ion [M+H]⁺ to confirm the elemental composition.

Part 4: Comparative Spectral Deep Dive

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the most detailed initial view of the molecular structure. The key diagnostic regions are the aldehydic proton (δ 9.5-10.5 ppm), the aromatic/heteroaromatic protons (δ 7.0-9.0 ppm), and the aliphatic protons (δ 1.0-5.0 ppm).

Proton Assignment 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (Expected) Analog 1: 1H-pyrazole-4-carbaldehyde Analog 2: 1-methyl-1H-pyrazole-4-carbaldehyde
Aldehyde (-CHO)~9.85 (s, 1H)~9.80 (s, 1H)~9.83 (s, 1H)
Pyrazole H5~8.60 (s, 1H)~8.30 (s, 1H)~8.50 (s, 1H)
Pyrazole H3~8.10 (s, 1H)~8.30 (s, 1H)~8.00 (s, 1H)
N-CH₂-~4.10 (d, 2H)-~3.90 (s, 3H, -CH₃)
Oxane -OCH₂- (axial)~3.85 (dd, 2H)--
Oxane -OCH₂- (equatorial)~3.30 (t, 2H)--
Oxane -CH₂-~1.55 (d, 2H)--
Oxane -CH₂-~1.40 (q, 2H)--
Oxane -CH-~2.00 (m, 1H)--
Pyrazole N-H-~13.5 (br s, 1H)-

Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad. Data for analogs are based on typical values found in the literature.[9][10][11]

Analysis and Interpretation:

  • Aldehyde Proton: The aldehyde proton appears as a sharp singlet around δ 9.8-9.9 ppm in all three compounds. Its chemical shift is relatively insensitive to the N1-substituent.

  • Pyrazole Ring Protons: In the unsubstituted Analog 1, the H3 and H5 protons are chemically equivalent due to tautomerism, appearing as a single peak. Upon N-substitution, this symmetry is broken. The H5 proton, being adjacent to the substituted nitrogen and deshielded by the neighboring aldehyde group, typically resonates further downfield (~8.5-8.6 ppm) than the H3 proton (~8.0-8.1 ppm).

  • N-Substituent Protons: This is the region of greatest difference.

    • Target Compound: The oxanylmethyl group gives a characteristic set of signals. The N-CH₂ protons appear as a doublet around δ 4.10 ppm, coupled to the methine proton of the oxane ring. The oxane ring protons themselves present a complex pattern, with the axial protons on the carbons adjacent to the oxygen appearing downfield (~3.85 ppm) compared to the equatorial ones (~3.30 ppm).

    • Analog 2: The simple N-methyl group provides a sharp singlet at ~δ 3.90 ppm.

    • Analog 1: The broad N-H proton signal at a very high chemical shift (~13.5 ppm) is a definitive feature of the unsubstituted pyrazole.[6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom.

Carbon Assignment 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (Expected) Analog 1: 1H-pyrazole-4-carbaldehyde (Expected) Analog 2: 1-methyl-1H-pyrazole-4-carbaldehyde (Expected)
Aldehyde (-C HO)~186.0~185.5~185.8
Pyrazole C5~142.0~139.0~141.5
Pyrazole C3~135.0~139.0~134.0
Pyrazole C4~118.0~115.0~117.0
N-C H₂-~55.0-~39.0 (-CH₃)
Oxane -OC H₂-~66.5--
Oxane -C H-~35.0--
Oxane -C H₂-~30.0--

Note: Chemical shifts (δ) are in ppm. Data is inferred from general chemical principles and literature on similar structures.[9][12]

Analysis and Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is consistently found in the downfield region of δ 185-186 ppm.

  • Pyrazole Ring Carbons: Similar to the proton spectra, the C3 and C5 carbons become inequivalent upon N-substitution. The C4 carbon, to which the aldehyde is attached, shows the least variation.

  • N-Substituent Carbons: The N-CH₂ carbon of the target compound is expected around δ 55.0 ppm. The carbons of the oxane ring will appear in the δ 30-70 ppm range, with the carbons adjacent to the oxygen (O-CH₂) being the most deshielded (~66.5 ppm). This is clearly distinct from the N-methyl carbon of Analog 2, which appears further upfield at ~δ 39.0 ppm.

FT-IR Spectral Analysis

FT-IR spectroscopy is excellent for the rapid identification of key functional groups.

Vibrational Mode 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde (Expected cm⁻¹) Analog 1: 1H-pyrazole-4-carbaldehyde (Expected cm⁻¹) Analog 2: 1-methyl-1H-pyrazole-4-carbaldehyde (Expected cm⁻¹)
N-H Stretch-~3100-3300 (broad)-
C-H Stretch (Aromatic/Aldehyde)~3100-3150, ~2820, ~2720~3100-3150, ~2820, ~2720~3100-3150, ~2820, ~2720
C-H Stretch (Aliphatic)~2850-2950-~2850-2950
C=O Stretch (Aldehyde) ~1675-1685 ~1670-1680 ~1675-1685
C=N, C=C Stretch (Ring)~1500-1580~1500-1580~1500-1580
C-O-C Stretch (Ether) ~1080-1120 --

Analysis and Interpretation:

  • The most prominent feature in all spectra is the strong carbonyl (C=O) stretch of the aldehyde group between 1670-1685 cm⁻¹.[13]

  • The key distinguishing feature for the target compound is the strong C-O-C stretching vibration from the oxane ring, expected around 1100 cm⁻¹.

  • Analog 1 is uniquely identified by a broad N-H stretching band above 3100 cm⁻¹.

  • All compounds will show the characteristic C-H stretches for the aldehyde group (a pair of bands at ~2820 and ~2720 cm⁻¹) and the pyrazole ring C-H bonds (>3100 cm⁻¹). The target compound and Analog 2 will also show aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS) Analysis

MS provides the molecular weight and crucial information about the molecule's stability and substructures through fragmentation analysis.

Compound Formula MW Expected [M+H]⁺ Key Fragmentation Ions (m/z)
Target Compound C₁₀H₁₄N₂O₂194.23195.1199 (Oxanylmethyl cation), 95 (Pyrazole-carbaldehyde radical)
Analog 1 C₄H₄N₂O96.0997.0469 (Loss of HCN), 68 (Loss of N₂)
Analog 2 C₅H₆N₂O110.11111.0695 (Loss of methyl), 82 (Loss of N₂)

Proposed Fragmentation of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde: The primary fragmentation pathway for the target compound involves the cleavage of the bond between the pyrazole nitrogen and the methylene bridge, which is a common fragmentation route for N-substituted heterocycles.[14][15]

G Parent [M+H]⁺ m/z = 195.11 (C₁₀H₁₅N₂O₂⁺) Frag1 Oxanylmethyl Cation m/z = 99.08 (C₆H₁₁O⁺) Parent->Frag1 Benzylic Cleavage Frag2 Pyrazole-4-carbaldehyde m/z = 96.03 (C₄H₄N₂O) Parent->Frag2 Rearrangement Frag3 Loss of HCN m/z = 69.02 Frag2->Frag3

Caption: Proposed ESI-MS fragmentation pathway for the target compound.

Part 5: Conclusion

The comprehensive spectral analysis of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde reveals a unique fingerprint that is readily distinguishable from its core scaffold and simple alkylated analogs.

  • ¹H and ¹³C NMR: The presence and complex splitting pattern of the oxanylmethyl group (δ 4.1-1.4 ppm in ¹H; δ 66-30 ppm in ¹³C) is the most definitive feature of the target compound.

  • FT-IR: A strong C-O-C ether stretch around 1100 cm⁻¹ serves as a rapid diagnostic marker for the oxane ring.

  • Mass Spectrometry: The molecular ion at m/z 195.11 [M+H]⁺ confirms the molecular formula, and the presence of a significant fragment at m/z 99 (corresponding to the oxanylmethyl cation) validates the structure.

This guide demonstrates that a multi-technique spectroscopic approach allows for the confident and unambiguous characterization of complex heterocyclic molecules. The principles and data presented here provide a valuable reference for researchers working on the synthesis and analysis of pyrazole derivatives and other related pharmacophores.

Part 6: References

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. National Center for Biotechnology Information. [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Indian Journal of Heterocyclic Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Center for Biotechnology Information. [Link]

  • Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Center for Biotechnology Information. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. Royal Society of Chemistry. [Link]

  • 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. The Australian National University. [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

  • Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives. Asian Publication Corporation. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Taylor & Francis Online. [Link]

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Comparative

A Comparative Guide to N-Alkyl and N-Aryl Pyrazole Derivatives for Drug Discovery Professionals

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] This five-membered aromatic heterocycle, with its two adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile scaffold for designing compounds that interact with a wide range of biological targets.[2][3][4] A critical determinant of a pyrazole derivative's biological activity and physicochemical properties is the nature of the substituent at the N1 position. This guide provides an in-depth comparative analysis of two major classes of these compounds: N-alkyl and N-aryl pyrazole derivatives. We will explore their distinct characteristics, from synthesis to biological function, supported by experimental data and established protocols, to inform rational drug design strategies.

Structural and Physicochemical Distinctions

The choice between an alkyl and an aryl substituent at the N1 position of the pyrazole ring introduces fundamental differences in the molecule's stereoelectronic properties, which in turn dictate its interactions with biological macromolecules and its pharmacokinetic profile.

  • N-Alkyl Pyrazoles: The introduction of a flexible, non-planar alkyl chain generally increases the lipophilicity of the molecule in a predictable manner based on the chain length. This can enhance membrane permeability but may also lead to increased metabolic susceptibility, particularly through oxidation.[5] The non-aromatic nature of the alkyl group means it primarily engages in hydrophobic and van der Waals interactions within a protein binding pocket.

  • N-Aryl Pyrazoles: An aryl group, in contrast, introduces a rigid, planar moiety that can participate in π-π stacking and cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target protein.[6] This planarity can be crucial for fitting into specific, sterically demanding binding sites.[6][7] Furthermore, the electronic nature of the aryl ring can be readily modulated with electron-donating or electron-withdrawing substituents to fine-tune binding affinity and other properties. The aromaticity of the pyrazole ring itself is also influenced by the N-substituent, which can affect its stability and reactivity.[8]

PropertyN-Alkyl PyrazolesN-Aryl PyrazolesRationale & Implications
Geometry Non-planar, flexiblePlanar, rigidN-Aryl groups can offer better shape complementarity in flat binding pockets and participate in π-stacking.[6]
Lipophilicity (LogP) Generally increases with chain lengthDependent on aryl substituents; can be modulatedProvides a handle to tune solubility and permeability.[2]
Binding Interactions Primarily hydrophobic and van der WaalsHydrophobic, π-π stacking, cation-πN-Aryl substitution allows for a broader range of potential non-covalent interactions.
Metabolic Stability Prone to alkyl chain oxidationGenerally more stable, but subject to aromatic hydroxylationN-Aryl derivatives may offer a more stable metabolic profile.
Solubility Decreases with increasing alkyl chain lengthCan be improved with polar aryl substituentsCrucial for oral bioavailability and formulation.

Comparative Synthetic Strategies

The methodologies for synthesizing N-alkyl and N-aryl pyrazoles differ significantly, reflecting the distinct chemical nature of the N-substituent being introduced.

Synthesis of N-Alkyl Pyrazoles

The most common approach involves the direct N-alkylation of a pre-formed pyrazole ring using an alkyl halide in the presence of a base.[9] This method is generally straightforward and cost-effective. Another classical method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an alkylhydrazine. While versatile, the handling of often toxic and unstable hydrazine derivatives can be a drawback.[10]

Synthesis of N-Aryl Pyrazoles

Synthesizing N-aryl pyrazoles typically requires more sophisticated methods, often involving transition-metal catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and the pyrazole nitrogen, is a powerful and widely used technique.[11] Copper-catalyzed N-arylation reactions are also common.[11] More recent methods focus on one-pot procedures to improve efficiency and functional group tolerance.[12][13][14][15]

Workflow: General Synthetic Approaches

G cluster_alkyl N-Alkylation cluster_aryl N-Arylation PZ_H Pyrazole Alkylation S_N2 Reaction PZ_H->Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation Base Base (e.g., NaH, K2CO3) Base->Alkylation PZ_Alkyl N-Alkyl Pyrazole Alkylation->PZ_Alkyl PZ_H2 Pyrazole Coupling Cross-Coupling PZ_H2->Coupling ArylHalide Aryl Halide (Ar-X) ArylHalide->Coupling Catalyst Pd or Cu Catalyst Catalyst->Coupling Ligand Ligand Ligand->Coupling Base2 Base (e.g., Cs2CO3) Base2->Coupling PZ_Aryl N-Aryl Pyrazole Coupling->PZ_Aryl

Case Study: Kinase Inhibitors

The functional role of the N1-substituent is particularly evident in the development of kinase inhibitors, a major class of therapeutics.

In a study on inhibitors of the Transforming Growth Factor-β Type I (TβR-I) receptor kinase, a direct comparison was made between N-alkyl and N-aryl pyrazole derivatives.[16] The data clearly illustrates the superior potency of N-aryl substituents in this specific context.

  • N-Aryl Advantage: The N-phenyl derivative (Compound 13 ) showed significantly higher activity compared to the N-benzyl analogue (Compound 12 ). This suggests that the planar phenyl group provides a more optimal fit within the kinase ATP-binding pocket. The ability to introduce substituents on the aryl ring, such as a fluorine atom (Compound 14 ), allowed for further optimization of potency, a strategy not as readily available for simple alkyl groups.[16]

  • Selectivity Impact: In a separate study targeting c-Jun N-terminal kinase 3 (JNK3), the highly planar nature of N-linked phenyl pyrazole structures was found to be a key determinant of selectivity over the closely related p38 kinase.[6][7] The N-aryl pyrazoles better occupied the smaller, more constrained active site of JNK3.[6]

Compound IDN1-SubstituentTarget KinaseIC50 (nM)Reference
12 BenzylTβR-I>10,000[16]
13 PhenylTβR-I1,400[16]
14 4-FluorophenylTβR-I400[16]
SR-3576 Phenyl (aminopyrazole)JNK37[6][7]
SR-3576 Phenyl (aminopyrazole)p38>20,000[6][7]

This data underscores a critical principle: while N-alkylation provides a route to explore hydrophobic pockets, N-arylation offers a more rigid scaffold that can be finely tuned to achieve both high potency and selectivity through specific electronic and steric interactions.

Experimental Protocols

To provide a practical context, here are representative, detailed protocols for the synthesis of both an N-alkyl and an N-aryl pyrazole derivative.

Protocol 1: Synthesis of an N-Alkyl Pyrazole (N-Benzylation)

Objective: To synthesize 1-benzyl-3,5-dimethylpyrazole.

Rationale: This protocol exemplifies a standard SN2 alkylation, a common and robust method for introducing alkyl groups onto the pyrazole nitrogen. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion for reaction with benzyl bromide.

Materials:

  • 3,5-Dimethylpyrazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Benzyl Bromide

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl pyrazole.

Protocol 2: Synthesis of an N-Aryl Pyrazole (Palladium-Catalyzed N-Arylation)

Objective: To synthesize 1-(4-fluorophenyl)-3,5-dimethylpyrazole.

Rationale: This protocol utilizes a palladium-catalyzed C-N cross-coupling reaction, a powerful method for forming the N-aryl bond that is often difficult to achieve via classical methods.[11] tBuBrettPhos is chosen as a bulky, electron-rich phosphine ligand that is highly effective for this type of transformation.

Materials:

  • 3,5-Dimethylpyrazole

  • 1-Bromo-4-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • tBuBrettPhos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under a nitrogen atmosphere, combine 3,5-dimethylpyrazole (1.2 equivalents), 1-bromo-4-fluorobenzene (1.0 equivalent), Cs₂CO₃ (2.0 equivalents), Pd₂(dba)₃ (0.02 equivalents), and tBuBrettPhos (0.04 equivalents).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100°C for 18-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl pyrazole.

Conclusion and Outlook

The decision to pursue either N-alkyl or N-aryl pyrazole derivatives is a critical juncture in a drug discovery program.

  • N-Alkyl pyrazoles offer synthetic simplicity and are excellent for probing hydrophobic interactions. Their flexibility can be advantageous in targets with less defined binding pockets.

  • N-Aryl pyrazoles provide a rigid scaffold that is ideal for achieving high potency and selectivity through well-defined, directional interactions like π-stacking. The ability to readily functionalize the aryl ring offers a powerful tool for structure-activity relationship (SAR) optimization.

The choice is not mutually exclusive; often, early-stage exploration may involve both series. However, as demonstrated in kinase inhibitor development, the structural rigidity and tunable electronics of the N-aryl substitution often provide a more direct path to potent and selective clinical candidates. Future advancements in synthetic methodologies, particularly in late-stage functionalization, will continue to expand the chemical space accessible for both classes, further empowering medicinal chemists to tailor pyrazole derivatives to the specific demands of their biological targets.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). A Simple One-Pot Method for the Synthesis of Diversely Functionalized N-Arylpyrazoles from Aryl Nucleophiles, Di-tert-butylazodicarboxylate, and 1,3-Dicarbonyl or Equivalent Compounds. Organic Letters, 11(9), 2097–2100. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

  • Lv, P.-C., & Zhu, H.-L. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1641-1667. [Link]

  • Google Patents. (1998).
  • Wang, D., Yamamoto, K., & Kwong, F. Y. (2016). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 81(16), 7274–7281. [Link]

  • Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(19), 3953–3956. [Link]

  • Pustovalov, Y., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9579–9590. [Link]

  • Vishwakarma, R. K., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(1), 475-489. [Link]

  • Oniga, S., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4529-4532. [Link]

  • Vishwakarma, R. K., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

  • Ghandour, Y., et al. (2019). Synthesis, Characterization of New N-Alkyl-1H-Pyrazol-3-One Derivatives. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78. [Link]

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  • Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12763-12772. [Link]

  • Wang, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1425–1444. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Semantic Scholar. [Link]

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  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1993. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for Pyrazole Compounds

For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of modern medicinal chemistry. Its presence in blockbuster drugs—from the anti-inflammatory celecoxib to the anti-obe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus is a cornerstone of modern medicinal chemistry. Its presence in blockbuster drugs—from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant—highlights the scaffold's pharmacological significance.[1] However, the journey from a promising synthesized compound to a regulated pharmaceutical product is paved with rigorous analytical scrutiny. Ensuring the identity, strength, quality, purity, and potency of these molecules is not merely a regulatory formality; it is a scientific imperative.

This guide provides an in-depth comparison of analytical methods for pyrazole compounds, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] We will move beyond rote protocols to explain the causality behind experimental choices, empowering you to design and execute robust, self-validating systems for your analytical procedures.

Selecting the Optimal Analytical Technique: A Comparative Analysis

The choice of an analytical method is contingent upon the intended purpose of the analysis, whether it's for routine quality control, stability testing, or quantifying trace-level impurities. Pyrazole compounds, with their diverse substitutions and potential for tautomerism, demand careful consideration of the technique's sensitivity, selectivity, and resolving power.[4]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most pharmaceutical labs.[5] Its robustness and accessibility make it ideal for assaying the purity of drug substances and quantifying the main component in formulations. For pyrazoles with a strong chromophore, HPLC-UV provides a reliable, cost-effective solution.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and thermally stable pyrazole derivatives, GC-MS offers excellent separation and provides invaluable structural information through its characteristic fragmentation patterns.[4][7] This can be particularly useful for identifying unknown impurities or confirming the structure of synthesized analogues.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering unparalleled sensitivity and selectivity, LC-MS/MS is the gold standard for quantifying low-level impurities, degradation products, and for bioanalytical studies in complex matrices like plasma.[8][9][10][11] Its ability to use Multiple Reaction Monitoring (MRM) allows for precise quantification even in the presence of co-eluting interferences.[6]

The following diagram illustrates a decision-making framework for selecting the appropriate technique.

G start What is the Analytical Goal? q1 Is the analyte volatile & thermally stable? start->q1 q2 Need to quantify trace levels (<0.1%) or analyze in a complex biological matrix? q1->q2 No gcms GC-MS q1->gcms  Yes q3 Is it for routine assay and purity of the main component? q2->q3 No lcmsms LC-MS/MS q2->lcmsms  Yes hplc HPLC-UV q3->hplc

Caption: Decision tree for analytical technique selection.
Table 1: Comparison of Quantitative Performance Data
ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[6]> 0.995> 0.999[6]
Accuracy (% Recovery) 98.0 - 102.0%[6]95.0 - 105.0%99.0 - 101.0%[6]
Precision (%RSD) < 2.0%[6]< 5.0%< 1.5%[6]
Limit of Detection (LOD) ~10-100 ng/mL[6]~1-50 ng/mL~0.1-1 ng/mL[6]
Limit of Quantitation (LOQ) ~50-200 ng/mL[6]~5-100 ng/mL~0.5-5 ng/mL[6]
Selectivity/Specificity GoodVery GoodExcellent[6]
Instrumentation Cost ModerateModerate-HighHigh

The Validation Master Plan: A Workflow Grounded in ICH Q2(R2)

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[12] A well-defined validation protocol should be established before initiating studies, outlining the performance characteristics to be evaluated and the acceptance criteria.[13] The modern approach, introduced in ICH Q14, encourages defining an "Analytical Target Profile" (ATP) at the outset to ensure the method is fit-for-purpose from the very beginning.[14]

The following workflow illustrates the logical progression of a comprehensive method validation.

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation Execution (per ICH Q2(R2)) cluster_rep Phase 3: Documentation atp Define Analytical Target Profile (ATP) dev Method Development & Optimization atp->dev protocol Write Validation Protocol dev->protocol spec Specificity (Forced Degradation) protocol->spec lin Linearity & Range acc Accuracy (Recovery) prec Precision (Repeatability & Intermediate) sens LOD & LOQ robust Robustness report Compile Validation Report robust->report

Caption: Workflow for analytical method validation.

Specificity: Proving a Method is Stability-Indicating

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For pyrazole compounds, which can be susceptible to hydrolysis, oxidation, or photodegradation, this is paramount.[15] A method that cannot separate the intact active pharmaceutical ingredient (API) from its degradation products is not "stability-indicating" and cannot be used for stability studies.[13] Forced degradation studies are the definitive way to prove specificity.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the pyrazole compound to generate potential degradation products.

  • Prepare Stock Solutions: Prepare solutions of the pyrazole API in a suitable solvent (e.g., methanol:water).

  • Apply Stress Conditions: Expose the API solutions to the following conditions[15]:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of the API at 105°C for 24 hours, then dissolve.

    • Photodegradation: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze an unstressed sample and all stressed samples by your developed method (e.g., HPLC-UV).

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the main peak is spectrally pure in all stressed samples.

Linearity, Range, Accuracy, and Precision: The Quantitative Cornerstones

These parameters collectively ensure that the method produces accurate and reproducible quantitative results over a specified concentration range.

Experimental Protocols

Linearity & Range:

  • Preparation: Prepare a series of at least five calibration standards from a stock solution, spanning the expected concentration range of the samples.[12][16] For an assay, this is typically 80% to 120% of the target concentration.

  • Analysis: Analyze each standard in triplicate.

  • Evaluation: Plot the mean response (e.g., peak area) versus concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.[6] The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[12]

Accuracy (as % Recovery):

  • Preparation: Spike a placebo (a mixture of all formulation components except the API) with the pyrazole API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[6] Prepare three samples at each level.

  • Analysis: Analyze the spiked samples and calculate the concentration found using the linear regression equation.

  • Evaluation: Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.[6]

Precision (as %RSD):

  • Repeatability (Intra-assay): Prepare a minimum of six replicate samples at 100% of the test concentration.[6] Analyze them on the same day, with the same analyst, on the same instrument.[6]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability and intermediate precision studies. The acceptance criterion is typically an RSD of ≤ 2.0%.[6]

Table 2: Typical Acceptance Criteria for Quantitative Validation
ParameterTestAcceptance Criterion
Linearity 5+ concentrationsCorrelation Coefficient (R²) ≥ 0.999
Accuracy 9 determinations over 3 concentrations% Recovery between 98.0 - 102.0%
Precision
- Repeatability≥ 6 replicates%RSD ≤ 2.0%
- IntermediateVaries (e.g., 2 analysts, 2 days)%RSD ≤ 2.0%
Range Confirmed by Linearity, Accuracy, PrecisionEstablished range meets all criteria

Method Sensitivity and Robustness

Sensitivity (LOD & LOQ): The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy.[17] For impurity methods, a sensitive LOQ is critical.

  • Determination: Often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.[16]

  • Causality: An LC-MS/MS method will inherently have a much lower (better) LOQ than an HPLC-UV method, making it the required choice for analyzing potentially genotoxic impurities (PGIs) at parts-per-million (ppm) levels.[9][10]

Robustness: This parameter demonstrates the reliability of a method with respect to deliberate variations in its parameters, simulating the minor deviations that occur during routine use.

  • Protocol: Intentionally vary critical parameters one at a time, such as[17]:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

  • Evaluation: Analyze a standard sample under each condition and evaluate system suitability parameters (e.g., peak tailing, resolution, retention time). The method is robust if system suitability remains within predefined limits under all variations.

Conclusion

The validation of an analytical method for pyrazole compounds is a systematic process that provides documented evidence of its suitability for the intended application. By grounding the validation plan in ICH guidelines and understanding the scientific rationale behind each parameter, researchers can ensure the generation of reliable, reproducible, and defensible data.[2] Choosing the right technique—whether the robust simplicity of HPLC-UV, the structural insight of GC-MS, or the supreme sensitivity of LC-MS/MS—is the foundational step. A comprehensive validation that demonstrates specificity, linearity, accuracy, precision, sensitivity, and robustness will ultimately guarantee the quality and integrity of the analytical results, supporting successful drug development from the research bench to regulatory approval.

Sources

Comparative

Biological Activity Comparison of Pyrazole Isomers: A Guide to Regioselectivity and Target Affinity

As a privileged scaffold in medicinal chemistry, the pyrazole ring is foundational to numerous therapeutic agents, ranging from anti-inflammatory drugs to targeted cancer therapies. However, the biological efficacy of a...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the pyrazole ring is foundational to numerous therapeutic agents, ranging from anti-inflammatory drugs to targeted cancer therapies. However, the biological efficacy of a pyrazole derivative is rarely universal across its structural variants. The precise positioning of substituents—specifically the distinction between regioisomers (e.g., 1,3- vs. 1,5-disubstituted, or 3- vs. 4-substituted pyrazoles)—dictates the molecule's steric profile, electronic distribution, and ultimate target affinity.

This guide provides an objective, data-driven comparison of pyrazole isomers, exploring the causality behind their divergent biological activities and detailing the self-validating experimental workflows required to isolate and evaluate them.

The Mechanistic Imperative of Pyrazole Regioisomerism

When synthesizing pyrazoles via the classic Knorr cyclocondensation (reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine), the reaction inherently yields a mixture of regioisomers. The nucleophilic nitrogen of the hydrazine can attack either electrophilic carbonyl carbon, driven by a delicate balance of[1].

This regioselectivity is not merely a synthetic hurdle; it is a biological imperative. The spatial orientation of the substituents determines whether the molecule can successfully navigate the binding pocket of a target enzyme or receptor. For example, shifting a phenyl group from the C-3 to the C-4 position on the pyrazole ring can completely ablate its inhibitory activity against cancer cell lines, as the C-4 position often fails to promote the necessary hydrophobic interactions[2].

Target Affinity Causality: COX-2 Inhibition

The most striking example of isomer-dependent activity is found in Cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a classic 1,5-diarylpyrazole, exhibits profound COX-2 selectivity. The causality lies in the enzyme's architecture: COX-2 possesses a secondary side pocket that COX-1 lacks. The 1,5-diaryl geometry precisely angles the sulfonamide group into this secondary pocket while the 5-aryl group anchors into the main hydrophobic channel. Conversely, the 1,3-diaryl regioisomer projects these functional groups at incorrect vectors, leading to severe steric clashes and a near-total loss of affinity[3].

G AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 COX2->PGG2 Cyclooxygenation PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 Isomerization Isomer15 1,5-Diarylpyrazole (High Affinity) Isomer15->COX2 Fits Secondary Pocket Isomer13 1,3-Diarylpyrazole (Steric Clash) Isomer13->COX2 Fails to Bind

Logical relationship of pyrazole regioisomer binding in the COX-2 inflammatory pathway.

Glucocorticoid Receptor (GR) Flexibility

Interestingly, not all biological targets are as rigid as COX-2. Recent studies on deacylcortivazol-like (DAC-like) pyrazole regioisomers demonstrate that the expanded binding pocket of the glucocorticoid receptor is highly accommodating. Both 1'- and 2'-substituted pyrazole regioisomers synthesized via Ullman-type coupling yielded highly potent ligands, with some 1'-phenyl substituted isomers exhibiting potencies 10x greater than dexamethasone[4].

Quantitative Performance Comparison

The following table summarizes the biological activity of various pyrazole regioisomers and derivatives, highlighting how structural shifts impact the half-maximal inhibitory concentration (IC₅₀) and Selectivity Index (SI).

Compound / Isomer TypeBiological TargetPrimary Activity (IC₅₀ / Affinity)Selectivity Index (SI)Ref
Celecoxib (1,5-diarylpyrazole) COX-2 Enzyme2.16 μM78.06[3]
Compound 5u (1,5-hybrid analogue) COX-2 Enzyme1.79 μM74.92[3]
Compound 5s (1,5-hybrid analogue) COX-2 Enzyme2.51 μM65.75[3]
D1'P (1'-substituted DAC-like) Glucocorticoid Receptor~0.1 dose eq. (vs. Dex)N/A[4]
D2'P (2'-substituted DAC-like) Glucocorticoid Receptor~0.1 dose eq. (vs. Dex)N/A[4]
Compound 6a (4-aryl substituted) NPC-TW01 (Cancer Cell)43.0 μM (Negligible)N/A[2]

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of pyrazole isomers requires rigorous separation and self-validating biological assays. Testing a mixture of regioisomers will yield convoluted, uninterpretable data.

Workflow Step1 1,3-Dicarbonyl + Hydrazine Step2 Regioisomer Mixture Step1->Step2 Cyclocondensation Step3 Flash Chromatography Step2->Step3 Separation Step4A Pure 1,5-Isomer Step3->Step4A Fraction A Step4B Pure 1,3-Isomer Step3->Step4B Fraction B Step5 In Vitro COX-2 Assay Step4A->Step5 Screening Step4B->Step5 Screening Step6 SAR Analysis Step5->Step6 Data Output

Experimental workflow for the synthesis, isolation, and biological evaluation of pyrazole isomers.

Protocol 1: Regioselective Synthesis and Chromatographic Isolation

Causality: Controlling the solvent environment is critical. Using fluorinated solvents modulates the electrophilicity of the dicarbonyl, pushing the kinetic formation toward a favored isomer[1].

  • Reaction Setup: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of 2,2,2-trifluoroethanol (TFE).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 mmol) dropwise at room temperature. Note: Slow addition prevents localized heating, which could cause thermodynamic equilibration to the less desired isomer.

  • Separation: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel (elution with 30:70 EtOAc/hexane). The isomers will exhibit distinct retention factors (Rf) due to differing dipole moments.

  • Self-Validation (NMR Confirmation): Confirm the purity and identity of the isolated isomers using 1D ¹H-NMR. The pyrazole ring proton (4-H) of the 3-aryl-substituted isomer typically shifts upfield by ~0.11–0.12 ppm relative to the 4-aryl or 5-aryl substituted isomers due to the anisotropic shielding effects of the adjacent rings[2].

Protocol 2: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Causality: Diarylpyrazoles are often time-dependent, slow-binding inhibitors. Pre-incubation with the enzyme prior to introducing the substrate is mandatory to accurately capture their true IC₅₀ values.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Add the isolated pyrazole regioisomers (serial dilutions from 0.01 to 100 μM) and incubate for 15 minutes at 37°C. Include Celecoxib as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) and a fluorogenic peroxidase substrate (e.g., ADHP).

  • Detection & Self-Validation: Measure fluorescence at Ex/Em = 535/587 nm. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). Validation Check: The assay is only considered valid if the positive control (Celecoxib) yields an SI > 50. If the SI falls below this threshold, it indicates either enzyme degradation or saturating AA concentrations, and the plate must be discarded[3].

Conclusion

The biological activity of pyrazole derivatives cannot be generalized across a scaffold; it is intrinsically tied to the molecule's regiochemistry. As demonstrated by COX-2 and GR binding models, the shift of a single substituent from the 3-position to the 5-position can mean the difference between a highly potent therapeutic agent and an inactive molecule. Drug development professionals must prioritize rigorous chromatographic separation and structural validation of isomers prior to biological screening to ensure the integrity of Structure-Activity Relationship (SAR) models.

Sources

Validation

Benchmarking New Pyrazole Synthesis Routes Against Classical Methods: A Guide for the Modern Researcher

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1] The enduring importance of this heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1] The enduring importance of this heterocycle necessitates the continuous development of efficient, scalable, and sustainable synthetic routes. This guide provides a comprehensive, data-driven comparison of classical pyrazole synthesis methods, primarily the Knorr synthesis, against a suite of modern techniques including microwave-assisted organic synthesis (MAOS), flow chemistry, and multicomponent reactions (MCRs). By presenting detailed protocols, mechanistic insights, and a head-to-head analysis of key performance metrics, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to select the optimal synthetic strategy for their specific research and development goals.

Introduction: The Enduring Importance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] First synthesized by Ludwig Knorr in 1883, this structural motif has become a cornerstone in pharmaceutical development.[3][4] Its prevalence is due to the ability of the pyrazole ring to act as a stable scaffold that can be readily functionalized, enabling it to engage in a wide range of biological interactions.[1] Pyrazole-containing drugs have been successfully developed to target critical nodes in cellular signaling pathways, including cyclooxygenases (e.g., Celecoxib for inflammation), kinases (e.g., Crizotinib for cancer), and phosphodiesterase type 5 (e.g., Sildenafil for erectile dysfunction).[1][5] Given their therapeutic significance, the choice of synthetic route to access diverse pyrazole derivatives is a critical decision in the drug discovery pipeline, profoundly impacting yield, purity, cost, scalability, and environmental footprint.[1]

The Classical Standard: Knorr Pyrazole Synthesis

The most traditional and widely recognized method for pyrazole synthesis is the Knorr reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[4][6][7]

2.1. Mechanism and Rationale

The reaction proceeds via an initial, rapid condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[8] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the stable, aromatic pyrazole ring.[7][9] The use of an acid catalyst is crucial as it protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[10]

A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds. The initial condensation can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[6][11] The outcome is governed by a delicate balance of steric and electronic factors of the substrates and the reaction conditions, such as pH.[6]

G cluster_0 Knorr Pyrazole Synthesis Mechanism A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C Condensation B Hydrazine B->C D Cyclized Intermediate C->D Intramolecular Cyclization H2O_out1 - H₂O E Pyrazole D->E Dehydration H2O_out2 - H₂O Catalyst H⁺ Catalyst Catalyst->A Protonation

Caption: General mechanism of the acid-catalyzed Knorr pyrazole synthesis.

2.2. Representative Experimental Protocol: Knorr Synthesis

The following protocol describes the synthesis of 3,5-diphenylpyrazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.12 g, 5 mmol) in 20 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (0.25 mL, 5 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the product can be further purified by recrystallization from ethanol to yield the desired 3,5-diphenylpyrazole.

Modern Advancements in Pyrazole Synthesis

While robust, classical methods like the Knorr synthesis often require harsh conditions, long reaction times, and can generate significant waste.[3] Modern synthetic chemistry has introduced several powerful alternatives that address these limitations, emphasizing efficiency, safety, and sustainability.[3][12]

3.1. Microwave-Assisted Organic Synthesis (MAOS)

MAOS has emerged as a transformative technology in organic synthesis.[13] By using microwave irradiation, reaction mixtures are heated directly and uniformly, leading to a dramatic acceleration of reaction rates.[14] For pyrazole synthesis, this translates to a reduction in reaction times from hours to mere minutes, often with improved yields and cleaner reaction profiles.[15] The efficiency of MAOS stems from its ability to rapidly reach and maintain the target temperature, minimizing the formation of thermal degradation byproducts.[14]

3.2. Flow Chemistry

Continuous flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and scalability.[5][16][17] For pyrazole synthesis, flow reactors can handle hazardous reagents like hydrazine more safely and allow for reaction conditions not easily achievable in traditional batch setups.[16] This technology facilitates the integration of synthesis, purification, and analysis, speeding up the optimization process and enabling the efficient production of pyrazole libraries.[5][16]

3.3. Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the initial substrates.[18][19] This approach embodies the principles of green chemistry by maximizing atom economy and minimizing steps and waste.[20][21] Several MCRs have been developed for pyrazole synthesis, allowing for the rapid construction of complex and highly substituted pyrazole derivatives from simple, readily available starting materials.[22][23]

3.4. Modern Catalytic Approaches

The development of novel catalysts has revolutionized pyrazole synthesis. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex aryl- and amino-pyrazoles from halo-pyrazole intermediates.[24][25] Copper-catalyzed reactions have also been developed for [3+2] cycloadditions and domino reactions that provide access to diverse pyrazole structures.[26][27] These catalytic methods often proceed under milder conditions and with higher regioselectivity compared to classical approaches.[22][28]

G cluster_1 Modern Palladium-Catalyzed Pyrazole Synthesis Start Terminal Alkyne + Aryl Iodide + Hydrazine + Carbon Monoxide Cycle Catalytic Cycle Start->Cycle Pd_cat Pd(0) Catalyst Pd_cat->Cycle Enters Cycle Cycle->Pd_cat Regenerated Product Polysubstituted Pyrazole Cycle->Product

Caption: A modern four-component, palladium-catalyzed approach to pyrazoles.

3.5. Representative Experimental Protocol: Microwave-Assisted Synthesis

The following protocol describes a microwave-assisted, one-pot synthesis of 3,5-disubstituted-1H-pyrazoles.[29]

  • Reactant Mixture Preparation: In a 40 mL Pyrex tube suitable for microwave synthesis, mix the α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.

  • Base and Additive: Add anhydrous potassium carbonate (K₂CO₃, 20 mmol) and a minimal amount of N,N-dimethylformamide (DMF) (approx. 30 mg/mmol of substrate) to facilitate efficient energy transfer.[14]

  • Microwave Irradiation: Place the unsealed reaction vessel in the microwave cavity. Irradiate the mixture with stirring at a constant temperature of 130 °C. The instrument will modulate the power (typically 5-300 W) to maintain this temperature. The reaction is typically complete in 5-15 minutes.[14][29]

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Once complete, cool the vessel, dilute the mixture with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Head-to-Head Benchmarking: A Comparative Analysis

The selection of a synthetic method depends on numerous factors, including desired substitution pattern, reaction scale, available equipment, and green chemistry considerations.[1] The table below provides a quantitative comparison of different methodologies for synthesizing representative pyrazole structures.

Parameter Classical (Knorr) Microwave-Assisted Flow Chemistry Pd-Catalyzed MCR
Typical Yield 70-95%[8][30]80-96%[15]62-90%[16][31]59-85%[27]
Reaction Time 1-5 hours[8]2-20 minutes[15][32]2-16 minutes (residence time)[16][31]12-36 hours[27]
Temperature 80-120 °C100-140 °C[32]150-170 °C[16]Room Temperature[27]
Scalability ModerateModerate (batch size limited)ExcellentGood
Regioselectivity Variable; often poor[6]Good to ExcellentExcellent[31]Excellent[27]
Safety Hydrazine handling is a concernSealed vessel pressureImproved safety for hazardous reagents[17]Requires inert atmosphere
"Green" Aspects High solvent use, long heatingReduced time and energy[14]Process intensification, less waste[5]High atom economy
Key Advantage Well-established, simple reagentsDrastic speed increaseHigh throughput, safety, scalability[17]Builds complexity in one step

Conclusion & Future Outlook

The synthesis of pyrazoles has evolved significantly from its classical roots. The Knorr synthesis remains a reliable and valuable method, particularly for simple, symmetrical substrates where its operational simplicity is an advantage.[30] However, for the modern researcher focused on efficiency, diversity, and sustainability, newer methods offer compelling benefits.

  • Microwave-assisted synthesis is the recommended method for rapid reaction screening, optimization, and small-scale library production, offering unparalleled speed.[14][33]

  • Flow chemistry represents the state-of-the-art for safe, scalable, and high-throughput production, making it ideal for industrial applications.[16][17]

  • Multicomponent and advanced catalytic reactions provide the most elegant solutions for constructing complex, highly functionalized pyrazoles in a single step, aligning perfectly with the goals of drug discovery and materials science to explore chemical space efficiently.[22][27]

Future developments will likely focus on further integrating these modern approaches, such as performing multicomponent reactions in flow reactors, and developing even more sustainable catalysts and reaction media.[20] By understanding the strengths and weaknesses of each method presented in this guide, researchers can make informed decisions to select the most suitable and efficient pathway for their pyrazole synthesis endeavors.[30]

References

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Comparative

A Head-to-Head Comparison of Pyrazole Synthesis Methodologies: The Classic Knorr Condensation vs. Modern Multicomponent Strategies

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle containing two adjacent nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the kinase inhibitor Crizotinib for cancer therapy, and many others targeting critical signaling pathways.[1] Given its significance, the efficient and strategic synthesis of substituted pyrazoles is a critical task for any drug discovery program.

This guide provides an in-depth, head-to-head comparison of two major philosophical approaches to pyrazole synthesis: the classic two-component Knorr pyrazole synthesis and a representative Hantzsch-like three-component synthesis. While the Hantzsch name is famously associated with the synthesis of pyrroles and dihydropyridines[2][3][4], this guide will explore a multicomponent pyrazole synthesis that embodies the convergent spirit of the Hantzsch methodology. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these methods to inform your synthetic strategy.

Part 1: The Knorr Pyrazole Synthesis - A Time-Honored Condensation

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is the quintessential method for constructing the pyrazole ring.[5] It is a robust and straightforward condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6]

Mechanism and Rationale

The reaction is typically performed under acidic conditions. The acid catalyst serves a dual purpose: it protonates a carbonyl group, activating it for nucleophilic attack, and facilitates the subsequent dehydration steps that drive the reaction towards the stable aromatic product.

The mechanism proceeds via two key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the activated carbonyls of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization forms a non-aromatic five-membered ring intermediate (a pyrazoline), which readily dehydrates under the reaction conditions to yield the final, thermodynamically stable pyrazole.

Caption: General workflow for the Knorr Pyrazole Synthesis.

Scope and Limitations: The Regioselectivity Challenge

The primary challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³). In such cases, the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. This can lead to the formation of a mixture of two regioisomeric pyrazole products, which are often difficult to separate.

Causality of Regioselectivity:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The attack will favor the more electrophilic (electron-deficient) carbonyl carbon.

  • Reaction Conditions: The pH of the reaction can influence which carbonyl is more readily protonated and activated, thereby directing the initial attack.

For example, in the reaction of benzoylacetone (R¹=Ph, R³=Me) with phenylhydrazine, the hydrazine's substituted nitrogen (N1) typically attacks the more electrophilic benzoyl carbonyl, while the NH₂ group attacks the methyl ketone.

Part 2: Hantzsch-like Multicomponent Pyrazole Synthesis - A Convergent Approach

While a specific "Hantzsch Pyrazole Synthesis" is not a standard named reaction, numerous multicomponent reactions (MCRs) exist that construct pyrazoles in a convergent fashion reminiscent of Arthur Hantzsch's famous syntheses of other heterocycles.[5][7] These MCRs combine three or more starting materials in a single pot to rapidly build molecular complexity. A common and powerful example is the three-component condensation of an aldehyde, a β-ketoester, and a hydrazine.[5]

Mechanism and Rationale

This reaction is often catalyzed by a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃), or a Brønsted acid. The catalyst plays a crucial role in activating the substrates and facilitating the cascade of reactions.

The plausible mechanism involves:

  • Hydrazone Formation: The aldehyde and hydrazine first condense to form a hydrazone intermediate. This is often the initial and rapid step.

  • Enol/Enolate Formation: Simultaneously, the β-ketoester is activated by the catalyst to form a reactive enol or enolate intermediate.

  • Michael Addition & Cyclization: The enol attacks the hydrazone in a Michael-type addition. This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the highly substituted pyrazole product.

MCR_Mechanism cluster_reactants Reactants (3 Components) cluster_steps Reaction Cascade Aldehyde Aldehyde Hydrazone Hydrazone Formation Aldehyde->Hydrazone Ketoester β-Ketoester Enolate Enolate Formation Ketoester->Enolate Hydrazine Hydrazine Hydrazine->Hydrazone Michael Michael Addition Hydrazone->Michael Enolate->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product Polysubstituted Pyrazole Cyclization->Product

Caption: Workflow of a Hantzsch-like multicomponent pyrazole synthesis.

Scope and Advantages: Building Diversity

The key advantage of the multicomponent approach is its convergence and efficiency. By bringing together three distinct building blocks in a single operation, it allows for the rapid generation of diverse libraries of pyrazoles. This is exceptionally valuable in a drug discovery context, where exploring a wide chemical space around a core scaffold is paramount. The ability to vary the aldehyde, the β-ketoester, and the hydrazine independently provides access to a vast number of derivatives from readily available starting materials.

Part 3: Head-to-Head Comparison

FeatureKnorr Pyrazole SynthesisHantzsch-like Multicomponent Synthesis
Reaction Type Two-component condensationThree-component cascade reaction
Starting Materials 1,3-Dicarbonyl compound, HydrazineAldehyde, β-Ketoester (or other active methylene), Hydrazine
Key Bond Formations Two C-N bonds formed sequentiallyC-C, C-N, and N-N bonds formed in a cascade
Versatility Good. Substitution pattern is dictated by the 1,3-dicarbonyl precursor.Excellent. Allows for independent variation of three or more substituents in one step.
Regioselectivity A significant challenge with unsymmetrical 1,3-dicarbonyls, often leading to mixtures.[5]Often highly regioselective, as the reaction pathway is more defined by the sequence of additions.[5]
Atom Economy High (byproduct is 2x H₂O).Generally high (byproducts are typically H₂O).
Typical Conditions Often requires heating (reflux) with a Brønsted acid (e.g., acetic acid).[6]Can often proceed at room temperature, frequently employing a Lewis acid catalyst.[5]
Primary Advantage Simplicity, reliability, and often high yields for symmetrical substrates.High convergence, operational simplicity (one-pot), and rapid generation of molecular diversity.
Primary Disadvantage Preparation of complex or unsymmetrical 1,3-dicarbonyls can be multi-step; potential for regioisomeric mixtures.May require more optimization to find suitable conditions for all three components to react efficiently.

Part 4: Experimental Protocols

Protocol 1: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is a classic example of the Knorr reaction to form a pyrazolone, a common tautomer of the aromatic pyrazole.[6]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol (solvent)

  • Glacial acetic acid (catalyst)

Workflow:

Knorr_Protocol start Combine Reactants heat Heat to 100°C with Stirring start->heat monitor Monitor by TLC (1 hour) heat->monitor precipitate Add H₂O to Hot Mixture monitor->precipitate isolate Isolate by Vacuum Filtration precipitate->isolate wash Wash with Cold H₂O isolate->wash dry Air Dry Product wash->dry

Caption: Experimental workflow for a typical Knorr synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Place the vial on a pre-heated hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.

  • Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) to confirm the consumption of the starting ketoester.

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate out of the solution.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry completely.

Protocol 2: Multicomponent Synthesis of a Tetrasubstituted Pyrazole

This protocol is a representative example of a Lewis acid-catalyzed three-component synthesis.[5]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate, 1.2 eq)

  • Hydrazine (e.g., Phenylhydrazine hydrochloride, 1.2 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%)

  • Ethanol (solvent)

Workflow:

MCR_Protocol start Combine all Reactants & Catalyst in Ethanol stir Stir at Room Temperature start->stir monitor Monitor by TLC (2-6 hours) stir->monitor concentrate Concentrate in vacuo monitor->concentrate extract Aqueous Work-up (EtOAc/H₂O) concentrate->extract purify Purify by Column Chromatography extract->purify

Caption: Experimental workflow for a multicomponent pyrazole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq), β-ketoester (1.2 mmol, 1.2 eq), hydrazine hydrochloride (1.2 mmol, 1.2 eq), and Yb(OTf)₃ (0.1 mmol, 10 mol%).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Reaction: Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by silica gel column chromatography to afford the pure tetrasubstituted pyrazole.

Conclusion and Recommendations

Both the classic Knorr synthesis and modern multicomponent strategies represent powerful and indispensable tools for the synthesis of pyrazoles. The choice between them is dictated by the specific goals of the research program.

  • Choose the Knorr Synthesis when:

    • The target pyrazole is derived from a symmetrical or readily available 1,3-dicarbonyl compound.

    • A simple, well-established, and often high-yielding procedure is desired for a specific target.

    • Regioselectivity is not a concern or can be easily controlled.

  • Choose a Hantzsch-like Multicomponent Synthesis when:

    • The goal is to rapidly generate a library of diverse pyrazole analogues for structure-activity relationship (SAR) studies.

    • High convergence and operational simplicity are priorities.

    • The desired substitution pattern is complex and would require a lengthy synthesis of the corresponding 1,3-dicarbonyl precursor for a Knorr approach.

By understanding the mechanistic nuances and practical advantages of each method, researchers can make informed decisions to accelerate their discovery and development efforts, leveraging the full potential of the pyrazole scaffold in modern science.

References

  • Beilstein Journal of Organic Chemistry. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • Mohamed, et al. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. [Link]

  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • ScienceDirect. (2024, July 11). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. [Link]

  • Grokipedia. Hantzsch pyrrole synthesis. [Link]

  • Wiley Online Library. (2016, November 15). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. [Link]

  • PubMed. Hantzsch pyrrole synthesis on solid support. [Link]

  • Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Thieme. (2019). Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles. [Link]

  • ACS Publications. (2024, March 14). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. [Link]

  • ResearchGate. Comparison of some other methods with the present procedure for the synthesis of 2,5-dimethyl- 1-phenyl-1H-pyrrole. [Link]

  • University of Liverpool. (2018, December 28). Key reactions in heterocycle synthesis. [Link]

  • The Royal Society. (2017, June 14). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]

Sources

Validation

A Comparative Guide to the Green Synthesis of Pyrazoles: A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole derivatives is a foundational pillar in the quest for novel therapeutic agents. The pyrazole scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of pyrazole derivatives is a foundational pillar in the quest for novel therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. However, the traditional methods of synthesizing these vital compounds often come with a significant environmental cost. In this guide, we will move beyond simply listing protocols. We will dissect and objectively compare the green chemistry metrics of traditional versus modern pyrazole syntheses, providing you with the data-driven insights needed to make more sustainable and efficient choices in your laboratory.

The Imperative of Green Chemistry in Pyrazole Synthesis

The twelve principles of green chemistry provide a framework for sustainable chemical research and manufacturing. Key among these for synthetic chemists are the concepts of atom economy , which measures the efficiency of a reaction in converting reactants to the final product, and the reduction of waste, often quantified by the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) . Traditional pyrazole syntheses, such as the Knorr synthesis, while effective, often utilize harsh reagents, excess solvents, and can generate significant waste, resulting in poor performance against these green metrics.

This guide will focus on a head-to-head comparison of the classical Knorr synthesis with modern, greener alternatives like microwave-assisted and ultrasound-assisted methods, using the synthesis of 3,5-dimethylpyrazole as a case study.

Understanding the Key Green Chemistry Metrics

Before we delve into the comparative analysis, let's define the metrics that will form the basis of our assessment:

  • Atom Economy (AE): This metric, developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. It is a theoretical calculation that helps us understand the inherent efficiency of a reaction. A higher atom economy signifies a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): A metric widely adopted by the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product. A lower PMI signifies a more sustainable and cost-effective process.

Head-to-Head Comparison: Synthesis of 3,5-Dimethylpyrazole

To provide a tangible and data-driven comparison, we will analyze two distinct synthetic routes to 3,5-dimethylpyrazole: the traditional Knorr pyrazole synthesis and a modern, ultrasound-assisted approach.

Method 1: Traditional Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and widely used method for preparing pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

dot```dot graph Knorr_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

acetylacetone [label="Acetylacetone"]; hydrazine [label="Hydrazine"]; intermediate [label="Hydrazone Intermediate"]; pyrazole [label="3,5-Dimethylpyrazole"]; water [label="2 H₂O", shape=plaintext];

acetylacetone -> intermediate [label="+ Hydrazine"]; hydrazine -> intermediate; intermediate -> pyrazole [label="Intramolecular Cyclization\n& Dehydration"]; pyrazole -> water [style=invis]; }

Caption: Workflow for the ultrasound-assisted synthesis of 3,5-dimethylpyrazole.

Quantitative Comparison of Green Chemistry Metrics

The following table presents a stark comparison of the green chemistry metrics for the two synthetic routes to 3,5-dimethylpyrazole. The data for the Knorr synthesis is calculated based on a detailed experimental protocol, while the metrics for the ultrasound-assisted synthesis are estimated based on its high reported yield and the use of water as the primary solvent.

MetricTraditional Knorr SynthesisUltrasound-Assisted SynthesisAnalysis
Atom Economy (AE) 84.9%84.9%The atom economy is identical as it is based on the stoichiometry of the core reaction, which is the same for both methods.
Yield 72% [2]99% [3]The ultrasound-assisted method demonstrates a significantly higher yield, a common advantage of green chemistry techniques.
E-Factor ~23.5< 1The traditional method generates a substantial amount of waste, primarily from solvents and workup materials. The E-factor for the green method is drastically lower due to the minimal use of organic solvents and high yield.
Process Mass Intensity (PMI) ~24.5< 2The PMI for the Knorr synthesis is very high, reflecting the large volume of solvents and reagents used relative to the product obtained. The ultrasound method's PMI is significantly lower, highlighting its superior efficiency and sustainability.

In-Depth Analysis and Experimental Protocols

The significant disparity in the E-Factor and PMI between the two methods underscores the profound impact of solvent choice and reaction conditions on the overall greenness of a synthesis. The traditional Knorr synthesis, with its reliance on large volumes of organic solvents for both the reaction and extraction, is inherently more wasteful. In contrast, the ultrasound-assisted method in water not only eliminates the need for hazardous organic solvents but also proceeds with near-quantitative yield, further minimizing waste.

Experimental Protocol: Traditional Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol is based on a standard laboratory procedure. [2][4] Materials:

  • Hydrazine sulfate: 32.5 g

  • Sodium hydroxide (10% aqueous solution): 200 mL

  • Acetylacetone (2,4-pentanedione): 25 g

  • Diethyl ether: for extraction

  • Chloroform: for extraction

  • Saturated sodium chloride solution

  • Anhydrous sodium carbonate

Procedure:

  • In a 1 L round-bottom flask, dissolve 20 g of sodium hydroxide in water to make a 200 mL solution. Cool the solution in an ice bath.

  • To the cooled sodium hydroxide solution, add 32.5 g of hydrazine sulfate.

  • Slowly add 25 g of acetylacetone to the reaction mixture.

  • Stir the mixture for 1 hour at 15°C.

  • Add 200 mL of water to the mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract with 50 mL of diethyl ether, followed by four 20 mL portions of ether.

  • Due to the potential for undissolved product, further extractions with chloroform may be necessary.

  • Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium carbonate.

  • Distill off the solvent to obtain the crude product.

  • The product can be further purified by recrystallization.

  • Yield: 17.3 g (72%)

Experimental Protocol: Ultrasound-Assisted Synthesis of 3,5-Dimethylpyrazole

This protocol is based on a reported green synthesis method. [3] Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Water

Procedure:

  • In a suitable reaction vessel, combine acetylacetone and hydrazine hydrate in water.

  • Place the vessel in an ultrasonic bath at 25°C.

  • Irradiate the mixture with ultrasound for 10 minutes.

  • The product can be isolated through simple filtration or extraction with a minimal amount of a green solvent.

  • Yield: 99%

Conclusion: A Clear Path to Greener Pyrazole Synthesis

The data presented in this guide unequivocally demonstrates the substantial environmental and efficiency benefits of adopting modern, green synthetic methodologies for pyrazole synthesis. While traditional methods like the Knorr synthesis are historically significant and mechanistically informative, their high E-Factors and PMIs are incompatible with the principles of sustainable chemistry.

For researchers and drug development professionals, the transition to techniques such as microwave-assisted and ultrasound-assisted synthesis offers a multitude of advantages:

  • Reduced Environmental Impact: Drastic reduction in solvent use and waste generation.

  • Increased Efficiency: Significantly shorter reaction times and often higher yields.

  • Enhanced Safety: Avoidance of hazardous reagents and harsh reaction conditions.

  • Cost-Effectiveness: Reduced solvent and energy consumption contribute to lower overall process costs.

By critically evaluating and implementing these greener alternatives, the scientific community can continue to harness the therapeutic potential of pyrazole derivatives while minimizing our environmental footprint.

References

  • Silva, F. C., et al. (2010). Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry. Molecules, 15(12), 9138-9165. Available from: [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available from: [Link]

  • Corradi, E., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Molecules, 12(7), 1482-1495. Available from: [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. Available from: [Link]

  • Constable, D. J., et al. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(6), 521-527. Available from: [Link]

  • Shabalala, S. J., et al. (2015). Ultrasound-assisted, catalyst-free, one-pot, four-component synthesis of tetrahydropyrazolopyridines and pyranopyrazoles in water. Ultrasonics Sonochemistry, 27, 39-44. Available from: [Link]

  • Maddila, S., et al. (2016). Ultrasound mediated green synthesis of pyrano[2,3-c]pyrazoles by using Mn doped ZrO2. Journal of Molecular Structure, 1125, 297-304. Available from: [Link]

  • Zangade, S. B., et al. (2012). An atom efficient, green synthesis of 2-pyrazoline derivatives under solvent-free conditions using grinding technique. Green Chemistry Letters and Reviews, 6(2), 123-127. Available from: [Link]

  • Nile Chemicals. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole. YouTube. Available from: [Link]

Sources

Comparative

Structural and Conformational Analysis: The Causality of Substituent Effects

Title: X-Ray Crystallography of Pyrazole-4-Carbaldehyde Derivatives: A Comparative Guide to Structural Conformations and Crystallization Methodologies Introduction Pyrazole-4-carbaldehyde derivatives are highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Crystallography of Pyrazole-4-Carbaldehyde Derivatives: A Comparative Guide to Structural Conformations and Crystallization Methodologies

Introduction Pyrazole-4-carbaldehyde derivatives are highly versatile pharmacophores in medicinal chemistry, frequently serving as critical building blocks for bioactive heterocycles with antimicrobial, anti-inflammatory, and anticancer properties[1]. For drug development professionals and structural biologists, determining the precise three-dimensional conformation of these molecules is non-negotiable. X-ray crystallography serves as the definitive analytical standard, revealing how varied substituents influence dihedral twisting, hydrogen-bonding networks, and supramolecular assembly[2].

This guide provides an objective comparison of crystallization methodologies and structural parameters across distinct pyrazole-4-carbaldehyde derivatives, equipping researchers with a self-validating framework to optimize their own crystallographic workflows.

The solid-state conformation of pyrazole-4-carbaldehyde derivatives is heavily dictated by the steric and electronic nature of substituents at the N1, C3, and C5 positions. The dihedral angle between the central pyrazole core and its peripheral rings is a critical metric, as it determines the molecule's overall planarity, which directly impacts its capacity for π−π stacking and receptor pocket binding[3].

  • High Planarity & Intramolecular Bonding: In derivatives such as 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, the pyridyl and pyrazole rings are nearly coplanar, exhibiting a minimal dihedral angle of 7.94°[1]. This planarity is thermodynamically stabilized by an intramolecular N–H···N hydrogen bond between the butylamino group and the pyridyl nitrogen, generating a highly stable S(6) motif[4].

  • Moderate Twist & Dimerization: For 1-phenyl-1H-pyrazole-4-carbaldehyde, the absence of strong intramolecular hydrogen bonding allows a slight steric twist, resulting in a dihedral angle of 10.14° between the five- and six-membered rings[2]. The formyl group remains coplanar with the pyrazole ring (torsion angle of -179.35°), facilitating the formation of inversion dimers linked by C–H···O interactions[2].

  • High Steric Hindrance: The introduction of bulky groups, such as in 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, forces significant deviations from planarity. The pyrrolyl and phenyl rings twist sharply, exhibiting dihedral angles of 58.99° and 34.95°, respectively, relative to the pyrazole core[5]. This disruption of planarity prevents tight π−π stacking, forcing the crystal lattice to rely on weaker pairwise C–H···O and C–H···N interactions to form corrugated sheets[5].

StructuralLogic Substituent N1/C3/C5 Substituents (Phenyl, Pyridyl, Pyrrolyl) Steric Steric Hindrance & Dihedral Twist Substituent->Steric Hbond Hydrogen Bonding Potential (e.g., N-H···N, C-H···O) Substituent->Hbond Coplanarity Ring Coplanarity (0° - 60° Deviation) Steric->Coplanarity Packing Supramolecular Assembly (Dimers, 2D Sheets, 3D Arrays) Hbond->Packing Coplanarity->Packing

Logical relationship between pyrazole substituents, steric hindrance, and supramolecular assembly.

Table 1: Crystallographic Parameters of Key Derivatives

DerivativeSpace GroupDihedral Angle (Core to Aryl)Torsion Angle (Formyl)Primary Intermolecular Interactions
1-Phenyl-1H-pyrazole-4-carbaldehyde Monoclinic10.14°-179.35°C–H···O (Dimers), π−π stacking
5-Butylamino-3-methyl-1-(pyridin-2-yl)... N/A7.94°CoplanarIntramolecular N–H···N, C–H···O
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)... Monoclinic (P21/c)58.99° (pyrrole), 34.95° (phenyl)N/AC–H···O (Dimers), C–H···N (Sheets)

Comparative Analysis of Crystallization Methodologies

Obtaining diffraction-quality single crystals requires careful tuning of thermodynamic parameters. The choice of solvent and crystallization technique must be tailored to the molecule's solubility and hydrogen-bonding potential.

Table 2: Comparison of Crystallization Strategies for Pyrazole-4-carbaldehydes

MethodologyTypical SolventsTimeframeCrystal QualityBest Suited For
Slow Evaporation DMF, Acetic Acid, EtOH3–14 daysHighPlanar, rigid derivatives
Metal-Templated Growth Aqueous EtOH + CuSO 4​ 2–7 daysVery HighDerivatives with coordinating groups
Co-solvent Diffusion DMF/Ethanol (3:7 v/v)5–10 daysModerate-HighHighly soluble or sterically bulky derivatives

Causality Behind Solvent Selection: Solvents with high boiling points, such as N,N-Dimethylformamide (DMF), are frequently chosen for slow evaporation[1]. DMF's low volatility ensures an exceptionally slow rate of supersaturation. This slow thermodynamic control minimizes the formation of crystal defects and yields the high-quality single crystals necessary for resolving subtle structural features[6]. Conversely, for highly rigid and less soluble derivatives, crystallization from acetic acid or dioxane-water mixtures under thermal cooling provides sufficient solubility while promoting ordered nucleation[5].

Standardized Experimental Protocol

To ensure reproducibility, the following self-validating protocol outlines the workflow for the synthesis and crystallization of pyrazole-4-carbaldehyde derivatives, utilizing microwave-assisted catalysis and slow evaporation.

Phase 1: Microwave-Assisted Synthesis

  • Reagent Mixing: Combine the pyrazole precursor (e.g., 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, 1.0 equiv) and the nucleophile (e.g., butylamine, 1.3 equiv) in a microwave-safe reaction vessel[1].

  • Catalyst Addition: Add caesium carbonate (0.2 equiv) as a catalyst to facilitate C–N bond formation[6]. Suspend the mixture in 2 mL of DMF[1].

  • Irradiation: Subject the mixture to microwave irradiation for short reaction times until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material[6].

  • Purification: Partition the crude product between dichloromethane and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate under vacuum, and purify via silica gel flash chromatography[4].

Phase 2: Crystallization & X-Ray Diffraction

  • Solution Preparation: Dissolve the purified pyrazole-4-carbaldehyde derivative in a minimal volume of high-purity DMF (or an ethanol/DMF 7:3 v/v mixture) until complete dissolution is achieved at ambient temperature[7].

  • Slow Evaporation: Transfer the solution to a clean, dust-free crystallization vial. Cover with perforated Parafilm to allow for controlled, slow solvent evaporation at ambient temperature in the presence of air[1].

  • Harvesting: After 3 to 14 days, harvest the resulting single crystals (typically yellow or colorless plates)[5].

  • Data Collection: Mount a suitable single crystal (e.g., 0.30 × 0.30 × 0.15 mm) on a diffractometer (e.g., Agilent SuperNova) equipped with a Mo K α X-ray source ( λ=0.71073 Å)[2]. Collect data at a controlled temperature (e.g., 100 K) to minimize thermal atomic displacement[2].

  • Refinement: Resolve the structure using direct methods and refine against F2 using full-matrix least-squares procedures (e.g., SHELXL). Ensure hydrogen atoms are located in difference Fourier maps or placed in calculated riding positions[2].

CrystallizationWorkflow A Synthesis of Pyrazole Core (Vilsmeier-Haack / Microwave) B Purification & Isolation (Silica Gel Chromatography) A->B C Solvent Selection (DMF, Acetic Acid, EtOH/DMF) B->C D Slow Evaporation (Ambient Temp, Air) C->D E Metal-Assisted Templating (e.g., CuSO4 in Aqueous EtOH) C->E F Single-Crystal X-Ray Diffraction (Mo Kα radiation, 100-298K) D->F E->F G Structural Refinement (Direct Methods, SHELXL) F->G

Experimental workflow for synthesis, crystallization, and X-ray analysis of pyrazole derivatives.

References

  • [1] Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst. ScienceOpen. 1

  • [2] 1-Phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information (PMC). 2

  • [5] Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information (PMC). 5

  • [6] Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave. IUCr Journals. 6

  • [3] 1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Semantic Scholar. 3

  • [7] 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine. SciSpace. 7

  • [4] Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst. National Center for Biotechnology Information (PMC). 4

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
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